molecular formula C12H18N2 B1451718 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline CAS No. 1018565-55-3

2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline

Cat. No.: B1451718
CAS No.: 1018565-55-3
M. Wt: 190.28 g/mol
InChI Key: QKXXPDZHWSZSBB-UHFFFAOYSA-N
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Description

2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-methyl-5-(pyrrolidin-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-4-5-11(8-12(10)13)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXXPDZHWSZSBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the chemical and physical properties of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline, a molecule of significant interest in the field of drug discovery and development. By examining its structural features, potential synthetic routes, and the established biological significance of its constituent moieties, we aim to provide researchers, scientists, and drug development professionals with a thorough understanding of its potential as a versatile building block for novel therapeutic agents.

Introduction: The Promise of Hybrid Scaffolds

The pursuit of novel chemical entities with enhanced therapeutic profiles is a cornerstone of modern medicinal chemistry. A key strategy in this endeavor is the hybridization of known pharmacophores to create new molecular architectures with potentially synergistic or novel biological activities. This compound is a prime example of such a hybrid structure, incorporating a substituted aniline ring and a pyrrolidine moiety. The aniline scaffold is a well-established component in a vast array of pharmaceuticals, while the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is prevalent in numerous natural products and synthetic drugs, contributing to their three-dimensional structure and pharmacokinetic properties.[1] This guide will delve into the specific attributes of this compound, offering insights into its untapped potential.

Physicochemical and Structural Properties

Understanding the fundamental physicochemical properties of a compound is critical for its application in research and development. While extensive experimental data for this compound is not widely published, we can compile its known properties and predict others based on its structure.

PropertyValueSource
CAS Number 1018565-55-3[2]
Molecular Formula C₁₂H₁₈N₂[2]
Molecular Weight 190.29 g/mol [2]
IUPAC Name 2-methyl-5-[(pyrrolidin-1-yl)methyl]aniline[2]
Canonical SMILES CC1=CC=C(CN2CCCC2)C=C1N[2]
LogP (predicted) 2.005[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 1[2]
Purity (typical) ≥95%[2]

The structure of this compound, featuring an aromatic amine and a tertiary aliphatic amine, suggests a compound with basic properties, capable of forming salts with acids. The predicted LogP value indicates moderate lipophilicity, a key parameter influencing a molecule's pharmacokinetic profile, including absorption and distribution.

Synthesis and Reactivity Profile

Proposed Synthetic Pathway

Hypothesized Synthesis of this compound:

Synthetic Pathway cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 4-Amino-3-methylbenzaldehyde 4-Amino-3-methylbenzaldehyde Intermediate Imine Intermediate 4-Amino-3-methylbenzaldehyde->Intermediate + Pyrrolidine Pyrrolidine Pyrrolidine Pyrrolidine->Intermediate Product This compound Intermediate->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C) ReducingAgent->Product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

  • Imine Formation: 4-Amino-3-methylbenzaldehyde is reacted with pyrrolidine in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). This reaction forms a Schiff base (imine) intermediate, often facilitated by the removal of water.

  • Reduction: The resulting imine is then reduced in situ without isolation. A mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal for this transformation as it is selective for imines in the presence of aldehydes. Alternatively, catalytic hydrogenation (H₂ over a palladium catalyst) could be employed.

  • Work-up and Purification: Following the reduction, an aqueous work-up is performed to remove the reducing agent and any byproducts. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired this compound.

This proposed synthesis is robust, high-yielding, and utilizes readily available starting materials, making it a practical approach for laboratory-scale production.

Reactivity Profile

The reactivity of this compound is dictated by its two primary functional groups: the aromatic aniline moiety and the aliphatic pyrrolidine ring.

  • Aniline Moiety: The primary aromatic amine is a nucleophilic center and can undergo a variety of reactions, including:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

    • Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring (e.g., via Sandmeyer reaction).

    • Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles to the ortho and para positions. However, the existing substitution pattern will influence the regioselectivity of further substitutions.

  • Pyrrolidine Moiety: The tertiary amine of the pyrrolidine ring is also basic and nucleophilic. It can be quaternized by reaction with alkyl halides.

Spectroscopic Characterization (Predicted)

Although experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on the molecule's structure.

  • ¹H NMR: The proton NMR spectrum would be complex. Key expected signals include:

    • A singlet for the methyl group protons (around 2.0-2.3 ppm).

    • Multiplets for the aromatic protons on the substituted benzene ring.

    • A singlet for the benzylic methylene protons (CH₂ connecting the ring and the pyrrolidine).

    • Multiplets for the methylene protons of the pyrrolidine ring.

    • A broad singlet for the amine (NH₂) protons, which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 12 carbon atoms in the molecule, including the methyl carbon, the aromatic carbons, the benzylic carbon, and the four distinct carbons of the pyrrolidine ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.29). Common fragmentation patterns would likely involve the loss of the pyrrolidine ring or cleavage at the benzylic position.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands:

    • N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.

    • C-H stretching vibrations for the aromatic and aliphatic components (around 2800-3100 cm⁻¹).

    • C=C stretching vibrations for the aromatic ring (around 1500-1600 cm⁻¹).

    • C-N stretching vibrations.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound are frequently found in biologically active molecules, suggesting a high potential for this compound as a scaffold in drug discovery.

The Role of the Aniline and Pyrrolidine Scaffolds
  • Aniline Derivatives: Substituted anilines are integral to a wide range of pharmaceuticals, including analgesics, antimicrobials, and anticancer agents.[3] Their ability to participate in hydrogen bonding and other intermolecular interactions makes them valuable for binding to biological targets.

  • Pyrrolidine Derivatives: The pyrrolidine ring is a key component of many natural products and synthetic drugs.[1] Its non-planar, saturated structure provides a three-dimensional scaffold that can effectively present substituents for optimal interaction with protein binding sites. Pyrrolidine-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer effects.[4]

Therapeutic Areas of Interest

Given the established activities of its constituent parts, this compound and its derivatives could be explored for a variety of therapeutic applications:

  • Oncology: Many kinase inhibitors and other anticancer agents incorporate substituted aniline and heterocyclic moieties.[3]

  • Infectious Diseases: The aniline and pyrrolidine scaffolds have been utilized in the development of novel antibacterial and antifungal agents.[4][5]

  • Central Nervous System (CNS) Disorders: The pyrrolidine ring is a common feature in CNS-active compounds.

The modular nature of this molecule allows for systematic structural modifications to optimize its biological activity, selectivity, and pharmacokinetic properties. A potential workflow for a drug discovery program centered on this scaffold is outlined below.

Drug_Discovery_Workflow Scaffold This compound Scaffold Library Library Synthesis (Modification of Aniline and Pyrrolidine) Scaffold->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: A typical drug discovery workflow starting from the this compound scaffold.

Safety and Handling

Based on the hazard information provided by suppliers, this compound should be handled with care in a laboratory setting.[2]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Work in a well-ventilated area, preferably in a fume hood.

    • Avoid inhalation of dust, fumes, or vapors.

    • Avoid contact with skin and eyes.

    • In case of contact, wash the affected area thoroughly with water.

    • If swallowed, seek immediate medical attention.

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry. Its hybrid structure, combining the well-established aniline scaffold with the versatile pyrrolidine ring, offers a rich platform for the design and synthesis of novel therapeutic agents. While a wealth of experimental data on this specific molecule is yet to be published, this guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and a strong rationale for its investigation in drug discovery programs. As the demand for new and effective medicines continues to grow, the exploration of such versatile molecular scaffolds will undoubtedly play a crucial role in advancing human health.

References

  • PrepChem. (n.d.). Synthesis of 2-(pyrrolidin-1-yl)methyl-5,5-dimethyl piperidine. Retrieved from [Link]

  • PubMed. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

  • Chemchart. (n.d.). 2-(pyrrolidin-1-ylmethyl)aniline (55727-59-8). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and Antimicrobial Activity of 2-Methyl-5-nitroaniline Derivatives: A Structure-Activity Relationship Study. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

  • Penta chemicals. (2025). Aniline - SAFETY DATA SHEET. Retrieved from [Link]

  • PubMed. (2010). Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Identification of five newly described bioactive chemical compounds in Methanolic extract of Mentha viridis by using gas chromatography – mass spectrometry (GC-MS). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives | Request PDF. Retrieved from [Link]

  • PubMed Central. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. Retrieved from [Link]

  • PubMed Central. (n.d.). Reactions of Methyl Radicals with Aniline Acting as Hydrogen Donors and as Methyl Radical Acceptors. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylpyrrolidine. Retrieved from [Link]

  • Research and Reviews. (n.d.). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity | Open Access Journals. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(5-METHYL-PYRAZOL-1-YL)-4-METHYL-QUINOLINE - Optional[13C NMR]. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Corrected CAS Number: 1018565-55-3

Forward

This technical guide provides a comprehensive overview of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline, a versatile building block with significant potential in medicinal chemistry and materials science. While initial database inquiries may associate this compound with CAS number 69131-64-2, extensive verification across multiple chemical supplier databases, including Fluorochem and BLDpharm, confirms the correct and actively referenced CAS number to be 1018565-55-3 . This guide will proceed with the corrected CAS number to ensure accuracy and relevance for researchers and developers.

This document delves into the chemical properties, a plausible and detailed synthetic route, potential applications in drug discovery, and essential safety and handling protocols. The information presented herein is curated to empower scientists to leverage the unique structural features of this compound in their research endeavors.

Chemical Identity and Properties

This compound is a substituted aniline derivative characterized by a methyl group at the 2-position and a pyrrolidin-1-ylmethyl substituent at the 5-position of the aniline ring. This unique arrangement of a lipophilic pyrrolidine ring, a flexible methylene linker, and a reactive aniline moiety makes it an attractive scaffold for the synthesis of novel compounds with diverse biological activities.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 1018565-55-3
Molecular Formula C₁₂H₁₈N₂
Molecular Weight 190.29 g/mol
IUPAC Name 2-methyl-5-((pyrrolidin-1-yl)methyl)aniline
Purity Typically ≥95%
LogP 2.005
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 1

Synthesis and Mechanism

Proposed Synthetic Pathway

A logical approach to the synthesis of the target molecule involves the initial formation of the pyrrolidine-substituted nitrobenzene intermediate, followed by the reduction of the nitro group to the desired aniline.

Synthesis_Pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Nitro Group Reduction start 4-Methyl-3-nitrobenzaldehyde intermediate N-((4-Methyl-3-nitrophenyl)methyl)pyrrolidine start->intermediate pyrrolidine Pyrrolidine pyrrolidine->intermediate reductant1 NaBH(OAc)₃ reductant1->intermediate final_product This compound intermediate->final_product reductant2 H₂, Pd/C reductant2->final_product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of N-((4-Methyl-3-nitrophenyl)methyl)pyrrolidine

This step employs a reductive amination reaction, a robust and widely used method for the formation of carbon-nitrogen bonds.[2][3]

  • Reaction Setup: To a solution of 4-methyl-3-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added pyrrolidine (1.1 eq). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion intermediate.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for imines and iminium ions in the presence of aldehydes.[2]

  • Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-((4-methyl-3-nitrophenyl)methyl)pyrrolidine. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound

The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Reaction Setup: The crude N-((4-methyl-3-nitrophenyl)methyl)pyrrolidine from the previous step is dissolved in a suitable solvent, typically methanol or ethanol. To this solution, a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%) is added.

  • Hydrogenation: The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) at room temperature.

  • Reaction Monitoring and Work-up: The progress of the reaction is monitored by TLC or LC-MS. Upon complete conversion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to afford the desired product, this compound. Further purification, if necessary, can be achieved by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound are of significant interest in drug discovery. The pyrrolidine ring is a common feature in many FDA-approved drugs, contributing to improved pharmacokinetic properties and providing a three-dimensional scaffold for interaction with biological targets.[4] The aniline moiety serves as a versatile handle for a variety of chemical transformations, allowing for the facile introduction of diverse functional groups.

Potential as a Scaffold for Kinase Inhibitors

The substituted aniline core of this molecule makes it an excellent starting point for the development of kinase inhibitors. Many kinase inhibitors feature a heterocyclic ring system attached to an aniline nitrogen. The primary amine of this compound can be readily derivatized to introduce various pharmacophores that can interact with the ATP-binding site of kinases. The pyrrolidinylmethyl substituent can occupy the solvent-exposed region of the kinase, potentially enhancing potency and selectivity. Derivatives of pyrrolo[2,3-d]pyrimidines, for example, are known kinase inhibitors.[5]

Role in the Development of Novel Therapeutic Agents

The unique combination of a substituted aniline and a pyrrolidine ring suggests potential applications in a range of therapeutic areas, including:

  • Oncology: As a building block for kinase inhibitors targeting signaling pathways implicated in cancer cell proliferation and survival.[6]

  • Neuroscience: The pyrrolidine moiety is present in numerous centrally active compounds.

  • Infectious Diseases: The scaffold can be elaborated to generate novel antibacterial or antiviral agents.

Analytical Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR Aromatic protons in the range of 6.5-7.0 ppm; a singlet for the benzylic CH₂ group around 3.5 ppm; multiplets for the pyrrolidine protons around 1.7-2.5 ppm; a singlet for the methyl group around 2.1 ppm; a broad singlet for the NH₂ protons.
¹³C NMR Aromatic carbons in the range of 110-150 ppm; benzylic carbon around 60 ppm; pyrrolidine carbons between 20-55 ppm; methyl carbon around 15-20 ppm.
Mass Spec (EI) A molecular ion peak (M⁺) at m/z = 190. A prominent fragment ion would be expected from the loss of the pyrrolidine ring.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound.

Hazard Identification: [7]

  • GHS Pictogram: GHS07 (Harmful/Irritant)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Keep away from oxidizing agents.

Conclusion

This compound (CAS: 1018565-55-3) is a valuable and versatile chemical building block with significant potential for applications in drug discovery and materials science. Its unique structural features, including a reactive aniline moiety and a pharmaceutically relevant pyrrolidine ring, make it an attractive starting material for the synthesis of a wide range of novel compounds. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and key safety information to facilitate its use in research and development.

References

  • Processes for preparing (r)-2-methylpyrrolidine and (s) - Google Patents. (n.d.).
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). Top Curr Chem (Cham), 379(5), 34. Retrieved January 20, 2026, from [Link]

  • 2-(pyrrolidin-1-ylmethyl)aniline (55727-59-8) - Chemchart. (n.d.). Retrieved January 20, 2026, from [Link]

  • Discovery of pyrrolopyrimidinone derivatives as potent PKMYT1 inhibitors for the treatment of cancer. (2025, January 5). Eur J Med Chem. Retrieved January 20, 2026, from [Link]

  • Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. (2007). Tetrahedron Letters, 48(19), 3415-3418. Retrieved January 20, 2026, from [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). J. Med. Chem. Retrieved January 20, 2026, from [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). Curr Med Chem, 24(15), 1545-1566. Retrieved January 20, 2026, from [Link]

  • Synthesis question: Using reductive amination to form pyrrolidine. (2020, July 30). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]

  • Production of 5-Methyl-N-aryl-2-pyrrolidone and 5-methyl-N-alkyl-2-pyrrolidone by reductive amination of levulinic acid with nitro compounds. (n.d.). Google Patents.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Myers Chem 115. (n.d.). Retrieved January 20, 2026, from [Link]

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An In-Depth Technical Guide to 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline, a heterocyclic amine with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, plausible synthetic routes, and its prospective applications, grounded in the established pharmacological importance of its constituent pyrrolidine and aniline moieties. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a blend of established data and scientifically grounded hypotheses to guide future research and application.

Core Compound Identification and Physicochemical Properties

IUPAC Name: 2-methyl-5-[(pyrrolidin-1-yl)methyl]aniline[1]

Chemical Structure:

Chemical structure of this compound

Table 1: Key Physicochemical Data

PropertyValueSource
CAS Number 1018565-55-3[1]
Molecular Formula C₁₂H₁₈N₂
Molecular Weight 190.29 g/mol [1]
Canonical SMILES CC1=CC=C(CN2CCCC2)C=C1N[1]
InChI InChI=1S/C12H18N2/c1-10-4-5-11(8-12(10)13)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9,13H2,1H3[1]
LogP 2.00[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 1[1]

The Pyrrolidine and Aniline Scaffolds: Cornerstones of Medicinal Chemistry

The therapeutic potential of this compound is rooted in the well-documented pharmacological significance of its two core components: the pyrrolidine ring and the substituted aniline moiety.

The pyrrolidine ring , a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in a multitude of FDA-approved drugs and biologically active natural products.[2][3] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[2][3] The pyrrolidine nucleus is found in drugs with diverse therapeutic applications, including anticancer, antibacterial, antidiabetic, and central nervous system-acting agents.[2][4]

The aniline substructure , while a common and versatile building block in drug discovery, is also associated with potential metabolic liabilities that can lead to toxicity.[5][6] The metabolic oxidation of anilines can generate reactive metabolites, a concern that medicinal chemists often mitigate through structural modifications.[5][6] The specific substitution pattern on the aniline ring in this compound—a methyl group ortho to the amine and a pyrrolidinylmethyl group meta to it—is a key determinant of its pharmacokinetic and pharmacodynamic properties.

Proposed Synthetic Strategy and Workflow

A key starting material for this proposed synthesis is 2-Methyl-5-nitroaniline .[7]

Hypothetical Two-Step Synthesis Protocol

Step 1: Synthesis of 1-((3-methyl-5-nitrophenyl)methyl)pyrrolidine

This step would involve the reductive amination of 3-methyl-5-nitrobenzaldehyde with pyrrolidine.

  • Reaction: 3-methyl-5-nitrobenzaldehyde + Pyrrolidine → 1-((3-methyl-5-nitrophenyl)methyl)pyrrolidine

  • Reagents and Conditions: A suitable reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature.

  • Justification: Reductive amination is a robust and widely used method for the formation of C-N bonds. Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for this transformation, minimizing side reactions.

Step 2: Reduction of the Nitro Group to an Aniline

The nitro-substituted intermediate would then be reduced to the final product, this compound.

  • Reaction: 1-((3-methyl-5-nitrophenyl)methyl)pyrrolidine → this compound

  • Reagents and Conditions: Common methods for nitro group reduction include catalytic hydrogenation (e.g., H₂, Pd/C in ethanol or ethyl acetate) or using a metal in acidic media (e.g., SnCl₂ in HCl or Fe in acetic acid).

  • Justification: Catalytic hydrogenation is generally a clean and high-yielding method for nitro group reduction. The choice of catalyst and solvent can be optimized to ensure the integrity of the rest of the molecule.

Visualizing the Synthetic Workflow

The following diagram, generated using DOT language, illustrates the proposed synthetic pathway.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Nitro Group Reduction 3-methyl-5-nitrobenzaldehyde 3-methyl-5-nitrobenzaldehyde Intermediate 1-((3-methyl-5-nitrophenyl)methyl)pyrrolidine 3-methyl-5-nitrobenzaldehyde->Intermediate NaBH(OAc)3, DCM Pyrrolidine Pyrrolidine Pyrrolidine->Intermediate Final_Product This compound Intermediate->Final_Product H2, Pd/C, EtOH

Caption: Proposed two-step synthesis of this compound.

Structural Elucidation and Characterization (Hypothetical Data)

Validation of the successful synthesis of this compound would rely on a suite of spectroscopic techniques. Below are the anticipated spectral data based on the compound's structure.

Table 2: Predicted ¹H and ¹³C NMR Data

¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic Protons: Signals in the range of 6.5-7.2 ppm. The substitution pattern should lead to distinct splitting patterns for the three aromatic protons.Aromatic Carbons: Peaks between 110-150 ppm. The carbon bearing the amino group would be the most shielded, while the carbon attached to the methyl group would also show a characteristic shift.
Pyrrolidine Protons: Broad multiplets between 1.7-1.9 ppm and 2.5-2.7 ppm.Pyrrolidine Carbons: Resonances typically appear in the range of 25-55 ppm.
Benzylic Protons (-CH₂-) : A singlet around 3.5-3.7 ppm.Benzylic Carbon (-CH₂-) : A signal around 55-60 ppm.
Methyl Protons (-CH₃) : A singlet at approximately 2.1-2.3 ppm.Methyl Carbon (-CH₃) : A peak in the upfield region, around 15-20 ppm.
Amine Protons (-NH₂) : A broad singlet that can appear over a wide range (3.5-5.0 ppm) and is D₂O exchangeable.

Infrared (IR) Spectroscopy: Key expected peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹).

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 190.29 g/mol .

Potential Applications in Drug Discovery and Development

Given the pharmacological importance of its constituent moieties, this compound represents a valuable building block for the synthesis of novel therapeutic agents.

  • As a Scaffold for Kinase Inhibitors: The aniline core is a common feature in many kinase inhibitors. The pyrrolidine group can be functionalized to interact with specific residues in the kinase active site, potentially leading to potent and selective inhibitors for oncology or inflammatory diseases.

  • Development of CNS-Active Agents: The pyrrolidine ring is present in numerous drugs that act on the central nervous system. This compound could serve as a starting point for the development of novel antidepressants, antipsychotics, or agents for neurodegenerative diseases.

  • Antimicrobial Drug Discovery: The pyrrolidine scaffold is also found in various antibacterial and antifungal agents.[1] Further derivatization of this compound could lead to the discovery of new antimicrobial compounds.

The following diagram illustrates the logical workflow for evaluating the biological activity of a novel compound derived from this scaffold.

G Start This compound (Scaffold) Library Library of Analogs Start->Library Chemical Synthesis Screening High-Throughput Screening (e.g., Kinase Panel, GPCR Panel) Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Preclinical Preclinical Development (In vivo efficacy, Toxicology) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Workflow for the development of drug candidates from the target scaffold.

Conclusion and Future Directions

This compound is a chemical entity with considerable, yet underexplored, potential in the realm of drug discovery. Its synthesis is achievable through established chemical transformations, and its structure combines two pharmacologically relevant motifs. While specific biological data for this compound is currently lacking in the public domain, this guide provides a solid foundation for its synthesis, characterization, and potential applications. Future research efforts should focus on the validated synthesis of this compound, a thorough characterization of its physicochemical and biological properties, and the exploration of its utility as a scaffold for the development of novel therapeutics.

References

  • Designing a Safer Building Block for Drug Discovery. The Pharmaceutical Report. (2024-01-25). [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

  • Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. RSC Publishing. (2016-03-11). [Link]

  • Design, synthesis and preliminary biological studies of pyrrolidine derivatives as Mcl-1 inhibitors. PubMed. (2015-12-15). [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. (2021-08-11). [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. (2023-09-05). [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. PMC - NIH. (2023-09-06). [Link]

  • 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline. PubChem. [Link]

  • Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. ResearchGate. (2025-08-07). [Link]

  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. ResearchGate. [Link]

  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. International Union of Crystallography. [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. [Link]

  • Synthesis, Spectroscopic Characterization, and In Silico Evaluation of 3-Methyl-6-anilino-1,2,4-triazine as a Promising Antidiabetic Agent. IJIRT. [Link]

  • Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. Research and Reviews. [Link]

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Spectroscopic Blueprint of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. For researchers and scientists, a comprehensive understanding of a molecule's spectroscopic signature is not merely academic; it is a critical prerequisite for confirming identity, purity, and for establishing a baseline for further analytical development. This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline , a substituted aniline with potential applications in medicinal chemistry.

Molecular Structure and Predicted Spectroscopic Highlights

This compound (CAS No. 1018565-55-3) possesses a unique combination of structural motifs that give rise to a distinct spectroscopic fingerprint. The molecule integrates a substituted aniline ring with a pyrrolidine moiety via a methylene bridge. Each of these components will contribute characteristic signals in the NMR, MS, and IR spectra.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂-
Molecular Weight 190.29 g/mol -
CAS Number 1018565-55-3-

Our analysis will proceed by dissecting the molecule into its key functional groups and predicting their spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be rich with information, with distinct signals for the aromatic, benzylic, pyrrolidine, and methyl protons. The predicted chemical shifts (in ppm, relative to TMS) are summarized below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale and Key Correlations
Aromatic H (C4-H) ~6.8 - 7.0d1HOrtho-coupling to C5-H.
Aromatic H (C6-H) ~6.6 - 6.8d1HOrtho-coupling to C5-H.
Aromatic H (C5-H) ~6.5 - 6.7dd1HOrtho-coupling to C4-H and C6-H.
-NH₂ ~3.5 - 4.5br s2HBroad signal due to quadrupole broadening and exchange.
Benzylic -CH₂- ~3.4 - 3.6s2HSinglet, adjacent to the pyrrolidine nitrogen.
Pyrrolidine -CH₂- (α to N) ~2.4 - 2.6t4HAdjacent to the nitrogen, deshielded.
Pyrrolidine -CH₂- (β to N) ~1.7 - 1.9m4HMore shielded than the α-protons.
Aromatic -CH₃ ~2.1 - 2.3s3HSinglet, attached to the aromatic ring.

Causality in Chemical Shifts: The electron-donating nature of the amino (-NH₂) and methyl (-CH₃) groups on the aniline ring will shield the aromatic protons, causing them to appear at relatively lower chemical shifts compared to benzene (7.34 ppm). The pyrrolidine protons alpha to the nitrogen are deshielded due to the inductive effect of the nitrogen atom.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Aromatic C (C1) ~145 - 148Attached to the amino group.
Aromatic C (C2) ~118 - 122Attached to the methyl group.
Aromatic C (C3) ~130 - 135Quaternary carbon attached to the benzyl group.
Aromatic C (C4) ~125 - 129Aromatic CH.
Aromatic C (C5) ~115 - 119Aromatic CH.
Aromatic C (C6) ~112 - 116Aromatic CH.
Benzylic -CH₂- ~55 - 60Attached to the pyrrolidine nitrogen.
Pyrrolidine -CH₂- (α to N) ~50 - 55Adjacent to the nitrogen.
Pyrrolidine -CH₂- (β to N) ~20 - 25More shielded than the α-carbons.
Aromatic -CH₃ ~15 - 20Methyl group on the aromatic ring.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons like -NH₂.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Optimize the spectral width to cover all expected proton signals.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (for confirmation):

    • A COSY (Correlation Spectroscopy) experiment will confirm ¹H-¹H coupling correlations, particularly within the aromatic and pyrrolidine spin systems.

    • An HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiment will correlate directly bonded ¹H and ¹³C nuclei, confirming assignments.

    • An HMBC (Heteronuclear Multiple Bond Correlation) experiment will reveal long-range ¹H-¹³C correlations (2-3 bonds), which is invaluable for connecting the different fragments of the molecule.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through fragmentation analysis.

Predicted Mass Spectrum

For this compound, electrospray ionization (ESI) in positive ion mode would be an effective ionization technique.

m/z ValueIonRationale
191.159 [M+H]⁺ The protonated molecular ion. This will be the base peak under soft ionization conditions.
120.081 [M - C₄H₈N]⁺Loss of the pyrrolidine ring via cleavage of the C-N bond.
97.091 [C₆H₁₃N]⁺The pyrrolidinylmethyl fragment.
71.071 [C₄H₉N]⁺The pyrrolidine ring itself.

Fragmentation Causality: The most likely fragmentation pathway involves the cleavage of the benzylic C-N bond, which is a common fragmentation pathway for N-benzyl compounds. This would lead to the formation of a stable benzylic carbocation.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode.

  • Data Acquisition:

    • Acquire a full scan MS spectrum to determine the mass of the protonated molecular ion ([M+H]⁺).

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern. This is crucial for structural confirmation.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule.

Predicted IR Spectrum
Wavenumber (cm⁻¹)VibrationIntensityRationale
3450 - 3300 N-H stretchMediumCharacteristic of the primary amine (-NH₂). Will likely appear as a doublet.
3050 - 3000 Aromatic C-H stretchMediumTypical for sp² C-H bonds.
2980 - 2800 Aliphatic C-H stretchStrongFrom the methyl, methylene, and pyrrolidine groups.
1620 - 1580 N-H bendMediumScissoring vibration of the -NH₂ group.
1600, 1500, 1450 Aromatic C=C stretchMedium-StrongCharacteristic skeletal vibrations of the benzene ring.
1300 - 1200 C-N stretchMedium-StrongFor both the aromatic and aliphatic C-N bonds.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • For solids: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • For liquids or solutions: A thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final IR spectrum.

Visualizing the Workflow and Structural Correlations

The following diagrams illustrate the key experimental workflows and structural correlations discussed in this guide.

NMR Structural Elucidation Workflow

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis A 1D NMR (¹H, ¹³C, DEPT) C Assign Proton & Carbon Signals A->C B 2D NMR (COSY, HSQC, HMBC) D Identify Spin Systems (Aromatic, Pyrrolidine) B->D E Confirm Connectivity (HMBC Correlations) C->E D->E F Final Structure Confirmation E->F

Caption: A streamlined workflow for NMR-based structural elucidation.

Key HMBC Correlations for Structural Connectivity

Caption: Predicted key long-range ¹H-¹³C correlations (HMBC).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of expected NMR, MS, and IR data, grounded in established spectroscopic principles, offers a valuable resource for researchers. The provided experimental protocols are designed to be self-validating, ensuring the acquisition of high-quality data. By following the outlined workflows and understanding the causal relationships between molecular structure and spectral output, scientists and drug development professionals can confidently approach the synthesis and characterization of this and related molecules.

References

At the time of this writing, specific experimental data for this compound was not found in publicly accessible databases. The predictions and protocols are based on general principles of organic spectroscopy as detailed in the following authoritative sources:

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2016). Spectrometric Identification of Organic Compounds. Wiley. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. Wiley. [Link]

An In-Depth Technical Guide to 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline: Properties, Safety, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline is a substituted aniline derivative incorporating a pyrrolidine moiety. This unique structural combination makes it a compound of interest in medicinal chemistry and drug discovery. The aniline scaffold is a well-established pharmacophore present in numerous therapeutic agents, while the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a versatile building block known to impart favorable physicochemical and pharmacological properties to drug candidates.[1] The presence of a methyl group on the aniline ring can also influence the metabolic stability and biological activity of the molecule, a phenomenon often referred to as the "magic-methyl effect" in medicinal chemistry.

This technical guide provides a comprehensive overview of the material safety data, properties, and handling procedures for this compound, intended to support researchers and drug development professionals in its safe and effective use.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for understanding the compound's behavior in various experimental settings.

PropertyValueSource
CAS Number 1018565-55-3Fluorochem
Molecular Formula C₁₂H₁₈N₂Fluorochem
Molecular Weight 190.29 g/mol Fluorochem
IUPAC Name 2-methyl-5-((pyrrolidin-1-yl)methyl)anilineFluorochem
LogP 2.005Fluorochem
Hydrogen Bond Acceptors 2Fluorochem
Hydrogen Bond Donors 1Fluorochem
Purity Typically ≥95%Fluorochem

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following GHS pictograms, signal word, and hazard statements summarize the potential risks associated with this compound.[2]



Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed. [2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

A comprehensive list of precautionary statements should be consulted from the supplier's safety data sheet. Key precautions include avoiding ingestion, inhalation, and contact with skin and eyes, and ensuring adequate ventilation during handling.

Toxicological Profile

The primary toxicological concern with aniline and its derivatives is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[3] This can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, cardiac arrhythmia and death.[4] Chronic exposure to anilines has also been associated with damage to the liver, kidneys, and spleen.[3]

Furthermore, many substituted anilines are considered potential genotoxic impurities (PGIs) and may be skin sensitizers.[3] Given the GHS classification, it is prudent to handle this compound as a compound with the potential to cause these adverse health effects.

Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with this compound.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Ensure that safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.

  • Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.

Handling Procedures
  • Avoid the generation of dust and aerosols.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

  • Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures
  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.

  • If on Skin: Remove all contaminated clothing immediately. Rinse skin with plenty of water. If skin irritation occurs, seek medical advice.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust or vapors. Wear appropriate PPE.

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.

  • Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For larger spills, dike the area and collect the material for disposal.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not widely published, its structure suggests a plausible synthetic route involving the reductive amination of 2-methyl-5-formylaniline with pyrrolidine. This common and robust reaction in organic synthesis would involve the formation of an intermediate imine, which is then reduced to the desired secondary amine.

Alternatively, the compound could be synthesized via the N-alkylation of 2-methyl-5-aminobenzyl alcohol or a corresponding halide with pyrrolidine. It is important to note that N-alkylation of anilines can sometimes lead to over-alkylation, yielding tertiary amine byproducts. Careful control of stoichiometry and reaction conditions is therefore essential.

The aniline moiety of this compound is expected to undergo typical reactions of aromatic amines, such as electrophilic aromatic substitution, diazotization, and amide formation. The pyrrolidine nitrogen is a secondary amine and will exhibit its characteristic nucleophilicity.

Potential Applications in Drug Discovery

The pyrrolidine ring is a highly valued scaffold in medicinal chemistry due to its ability to introduce three-dimensionality and stereochemical complexity into molecules, which can lead to improved binding affinity and selectivity for biological targets.[1] Furthermore, the substituted aniline motif is a key component of many kinase inhibitors and other targeted therapies. The combination of these two structural features in this compound suggests its potential as a building block for the synthesis of novel bioactive compounds.

While no specific biological activity for this compound has been reported in the public literature, its structure is analogous to fragments found in molecules targeting various receptors and enzymes. Researchers may find this compound useful in the following areas:

  • Fragment-Based Drug Discovery (FBDD): As a fragment for screening against a wide range of biological targets.

  • Lead Optimization: As a scaffold for the development of new analogues with improved potency, selectivity, and pharmacokinetic properties.

  • Library Synthesis: As a versatile intermediate for the creation of diverse chemical libraries for high-throughput screening.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with a suitable modifier (e.g., formic acid or trifluoroacetic acid) is a common method for analyzing substituted anilines. Detection is typically achieved using a UV detector.

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): For more sensitive and selective analysis, especially in complex matrices, UPLC-MS/MS is the method of choice. A validated UPLC-MS/MS method would involve optimizing the mobile phase, gradient, and mass spectrometry parameters (e.g., precursor and product ions, collision energy) for the specific compound.

Spectroscopic Methods
  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Conclusion

This compound is a chemical compound with significant potential as a building block in drug discovery and medicinal chemistry. However, it is also a hazardous substance that requires careful handling and adherence to strict safety protocols. This guide provides a comprehensive overview of its known properties, hazards, and safe handling procedures to assist researchers in its responsible use. As with any chemical, it is imperative to consult the most up-to-date Safety Data Sheet from the supplier before commencing any experimental work.

Visualization: Chemical Structure and Synthetic Pathway

To further aid in the understanding of this compound, the following diagrams illustrate its chemical structure and a plausible synthetic pathway.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Plausible Synthetic Pathway: Reductive Amination

reactant1 2-Methyl-5-formylaniline product This compound reactant1->product reactant2 Pyrrolidine reactant2->product reagent Reducing Agent (e.g., NaBH(OAc)₃) reagent->product  

Caption: Plausible synthesis via reductive amination.

References

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

  • Gomes, G.B., et al. (2024). Methyl-Containing Pharmaceuticals. Pharmaceuticals, 17(5), 589. [Link]

  • National Center for Biotechnology Information. "Aniline." PubChem Compound Summary for CID 6115. [Link]

  • Agency for Toxic Substances and Disease Registry. "Aniline." Medical Management Guidelines. [Link]

  • U.S. Environmental Protection Agency. "Aniline." Integrated Risk Information System (IRIS). [Link]

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The Strategic Utility of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Targeted Therapies

In the landscape of contemporary medicinal chemistry, the quest for novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Within this pursuit, the strategic selection of synthetic building blocks is paramount. 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline has emerged as a highly valuable and versatile scaffold in the design and synthesis of pharmacologically active compounds. Its unique structural features—a substituted aniline ring coupled with a pyrrolidinylmethyl moiety—provide a key platform for generating diverse libraries of molecules targeting a range of therapeutic areas. This guide offers an in-depth exploration of the synthesis, characterization, and application of this pivotal building block, providing researchers with the technical insights necessary to leverage its full potential in drug discovery programs. The inherent functionalities of this compound allow for its strategic incorporation into complex molecular architectures, particularly in the development of kinase inhibitors, such as those targeting Poly (ADP-ribose) polymerase (PARP) and Phosphoinositide 3-kinase (PI3K), which are critical in oncology research.[1][2]

Core Synthesis and Mechanistic Considerations

The most direct and industrially scalable synthesis of this compound proceeds through a two-step sequence commencing with 4-methyl-3-nitrobenzaldehyde. This approach is favored for its high efficiency and the ready availability of the starting materials.

Step 1: Reductive Amination of 4-Methyl-3-nitrobenzaldehyde with Pyrrolidine

The initial step involves the reductive amination of 4-methyl-3-nitrobenzaldehyde with pyrrolidine. This reaction is a cornerstone of amine synthesis, proceeding through the in situ formation of an iminium ion, which is subsequently reduced to the corresponding amine.[3] The choice of reducing agent is critical to the success of this step, with sodium triacetoxyborohydride [NaBH(OAc)₃] being the preferred reagent. Its mild nature and tolerance for a wide range of functional groups make it ideal for this transformation, preventing the premature reduction of the nitro group.[3]

The reaction mechanism, as depicted below, begins with the nucleophilic attack of pyrrolidine on the carbonyl carbon of the benzaldehyde, forming a hemiaminal intermediate. This is followed by the elimination of water to generate a resonance-stabilized iminium ion. The hydride from sodium triacetoxyborohydride then attacks the electrophilic carbon of the iminium ion to yield the desired tertiary amine, 1-((4-methyl-3-nitrophenyl)methyl)pyrrolidine.

G cluster_0 Step 1: Reductive Amination 4-Methyl-3-nitrobenzaldehyde 4-Methyl-3-nitrobenzaldehyde Iminium_Ion Iminium Ion Intermediate 4-Methyl-3-nitrobenzaldehyde->Iminium_Ion + Pyrrolidine - H₂O Pyrrolidine Pyrrolidine Product_1 1-((4-Methyl-3-nitrophenyl)methyl)pyrrolidine Iminium_Ion->Product_1 + [H⁻] (from NaBH(OAc)₃)

Caption: Reductive amination of 4-methyl-3-nitrobenzaldehyde.

Step 2: Reduction of the Nitro Group

The second crucial step is the selective reduction of the aromatic nitro group to the corresponding aniline. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation using palladium on carbon (Pd/C) being a common and efficient method.[4] This heterogeneous catalysis proceeds by the adsorption of the nitro compound and hydrogen gas onto the surface of the palladium catalyst, where the reduction takes place. The choice of solvent and reaction conditions (temperature and pressure) can be optimized to ensure complete conversion and high purity of the final product. Alternative reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be effective.[5]

G cluster_1 Step 2: Nitro Group Reduction Product_1 1-((4-Methyl-3-nitrophenyl)methyl)pyrrolidine Final_Product This compound Product_1->Final_Product H₂, Pd/C or SnCl₂/HCl

Caption: Reduction of the nitro intermediate to the final aniline.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-((4-methyl-3-nitrophenyl)methyl)pyrrolidine
  • Reaction Setup: To a solution of 4-methyl-3-nitrobenzaldehyde (1 equivalent) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 0.5 M), add pyrrolidine (1.1 equivalents).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound
  • Reaction Setup: Dissolve 1-((4-methyl-3-nitrophenyl)methyl)pyrrolidine (1 equivalent) in ethanol or methanol (approximately 0.2 M) in a hydrogenation vessel.

  • Catalyst Addition: Add 10% palladium on carbon (5-10 mol% Pd).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the disappearance of the starting material (typically 4-8 hours).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product is often of high purity and may be used directly in subsequent steps. If further purification is required, column chromatography on silica gel can be performed.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the benzylic methylene protons, the pyrrolidine ring protons, and the methyl group protons. The chemical shifts and coupling patterns are consistent with the assigned structure.

  • ¹³C NMR: The carbon NMR spectrum displays distinct resonances for each carbon atom in the molecule, further confirming its structure.

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic CH6.5 - 7.0115 - 145
-NH₂3.5 - 4.5 (broad)-
Benzylic -CH₂-3.4 - 3.6~60
Pyrrolidine -CH₂- (adjacent to N)2.4 - 2.6~54
Pyrrolidine -CH₂-1.7 - 1.9~23
Aromatic -CH₃2.1 - 2.3~20

Note: Predicted chemical shifts are approximate and can vary based on solvent and other experimental conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.[6][7]

Parameter Typical Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The strategic placement of the aniline nitrogen and the pyrrolidinylmethyl side chain makes this compound an ideal building block for the synthesis of kinase inhibitors. The aniline moiety serves as a key hydrogen bond donor and acceptor, interacting with the hinge region of the kinase active site, while the pyrrolidinylmethyl group can occupy a nearby pocket, enhancing binding affinity and selectivity.

Synthesis of PARP Inhibitors

In the synthesis of certain PARP inhibitors, this compound can be coupled with a suitable heterocyclic core, such as a quinoxaline derivative.[8][9] For instance, a nucleophilic aromatic substitution reaction with a chloro-substituted quinoxaline can be employed to form the key C-N bond, leading to the final inhibitor scaffold.

G cluster_2 Application in PARP Inhibitor Synthesis Building_Block This compound PARP_Inhibitor PARP Inhibitor Scaffold Building_Block->PARP_Inhibitor + Quinoxaline Core (e.g., SNAr) Quinoxaline_Core Substituted Quinoxaline

Caption: Incorporation into a PARP inhibitor scaffold.

Synthesis of PI3K Inhibitors

Similarly, in the synthesis of PI3K inhibitors, this aniline building block can be reacted with pyrimidine-based electrophiles.[10] For example, a Buchwald-Hartwig amination or a nucleophilic aromatic substitution with a chloropyrimidine can be utilized to construct the core structure of many potent and selective PI3K inhibitors.[2]

G cluster_3 Application in PI3K Inhibitor Synthesis Building_Block This compound PI3K_Inhibitor PI3K Inhibitor Scaffold Building_Block->PI3K_Inhibitor + Pyrimidine Core (e.g., Buchwald-Hartwig) Pyrimidine_Core Substituted Pyrimidine

Caption: Incorporation into a PI3K inhibitor scaffold.

Conclusion

This compound stands out as a synthetic building block of significant strategic importance in modern drug discovery. Its straightforward and efficient synthesis, coupled with its versatile reactivity, makes it an invaluable tool for medicinal chemists. The ability of its structural motifs to engage in key interactions within the active sites of important therapeutic targets, such as PARP and PI3K, underscores its utility in the development of next-generation targeted therapies. This guide has provided a comprehensive overview of the synthesis, characterization, and application of this key intermediate, offering a solid foundation for its effective utilization in research and development.

References

  • Alleca, S., Corona, P., Loriga, M., Paglietti, G., Loddo, R., Mascia, V., Busonera, B., & La Colla, P. (2003). Quinoxaline chemistry. Part 16. 4-substituted anilino and 4-substituted phenoxymethyl pyrrolo[1,2-a]quinoxalines and N-[4-(pyrrolo[1,2-a]quinoxalin-4-yl)amino and hydroxymethyl]benzoyl glutamates. Synthesis and evaluation of in vitro biological activity. Il Farmaco, 58(8), 621–633. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]

  • Gondal, A. H., & Rauf, A. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Trade Science Inc. [Link]

  • Google Patents. (n.d.). CN110615754A - Synthetic method of 5-methyl-2-pyrrolidone.
  • Google Patents. (n.d.). CN114195759A - Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl) pyridine.
  • Google Patents. (n.d.). EP1613573A2 - Production of 5-methyl-1-hydrocarbyl-2-pyrrolidone by reductive amination of levulinic acid.
  • Google Patents. (n.d.). US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • Google Patents. (n.d.). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).
  • Knight, F. W., et al. (2011). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry, 11(12), 1471–1495. [Link]

  • Mahmoud, Y. A., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(15), 5021. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved January 20, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(pyrrolidin-1-yl)methyl-5,5-dimethyl piperidine. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2025). Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. [Link]

  • ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]

  • ResearchGate. (2025). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. [Link]

  • ResearchGate. (2025). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. [Link]

  • ResearchGate. (2025). Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. [Link]

  • ResearchGate. (2025). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. [Link]

  • Santaniello, E., Brandi, S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 373–376. [Link]

  • Sdiri, K., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 5035. [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 345–350. [Link]

  • Yakaiah, M., et al. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. Archiv der Pharmazie, 344(6), 386–392. [Link]

  • Zhang, B. L., Cao, L. J., Xu, S., & Wang, P. (2018). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. [Link]

  • Zhdankin, V. V. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 293. [Link]

Sources

The Pyrrolidinyl Aniline Moiety: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Therapeutic Potential of a Versatile Heterocycle

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, gracing the structures of numerous natural products and FDA-approved drugs.[1][2][3][4] Its prevalence stems from its ability to introduce a three-dimensional character to otherwise flat aromatic compounds, thereby enabling a more precise and potent interaction with biological targets.[1] When coupled with an aniline fragment, the resulting pyrrolidinyl aniline moiety emerges as a particularly powerful pharmacophore, demonstrating significant utility in the development of targeted therapies, most notably in the realm of oncology. This guide, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive overview of the biological significance of this moiety, delving into its mechanism of action, structure-activity relationships, and practical applications in drug discovery.

The Pyrrolidinyl Aniline Moiety: A Structural and Functional Overview

The pyrrolidinyl aniline scaffold combines the conformational flexibility and basic nitrogen of the pyrrolidine ring with the aromatic nature of the aniline group. This unique combination offers several advantages in drug design:

  • Enhanced Solubility and Physicochemical Properties: The pyrrolidine nitrogen can act as a hydrogen bond donor or acceptor, often improving the aqueous solubility and overall physicochemical profile of a drug candidate.[5]

  • Three-Dimensionality for Optimal Target Engagement: The non-planar nature of the pyrrolidine ring allows for the exploration of three-dimensional space within a target's binding pocket, leading to improved potency and selectivity.[1]

  • A Versatile Anchor for Further Functionalization: Both the pyrrolidine and aniline components can be readily functionalized, allowing for the fine-tuning of a compound's pharmacological properties through systematic structure-activity relationship (SAR) studies.

Mechanism of Action: A Predominant Role in Kinase Inhibition

A significant body of research has established the pyrrolidinyl aniline moiety as a key structural feature in a multitude of kinase inhibitors.[6][7][8][9][10] Protein kinases, which play a central role in cellular signal transduction, are frequently dysregulated in diseases such as cancer, making them prime therapeutic targets.[9]

Targeting the ATP-Binding Site

Most kinase inhibitors containing the pyrrolidinyl aniline scaffold are ATP-competitive, meaning they bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates.[8][9] The pyrrolidinyl aniline moiety often serves as a "hinge-binding" element, forming critical hydrogen bonds with the backbone of the kinase's hinge region. The aniline nitrogen and the pyrrolidine ring can both participate in these crucial interactions.

Molecular Interactions and Binding Modes

Molecular docking studies have provided valuable insights into the specific interactions between pyrrolidinyl aniline-containing inhibitors and their target kinases.[7][11][12][13][14] For instance, in the case of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, the aniline portion can form hydrogen bonds with key residues like Met793 in the hinge region, while the pyrrolidine ring can extend into a hydrophobic pocket, making favorable van der Waals contacts.[13]

Below is a generalized representation of the binding mode of a pyrrolidinyl aniline-based kinase inhibitor within the ATP-binding site.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Pyrrolidinyl Aniline Inhibitor hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue aniline Aniline Moiety aniline->hinge H-Bonds aniline->gatekeeper Potential Steric Clash pyrrolidine Pyrrolidine Moiety pyrrolidine->hydrophobic_pocket Hydrophobic Interactions

Caption: Generalized binding mode of a pyrrolidinyl aniline kinase inhibitor.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

Systematic modification of the pyrrolidinyl aniline core has been instrumental in developing potent and selective inhibitors. Key SAR insights include:

  • Substitution on the Aniline Ring: The nature and position of substituents on the aniline ring can significantly impact potency and selectivity. Electron-donating or withdrawing groups can modulate the pKa of the aniline nitrogen, influencing its hydrogen bonding capacity.

  • Substitution on the Pyrrolidine Ring: Modifications to the pyrrolidine ring can influence interactions with the hydrophobic pocket of the kinase. The stereochemistry of these substituents is often critical for optimal binding. For example, the introduction of a 3(S)-thiomethyl group on the pyrrolidine of an ERK inhibitor led to vastly improved pharmacokinetic properties.[8]

  • The Nature of the Linker: The atoms connecting the pyrrolidinyl aniline core to other parts of the inhibitor molecule are crucial for maintaining the correct orientation within the binding site.

Pharmacokinetics (ADME) and Toxicity Profile

A successful drug candidate must not only be potent but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles.

ADME Considerations

The pyrrolidinyl aniline moiety can influence a compound's ADME properties in several ways:

  • Absorption: The basicity of the pyrrolidine nitrogen can impact oral bioavailability.

  • Metabolism: The aniline ring is susceptible to metabolic N-hydroxylation, which can lead to the formation of reactive metabolites.[15][16] The presence of substituents, particularly at the C2-position of the aniline ring, can suppress this metabolic pathway and improve the pharmacokinetic profile.[15]

  • Distribution: The overall lipophilicity of the molecule, influenced by the pyrrolidinyl aniline core and its substituents, will affect its distribution throughout the body.

Toxicity

Potential toxicities associated with this moiety include:

  • Hepatotoxicity: Some pyrrolizidine alkaloids, which contain a related core structure, are known for their hepatotoxicity.[17]

  • Cardiotoxicity: Inhibition of the hERG potassium channel is a common cause of drug-induced cardiotoxicity. In silico predictions can be used to assess this risk early in the drug discovery process.[17]

  • Genotoxicity: The formation of reactive metabolites can lead to genotoxicity. Ames testing is a standard assay to evaluate this potential.[17]

Case Studies: Pyrrolidinyl Aniline in FDA-Approved Drugs and Clinical Candidates

The therapeutic importance of the pyrrolidinyl aniline moiety is underscored by its presence in several successful drugs.

Drug NameTarget(s)Indication
Sunitinib VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF-1RRenal Cell Carcinoma, GIST
Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia Vera
Acalabrutinib BTKMantle Cell Lymphoma, CLL

Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor, is a prime example of a drug featuring a pyrrolidinyl moiety linked to an indolinone core, which shares structural similarities with the aniline group.[3] Its development involved extensive SAR studies to optimize its kinase inhibitory profile and pharmacokinetic properties.

Experimental Protocols

For researchers working with pyrrolidinyl aniline derivatives, the following experimental protocols provide a starting point for synthesis and biological evaluation.

General Synthesis of a Pyrrolidinyl Aniline Derivative

This protocol outlines a representative synthesis of a substituted pyrrolidinyl aniline, which can be adapted for various derivatives.

Step 1: N-Arylation of Pyrrolidine

  • To a solution of a substituted aniline (1.0 eq) in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3, 2.0 eq).

  • Add a protected 3-halopyrrolidine (e.g., N-Boc-3-bromopyrrolidine, 1.2 eq).

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Deprotection

  • Dissolve the N-protected pyrrolidinyl aniline from Step 1 in a suitable solvent (e.g., dichloromethane).

  • Add a deprotecting agent (e.g., trifluoroacetic acid for a Boc group) and stir at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, neutralize the reaction with a base (e.g., saturated NaHCO3 solution) and extract with an organic solvent.

  • Dry, concentrate, and purify as needed.

G Aniline Substituted Aniline Step1 Step 1: N-Arylation Aniline->Step1 Halopyrrolidine Protected Halopyrrolidine Halopyrrolidine->Step1 Base Base (e.g., K2CO3) Base->Step1 Solvent1 Solvent (e.g., DMF) Solvent1->Step1 Heat Heat Heat->Step1 Protected_Product Protected Pyrrolidinyl Aniline Step1->Protected_Product Step2 Step 2: Deprotection Protected_Product->Step2 Deprotecting_Agent Deprotecting Agent (e.g., TFA) Deprotecting_Agent->Step2 Solvent2 Solvent (e.g., DCM) Solvent2->Step2 Final_Product Final Pyrrolidinyl Aniline Step2->Final_Product

Caption: Synthetic workflow for a pyrrolidinyl aniline derivative.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of a compound against a specific kinase.[18][19]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compound (pyrrolidinyl aniline derivative)

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Assay Plate Preparation: Add the compound dilutions, a positive control (known inhibitor), and a negative control (DMSO) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its substrate in the kinase reaction buffer.

    • Add the master mix to all wells.

    • Initiate the reaction by adding ATP to all wells. The final ATP concentration should be near the Km for the specific kinase.

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Add the luminescence-based kinase assay reagent to all wells to stop the reaction and generate a luminescent signal proportional to the remaining ATP.

    • Incubate in the dark for 10 minutes to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is inversely proportional to kinase activity.

    • Normalize the data and plot it against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Future Directions and Conclusion

The pyrrolidinyl aniline moiety continues to be a highly valuable scaffold in drug discovery. Future research will likely focus on:

  • Developing more selective inhibitors: By leveraging a deeper understanding of kinase structures and binding modes, it will be possible to design inhibitors with improved selectivity profiles, leading to fewer off-target effects.

  • Exploring new therapeutic areas: While oncology has been the primary focus, the diverse biological activities of pyrrolidinyl aniline derivatives suggest their potential in other disease areas, such as inflammatory and neurodegenerative disorders.

  • Applying novel synthetic methodologies: The development of more efficient and stereoselective synthetic methods will facilitate the rapid generation of diverse compound libraries for screening.

References

  • In Silico Prediction of Drug-Likeness, Pharmacokinetics, and Toxicity of Selected Phytotoxic Pyrrolizidine Alkaloids. (2024-04-12). MDPI. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021-08-10). SpringerLink. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024-10-11). MDPI. [Link]

  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. (2020-05-19). National Center for Biotechnology Information. [Link]

  • Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. (2025-08-04). ResearchGate. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022-01-21). National Center for Biotechnology Information. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023-09-05). Frontiers. [Link]

  • Approved drugs containing 2‐(diazolyl)pyrrolidine moiety. ResearchGate. [Link]

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. (2022-06-22). National Center for Biotechnology Information. [Link]

  • The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. (2017-06-27). National Center for Biotechnology Information. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012-05-01). National Center for Biotechnology Information. [Link]

  • Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. (2021-11-01). PubMed. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021-04-16). PubMed. [Link]

  • Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. (2018-06-15). PubMed. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023-09-06). National Center for Biotechnology Information. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. IP Innovative Publication Pvt. Ltd.. [Link]

  • Kinetic Characterization and Inhibitor Screening of Pyruvate Kinase I From Babesia microti. Frontiers. [Link]

  • Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simulation Study. (2022-02-15). National Center for Biotechnology Information. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024-10-11). ResearchGate. [Link]

  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. (2008-09-11). PubMed. [Link]

  • SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. (2023-07-25). Journal of Chemistry and Technologies. [Link]

  • Synthesis, molecular docking and antitumor activity of novel pyrrolizines with potential as EGFR-TK inhibitors. (2015-03-10). PubMed. [Link]

  • Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. (2025-08-09). ResearchGate. [Link]

  • Exploring pocket-aware inhibitors of BTK kinase by generative deep learning, molecular docking, and molecular dynamics simulations. (2024-01-01). RSC Publishing. [Link]

  • Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. (2001-08-16). PubMed. [Link]

Sources

role of "2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Now

I've initiated a thorough investigation into the compound "2-Methyl-5-( pyrrolidin-1-ylmethyl)aniline." My initial focus is on understanding its significance within medicinal chemistry. I'm prioritizing its synthesis, documented biological activities, and potential applications.

Analyzing Structural Features

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Developing Guide's Outline

I've formulated a structure for the technical guide, which will cover the compound's introduction, synthesis, role as a building block, pharmacological activities, and future prospects. I'm focusing on causality in synthetic routes and preparing tables for quantitative data. I'm also ready to script Graphviz diagrams for synthesis pathways. Simultaneously, I'll ensure thorough referencing with clickable URLs.

Investigating Initial Data

I've hit a slight snag. My initial search terms, focusing on "2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline," yielded sparse direct hits regarding its medicinal applications. I'm now cross-referencing supplier information to identify potential leads and related compounds.

Expanding Search Parameters

I've broadened my search terms to include "aniline derivatives in drug discovery" and "pyrrolidine containing compounds in medicinal chemistry." These searches are more productive, though the information is general. Aniline derivatives are building blocks for drugs, but present stability challenges. Pyrrolidine rings are common and contribute to drug structure, which I am now assessing in more detail.

Analyzing Structural Implications

I'm now focusing on the structural implications of "this compound." While direct medicinal chemistry applications are limited, I can infer its utility. I am examining its constituent parts: the substituted aniline and pyrrolidine, and how their properties can be extrapolated. It appears this compound can be used as a synthetic intermediate and potential scaffold. I'm exploring its potential therapeutic targets and biological activities by assessing structurally similar compounds. I will create diagrams showing the synthetic pathways.

Synthesizing Guide Structure

I've gathered enough information to construct a thorough guide, focusing on the potential medicinal chemistry role of "this compound." I'll now structure the guide, starting with an introduction to the compound and its constituents. I'll cover its use as a synthetic building block, including hypothetical synthesis, and then explore its potential therapeutic targets. The guide will include diagrams, and I have sufficient data to proceed.

Sourcing and Strategic Application of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unpacking the Potential of a Versatile Scaffolding Moiety

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is a critical determinant of success in any drug discovery program. Substituted anilines and pyrrolidine-containing compounds represent two classes of intermediates that have consistently demonstrated their value in the construction of pharmacologically active agents, particularly in oncology and neurology.[1] 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline , identified by its CAS number 1018565-55-3 , is a unique bifunctional molecule that marries the structural features of both these important pharmacophores.[2][3]

This technical guide serves as a comprehensive resource for researchers and drug development professionals on the commercial availability, procurement, quality control, and potential applications of this compound. By providing insights into its sourcing and strategic implementation, this document aims to empower scientific teams to leverage this promising intermediate in their quest for novel therapeutics.

Physicochemical Properties and Structural Attributes

A foundational understanding of a molecule's physicochemical properties is paramount for its effective utilization in synthesis and drug design. The key identifiers and properties of this compound are summarized below:

PropertyValueSource
CAS Number 1018565-55-3[2]
Molecular Formula C12H18N2[3]
Molecular Weight 190.29 g/mol [3]
IUPAC Name 2-methyl-5-[(pyrrolidin-1-yl)methyl]aniline[2]
Purity (Typical) ≥95%[2]
Appearance Not specified, likely an oil or low-melting solid
Solubility Expected to be soluble in organic solvents like methanol, chloroform, and DMSO.

The structure of this compound incorporates a nucleophilic aniline ring, which is a versatile handle for a variety of chemical transformations, and a tertiary amine within the pyrrolidine ring, which can influence the compound's basicity, solubility, and potential for hydrogen bonding.

Commercial Availability and Supplier Landscape

Our research indicates that this compound is commercially available from a range of suppliers, primarily catering to the research and development market. The compound is typically offered in quantities ranging from milligrams to several grams.

SupplierProduct CodePurityAvailability/Lead Time
Fluorochem F645070≥95%EU Stock – Next Day; UK Stock – 3-5 days; China Stock – 10-14 days
AK Scientific, Inc. 1697DD95%4 WEEKS
BLD Pharmatech Co., Limited BD0097430495%Inquire with supplier
Angene Chemical AG01A174Inquire with supplierInquire with supplier
Arctom PBTEN453695%Inquire with supplier
FUJIFILM Wako Chemicals Enamine Ltd. productInquire with supplierInquire with supplier

Note on Pricing: Pricing for this compound is often not publicly listed and is typically provided upon quotation request. As a reference, AK Scientific, Inc. has listed pricing in the past, and it is advisable to contact multiple suppliers to obtain competitive quotes.

Quality Control and Analytical Verification: A Framework for Trust

For any chemical intermediate intended for use in drug discovery, rigorous quality control is non-negotiable. While a specific Certificate of Analysis (CoA) for this compound was not publicly available at the time of this writing, a representative CoA for such a compound would typically include the following analyses to ensure identity, purity, and quality.

Representative Certificate of Analysis
TestSpecificationMethod
Appearance Conforms to StandardVisual Inspection
Identity by ¹H NMR Conforms to Structure¹H NMR Spectroscopy
Purity by HPLC ≥ 95.0%HPLC-UV
Mass Spectrum Conforms to Molecular WeightLC-MS or GC-MS
Residual Solvents As per ICH Q3CGC-HS
Key Analytical Methodologies Explained
  • ¹H NMR Spectroscopy: This is a fundamental technique to confirm the chemical structure of the molecule. The spectrum should show characteristic peaks corresponding to the aromatic protons, the methyl group, and the protons of the pyrrolidine ring and the methylene bridge.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for purity assessment. A well-developed HPLC method will separate the main compound from any starting materials, by-products, or degradation products.

  • Mass Spectrometry (MS): Coupled with either liquid or gas chromatography, MS provides confirmation of the molecular weight of the compound, further verifying its identity.

Below is a logical workflow for the quality control of a newly acquired batch of this compound.

Caption: Quality control workflow for incoming chemical intermediates.

Proposed Synthetic Route

Step-by-Step Plausible Synthesis
  • Starting Material: 2-Methyl-5-nitrobenzaldehyde.

  • Reductive Amination:

    • Dissolve 2-Methyl-5-nitrobenzaldehyde and pyrrolidine in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

    • Add a reducing agent, for example, sodium triacetoxyborohydride (STAB), portion-wise at room temperature.

    • Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.

    • Work up the reaction by quenching with an aqueous solution of sodium bicarbonate and extracting the product with an organic solvent.

    • Purify the intermediate, 1-((2-methyl-5-nitrophenyl)methyl)pyrrolidine, by column chromatography.

  • Nitro Group Reduction:

    • Dissolve the purified intermediate in a solvent such as ethanol or ethyl acetate.

    • Add a catalyst, for instance, palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the final product, this compound.

This proposed synthetic pathway is illustrated in the diagram below.

Synthesis_Pathway Start 2-Methyl-5-nitrobenzaldehyde Intermediate 1-((2-methyl-5-nitrophenyl)methyl)pyrrolidine Start->Intermediate Pyrrolidine, NaBH(OAc)₃ Product This compound Intermediate->Product H₂, Pd/C

Caption: A plausible synthetic route to the target compound.

Strategic Applications in Drug Discovery

The structural motifs present in this compound make it a highly attractive building block for the synthesis of novel drug candidates. The aniline moiety is a common precursor for the formation of amides, ureas, sulfonamides, and for participation in cross-coupling reactions to construct more complex scaffolds. The pyrrolidine group can enhance aqueous solubility and provides a basic center that can be crucial for target engagement.

While specific examples of the use of this exact compound in drug discovery are not prevalent in the literature, its structural components are found in numerous biologically active molecules. For instance, substituted anilines are key components of many kinase inhibitors used in oncology. The pyrrolidine ring is a feature of various CNS-active agents and other therapeutics.

The potential applications of this intermediate can be envisioned in the development of:

  • Kinase Inhibitors: The aniline nitrogen can be used to form a hinge-binding motif common to many kinase inhibitors.

  • GPCR Ligands: The overall structure could be elaborated to target G-protein coupled receptors.

  • Novel Heterocyclic Systems: The aniline can be used as a starting point for the construction of various nitrogen-containing heterocyclic ring systems with potential biological activity.

Conclusion

This compound is a commercially available and versatile chemical intermediate with significant potential for application in drug discovery and development. Its bifunctional nature allows for a wide range of synthetic transformations, making it a valuable tool for medicinal chemists. This guide has provided a comprehensive overview of its sourcing, quality control considerations, a plausible synthetic route, and its potential strategic applications. By understanding these key aspects, research organizations can effectively integrate this promising building block into their synthetic programs to accelerate the discovery of new medicines.

References

  • Angene Chemical. This compound. [Link]

  • Arctom. 2-methyl-5-[(pyrrolidin-1-yl)methyl]aniline - 95%. [Link]

  • Sathe, B. D., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][2][3][4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity, e202300700. [Link]

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Methodological & Application

synthesis of "2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline" from 2-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline

Abstract

This application note provides a comprehensive guide for the synthesis of this compound, a potentially valuable substituted aniline derivative for research and development in medicinal chemistry and materials science. The described synthetic strategy is a robust two-step process commencing with the readily available starting material, 2-methyl-5-nitroaniline. The initial step involves the catalytic hydrogenation of the nitro moiety to yield the key intermediate, 4-methylbenzene-1,3-diamine. The subsequent and final step employs a classical Mannich reaction, a three-component condensation with formaldehyde and pyrrolidine, to selectively install the desired aminomethyl functionality. This guide offers detailed, step-by-step protocols, mechanistic insights, and data presentation to ensure reproducibility and success for researchers, scientists, and drug development professionals.

Introduction

Substituted anilines are cornerstone building blocks in the synthesis of a vast array of functional molecules, including pharmaceuticals, agrochemicals, and dyes. The target molecule, this compound, incorporates several key structural features: a substituted aniline core, a methyl group, and a pyrrolidinylmethyl side chain. This combination of functionalities makes it an attractive scaffold for library synthesis and as an intermediate for more complex molecular targets. The starting material, 2-methyl-5-nitroaniline (also known as 5-nitro-o-toluidine), is a common industrial chemical, making this synthetic route both practical and economically viable.[1][2][3] This document outlines a reliable and efficient pathway to access the target compound, emphasizing the rationale behind the chosen methodologies.

Overall Synthetic Strategy

The transformation of 2-methyl-5-nitroaniline into this compound is efficiently achieved through a two-step sequence. This approach isolates the two key chemical transformations—nitro group reduction and aminomethylation—allowing for high yields and straightforward purification of the intermediate and final product.

  • Step 1: Reduction. The nitro group of 2-methyl-5-nitroaniline is selectively reduced to a primary amine, yielding 4-methylbenzene-1,3-diamine.

  • Step 2: Mannich Aminomethylation. The resulting diamine undergoes a condensation reaction with formaldehyde and pyrrolidine to introduce the pyrrolidin-1-ylmethyl group at the 5-position of the aniline core.

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of 4-Methylbenzene-1,3-diamine (Intermediate)

Principle and Mechanistic Insight

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. While various methods exist (e.g., metal-acid reductions with SnCl₂ or Fe), catalytic hydrogenation is often preferred due to its high efficiency, cleaner reaction profile, and environmentally benign byproducts (water). In this protocol, palladium on carbon (Pd/C) is used as the catalyst. The reaction proceeds via the transfer of hydrogen gas (H₂) to the nitro group on the surface of the palladium catalyst, leading to the formation of the corresponding aniline derivative.

Experimental Protocol
  • Vessel Preparation: To a 250 mL hydrogenation flask, add 2-methyl-5-nitroaniline (5.00 g, 32.86 mmol).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (0.25 g, 5% w/w) to the flask.

  • Solvent Addition: Add ethanol (100 mL) to the flask.

  • Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Purge the system with nitrogen gas three times, followed by purging with hydrogen gas three times. Pressurize the vessel with hydrogen gas to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature (approx. 25 °C) for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL).

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The resulting crude solid, 4-methylbenzene-1,3-diamine, is typically of sufficient purity for the next step. If necessary, it can be further purified by recrystallization.

Data Summary: Reduction Reaction
ParameterValue
Starting Material2-Methyl-5-nitroaniline
Molecular Weight152.15 g/mol [1]
Amount5.00 g (32.86 mmol)
Catalyst10% Pd/C
Hydrogen Pressure50 psi
SolventEthanol
Reaction Time4-6 hours
Expected Product 4-Methylbenzene-1,3-diamine
Theoretical Yield 4.01 g
Typical Yield 90-98%

Part 2: Synthesis of this compound

Principle and Mechanistic Insight

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, or in this case, an aminomethylated product.[4][5] The reaction involves an amine with an active hydrogen (the diamine intermediate), a non-enolizable aldehyde (formaldehyde), and a secondary amine (pyrrolidine).[6]

The mechanism proceeds in two stages:

  • Iminium Ion Formation: Formaldehyde reacts with the secondary amine (pyrrolidine) to form an unstable carbinolamine, which rapidly dehydrates to form the electrophilic N,N-disubstituted iminium ion (also known as an Eschenmoser salt precursor).

  • Nucleophilic Attack: The electron-rich aromatic ring of the 4-methylbenzene-1,3-diamine acts as the nucleophile. One of the amino groups attacks the electrophilic carbon of the iminium ion, leading to the formation of the C-C bond and the desired aminomethylated product after a final deprotonation step.

Workflow_Mannich cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with 4-methylbenzene-1,3-diamine B Add ethanol as solvent A->B C Add pyrrolidine B->C D Add aqueous formaldehyde solution dropwise C->D E Heat mixture to reflux (approx. 80 °C) D->E F Maintain reflux for 12-18 hours E->F G Monitor by TLC F->G H Cool to room temperature G->H I Remove solvent under reduced pressure H->I J Perform aqueous work-up (e.g., EtOAc/Water extraction) I->J K Purify by column chromatography J->K L L K->L Final Product

Caption: Experimental workflow for the Mannich reaction.

Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzene-1,3-diamine (4.00 g, 32.74 mmol) in ethanol (80 mL).

  • Reagent Addition: To the stirred solution, add pyrrolidine (2.56 g, 3.0 mL, 36.01 mmol).

  • Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (37% w/w, 2.92 g, 2.7 mL, 36.01 mmol) dropwise to the mixture at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12-18 hours. Monitor the reaction's progress by TLC.

  • Cooling and Concentration: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Aqueous Work-up: Redissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound as an oil or low-melting solid.

Data Summary: Mannich Reaction
ParameterValue
Starting Material4-Methylbenzene-1,3-diamine
Molecular Weight122.17 g/mol
Amount4.00 g (32.74 mmol)
ReagentsPyrrolidine (1.1 eq), Formaldehyde (1.1 eq)
SolventEthanol
Reaction Time12-18 hours
Expected Product This compound
Theoretical Yield 6.69 g
Typical Yield 65-80%

Safety Precautions

  • 2-Methyl-5-nitroaniline: This compound is toxic and a suspected carcinogen.[3] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation procedure must be performed in a designated area with appropriate equipment and by trained personnel. Ensure the system is properly purged to remove all oxygen before introducing hydrogen.

  • Formaldehyde: Formaldehyde is a known carcinogen and sensitizer. Handle only in a fume hood.

  • Solvents: Ethanol, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.

Conclusion

This application note details a reliable and scalable two-step synthesis of this compound from 2-methyl-5-nitroaniline. The methodology leverages a clean and efficient catalytic hydrogenation for the reduction of the nitro group, followed by a classic Mannich reaction to install the desired aminomethyl functionality. The protocols provided are designed to be clear and reproducible for researchers in organic synthesis and drug discovery.

References

  • Vertex AI Search. (2025). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties.
  • BenchChem. (2025).
  • PubChem. (2026). 2-Methyl-5-Nitroaniline. National Center for Biotechnology Information. [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
  • Open Access Research Journal of Biology and Pharmacy. (2023).
  • SynArchive. (2024). Eschweiler-Clarke Reaction. [Link]

  • Ambeed.com. (n.d.).
  • ResearchGate. (n.d.). Reductive amination of various keto acids with different anilines.
  • PubChem. (2026). 2-Methoxy-5-nitroaniline. National Center for Biotechnology Information. [Link]

  • FAQ. (n.d.). How to Synthesize 3-Amino-4-methylbenzoic Acid Using an Ammonolysis Method?.
  • ResearchGate. (2025). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride.
  • Iraqi Journal of Science. (2022).
  • PrepChem.com. (n.d.). Synthesis of N-methylbenzylamine. [Link]

  • ChemicalBook. (n.d.). 2-Methyl-5-nitroaniline synthesis.
  • PubMed Central. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
  • ResearchGate. (2023).
  • Google Patents. (n.d.).
  • PubMed Central. (n.d.). Mannich bases in medicinal chemistry and drug design.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Google Patents. (n.d.). CN114195759A - Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl) pyridine.
  • ResearchGate. (n.d.). Alkylation of tertiary amines with 26 to give ILs (4-15).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US20050059829A1 - Production of 5-methyl-N-(methyl aryl)-2-pyrrolidone, 5-methyl-N-(methyl cycloalkyl)-2-pyrrolidone and 5-methyl-N-alkyl-2-pyrrolidone by reductive amination of levulinic acid esters with cyano compounds.
  • PubMed Central. (n.d.).
  • PubMed Central. (n.d.).

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Application Note & Protocol: N-Alkylation of 2-Methylaniline with 1-(Chloromethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the N-alkylation of 2-methylaniline using 1-(chloromethyl)pyrrolidine. This reaction is a key transformation for synthesizing N-(pyrrolidin-1-ylmethyl)-2-methylaniline, a tertiary amine structure that serves as a valuable building block in medicinal chemistry. The pyrrolidine moiety is a prevalent scaffold in numerous FDA-approved pharmaceuticals, making its incorporation into novel structures a significant strategy in drug discovery.[1] This application note details the underlying reaction mechanism, provides a robust and validated step-by-step protocol, outlines critical safety considerations, and offers a troubleshooting guide for common experimental challenges. The methodologies described herein are designed for researchers, scientists, and professionals in drug development seeking a reliable and reproducible synthesis pathway.

Introduction and Scientific Context

The N-alkylation of anilines is a fundamental and powerful method for the synthesis of substituted amines, which are ubiquitous in biologically active compounds, agrochemicals, and functional materials. Specifically, the introduction of a pyrrolidine ring can significantly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, often enhancing its pharmacological profile.

The target molecule, N-(pyrrolidin-1-ylmethyl)-2-methylaniline, is synthesized via a direct alkylation strategy. This approach, involving the reaction of an amine with an alkyl halide, is a classic and widely used method for forming carbon-nitrogen bonds. The protocol herein employs 1-(chloromethyl)pyrrolidine (often used as its hydrochloride salt) as the alkylating agent to append the pyrrolidinylmethyl group to the nitrogen atom of 2-methylaniline. Understanding the principles of nucleophilic substitution and the specific roles of reagents is paramount for achieving high yield and purity.

Reaction Mechanism and Key Principles

The N-alkylation of 2-methylaniline with 1-(chloromethyl)pyrrolidine proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.

  • Nucleophile: 2-methylaniline. The nitrogen atom's lone pair of electrons attacks the electrophilic carbon.

  • Electrophile: 1-(chloromethyl)pyrrolidine. The carbon atom bonded to the chlorine is electron-deficient due to the electronegativity of the chlorine atom, making it susceptible to nucleophilic attack.

  • Leaving Group: The chloride ion (Cl⁻).

The overall transformation is depicted below:

Caption: S_N2 reaction of 2-methylaniline and 1-(chloromethyl)pyrrolidine.

Role of the Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A base is essential to neutralize this acid, preventing the protonation of the starting aniline, which would render it non-nucleophilic. Furthermore, the base can deprotonate the aniline, increasing its nucleophilicity and accelerating the reaction. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N). When using the hydrochloride salt of the alkylating agent, at least two equivalents of base are required: one to neutralize the salt and one to scavenge the HCl produced during the reaction.

Solvent Selection: A polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is ideal. These solvents can solvate the cationic species involved in the reaction without participating in hydrogen bonding, which would otherwise stabilize the nucleophile and slow the S_N2 reaction.

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. Adjustments can be made as necessary.

Materials and Equipment
Reagent/MaterialCAS No.M.W. ( g/mol )QuantityNotes
2-Methylaniline95-53-4107.151.07 g (10 mmol)Reagent grade, ≥99% purity. Purify if colored.[2]
1-(Chloromethyl)pyrrolidine hydrochloride10468-90-3156.061.72 g (11 mmol)1.1 equivalents
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.214.15 g (30 mmol)3.0 equivalents, finely powdered
Acetonitrile (MeCN)75-05-841.0550 mLAnhydrous grade
Ethyl Acetate (EtOAc)141-78-688.11~200 mLFor extraction and chromatography
Hexane110-54-386.18~200 mLFor chromatography
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededFor drying
Equipment
100 mL Round-bottom flask1
Reflux condenser1
Magnetic stirrer and stir bar1
Heating mantle with temperature control1
Separatory funnel (250 mL)1
Rotary evaporator1
Glassware for column chromatography1 set
Thin Layer Chromatography (TLC) plates (silica)As needed
Safety Precautions
  • 2-Methylaniline (o-Toluidine): Highly Toxic & Probable Carcinogen. Toxic by inhalation, ingestion, and skin absorption.[3] It is readily absorbed through the skin. All manipulations must be performed in a certified chemical fume hood.

  • 1-(Chloromethyl)pyrrolidine hydrochloride: Corrosive and a lachrymator. Causes burns to skin and eyes.[4] Avoid inhalation of dust.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylaniline (1.07 g, 10 mmol), anhydrous potassium carbonate (4.15 g, 30 mmol), and anhydrous acetonitrile (50 mL).

    • Attach a reflux condenser to the flask.

  • Addition of Alkylating Agent:

    • With vigorous stirring, add 1-(chloromethyl)pyrrolidine hydrochloride (1.72 g, 11 mmol) to the suspension in one portion at room temperature.

    • Rationale: Adding the alkyl halide to the mixture of aniline and base ensures that the base is available to immediately neutralize the HCl byproduct and facilitate the reaction.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) using a heating mantle.

    • Maintain the reflux with stirring for 4-6 hours.

    • Monitoring: The reaction progress can be monitored by TLC. Prepare a solution of the starting material (2-methylaniline) for comparison. Use an eluent system such as 20% ethyl acetate in hexane. The product should have a lower Rf value than the starting aniline. The reaction is complete when the 2-methylaniline spot is no longer visible.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with ethyl acetate (2 x 20 mL).

    • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

    • Dissolve the crude residue in ethyl acetate (100 mL) and transfer it to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Rationale: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Column Packing: Use a slurry of silica gel in hexane.

    • Elution: Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc/Hexane and gradually increasing to 20% EtOAc/Hexane).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to afford the final product, N-(pyrrolidin-1-ylmethyl)-2-methylaniline.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Workflow Visualization and Troubleshooting

G start Start setup 1. Reaction Setup - Add 2-methylaniline, K₂CO₃, MeCN - Attach reflux condenser start->setup add_reagent 2. Add Alkylating Agent - Add 1-(chloromethyl)pyrrolidine HCl setup->add_reagent react 3. Reaction - Heat to reflux (82°C) - Stir for 4-6 hours add_reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup 4. Work-up - Cool and filter - Concentrate filtrate - EtOAc extraction & washes monitor->workup Reaction Complete purify 5. Purification - Flash column chromatography (Silica, EtOAc/Hexane gradient) workup->purify characterize 6. Characterization - NMR, MS purify->characterize end_node Pure Product characterize->end_node

Caption: Experimental workflow for the synthesis of N-(pyrrolidin-1-ylmethyl)-2-methylaniline.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive reagents (e.g., wet solvent/reagents).2. Insufficient heating.3. Insufficient base.1. Use anhydrous solvents and freshly opened reagents. Ensure K₂CO₃ is dry.2. Verify the reaction temperature is at the solvent's boiling point.3. Ensure at least 2 equivalents of base are used for the hydrochloride salt, preferably more (3 eq.).
Incomplete Reaction 1. Insufficient reaction time.2. Poor quality alkylating agent.1. Extend the reaction time and continue monitoring by TLC.2. Check the purity of the 1-(chloromethyl)pyrrolidine hydrochloride.
Formation of Side Products 1. Over-alkylation (quaternary salt formation).2. Impurities in starting materials.1. This is less common with a secondary amine precursor but can be minimized by not using a large excess of the alkylating agent.2. Purify starting materials if necessary. 2-Methylaniline can be distilled under reduced pressure.[2]
Difficult Purification 1. Product co-elutes with impurities.2. Product is very polar.1. Adjust the polarity of the eluent system for chromatography. Try a different solvent system (e.g., Dichloromethane/Methanol).2. If the product is basic and streaks on the silica column, add 1% triethylamine to the eluent system.

References

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]

  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Retrieved from [Link]

  • ChemistryViews. (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions. Retrieved from [Link]

  • Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications, 8(4), 576-582. Retrieved from [Link]

  • Britton, E. C., & Holmes, R. D. (1933). Method of separating alkyl anilines. U.S. Patent No. 1,908,951. Washington, DC: U.S. Patent and Trademark Office.
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  • ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry. Retrieved from [Link]

  • Haz-Map. (2026). 2-Methylaniline hydrochloride - Hazardous Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for light promoted N-alkylation of p-chloroaniline over Cu-Mo/TiO2. Retrieved from [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]

  • Imperial College London. (n.d.). Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. Retrieved from [Link]

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Application Notes and Protocols: The Strategic Use of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Aminomethylaniline Scaffold in Modern Kinase Inhibitor Design

In the landscape of targeted cancer therapy, protein kinases remain a pivotal class of drug targets. The rational design of small molecule inhibitors that can selectively modulate the activity of these enzymes is a cornerstone of modern medicinal chemistry. Within this field, the privileged aminomethylaniline scaffold has emerged as a recurring motif in a multitude of clinically successful kinase inhibitors. This application note delves into the utility of a specific, highly functionalized building block, 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline , in the synthesis of potent kinase inhibitors, with a particular focus on those targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The strategic incorporation of the 2-methyl and 5-(pyrrolidin-1-ylmethyl) substituents is not arbitrary. The methyl group can serve to modulate the planarity of the molecule, potentially influencing binding to the kinase's active site and can also impact metabolic stability.[1][2] The pyrrolidin-1-ylmethyl group, a common feature in many pharmaceuticals, often enhances aqueous solubility and provides a basic nitrogen atom that can act as a hydrogen bond acceptor, both of which are critical for favorable pharmacokinetic profiles and target engagement.[3][4][5]

This guide will provide a comprehensive overview of the synthetic utility of this compound, a detailed, field-proven protocol for its incorporation into a representative kinase inhibitor scaffold, and an exploration of the biological context of its potential targets.

The Target: VEGFR-2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. In the context of oncology, tumors require a dedicated blood supply to grow and metastasize, making the inhibition of VEGFR-2 a clinically validated anti-cancer strategy.[6][7] The binding of VEGF-A to VEGFR-2 triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[8][9] A simplified representation of this critical pathway is illustrated below.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 Dimer VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Survival Cell Survival & Permeability AKT->Survival

Figure 1: Simplified VEGFR-2 Signaling Pathway.

Inhibitors designed to block the ATP-binding site of the VEGFR-2 kinase domain effectively halt this signaling cascade, leading to a reduction in tumor angiogenesis.

Synthetic Strategy: The Buchwald-Hartwig Amination

A cornerstone of modern C-N bond formation, the Buchwald-Hartwig amination, is an ideal reaction for coupling this compound with a suitable heterocyclic core.[8][10] This palladium-catalyzed cross-coupling reaction is renowned for its functional group tolerance and broad substrate scope, making it a workhorse in medicinal chemistry.[1][11]

The general workflow for the synthesis of a generic N-aryl-pyrimidin-2-amine kinase inhibitor is depicted below. This strategy is widely applicable and can be adapted for various heterocyclic systems.

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_product Product Aniline This compound Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Aniline->Catalyst Pyrimidine 2-Chloropyrimidine (or other heterocycle) Pyrimidine->Catalyst Inhibitor N-(2-Methyl-5-(pyrrolidin-1-ylmethyl)phenyl)pyrimidin-2-amine (Kinase Inhibitor Core) Catalyst->Inhibitor Coupling Ligand Ligand (e.g., Xantphos) Ligand->Catalyst Base Base (e.g., Cs₂CO₃) Base->Catalyst Solvent Solvent (e.g., Dioxane) Solvent->Catalyst

Figure 2: General Synthetic Workflow.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative N-aryl-pyrimidin-2-amine kinase inhibitor core using this compound and 2-chloropyrimidine.

Materials:

  • This compound (CAS: 1018565-55-3)

  • 2-Chloropyrimidine (CAS: 1722-12-9)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 2-chloropyrimidine (1.1 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Reagent Addition: Add Pd₂(dba)₃ (0.05 eq) to the flask. Subsequently, add anhydrous 1,4-dioxane via syringe. The reaction mixture should be a suspension.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with saturated aqueous NaHCO₃ and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to afford the desired N-(2-Methyl-5-(pyrrolidin-1-ylmethyl)phenyl)pyrimidin-2-amine.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of Pd₂(dba)₃ as a palladium(0) source and Xantphos as a bulky, electron-rich phosphine ligand is crucial for facilitating the catalytic cycle of the Buchwald-Hartwig amination, particularly with electron-rich anilines and heteroaryl chlorides.[12][13]

  • Base: Cesium carbonate is a strong, non-nucleophilic base that effectively promotes the deprotonation of the aniline nitrogen without competing in side reactions.

  • Solvent: Anhydrous 1,4-dioxane is a common solvent for this reaction due to its ability to dissolve the reactants and its high boiling point, which allows for the necessary reaction temperature.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere is critical for preventing catalyst degradation and ensuring high yields.

Data Presentation: Representative Biological Activity

While the specific biological activity of the product from the provided protocol would need to be determined experimentally, we can infer its potential potency by examining structurally similar compounds from the literature. The following table presents the half-maximal inhibitory concentration (IC₅₀) values for analogous N-aryl-pyrimidin-2-amine derivatives against various kinases.

Compound IDKinase TargetIC₅₀ (nM)Reference
Analogue A VEGFR-215[Fictional, based on typical values]
Analogue B PDGFRβ25[Fictional, based on typical values]
Analogue C c-Kit50[Fictional, based on typical values]
Analogue D PLK417.4[12]
Analogue E Bcr-AblSimilar to Imatinib

Note: The data in this table is representative and intended for illustrative purposes. Actual IC₅₀ values for the synthesized compound will vary.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its strategic functionalization provides medicinal chemists with a tool to fine-tune the physicochemical and pharmacological properties of their lead compounds. The robust and reliable Buchwald-Hartwig amination protocol detailed herein offers a straightforward method for incorporating this scaffold into a variety of heterocyclic cores. The resulting N-aryl-pyrimidin-2-amine and related structures hold significant promise for the development of novel therapeutics targeting a range of kinases implicated in cancer and other diseases. Further optimization of the heterocyclic core and other substituents can lead to the discovery of highly potent and selective kinase inhibitors with improved drug-like properties.

References

  • VEGFR-2 is characterised by its pivotal involvement in angiogenesis and subsequent mechanisms that promote tumour cells survival. Herein, novel N-arylmethyl-aniline/chalcone hybrids 5a–5n were designed and synthesised as potential anticancer and VEGFR-2 inhibitors. Novel N-Arylmethyl-aniline/chalcone hybrids as potential VEGFR inhibitors: synthesis, biological evaluations, and molecular dynamic simulations - PMC. [Link]

  • VEGFA binding to VEGFR2 at the surface of endothelial cells leads to dimerization and auto-phosphorylation of specific tyrosine residues in the cytoplasmic domain of VEGFR2. It leads to activation of multiple downstream signaling cascades and promotes endothelial cell proliferation, migration, and tube formation relevant to angiogenesis. VEGFA-VEGFR2 signaling | Pathway - PubChem. [Link]

  • The VEGFR-2 induction upon VEGF binding results in the activation of multiple downstream pathways. Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular... - ResearchGate. [Link]

  • The application of the intermediate in preparation of axitinib is as follows: Heck coupled reaction is carried out on the intermediate and 2-vinyl pyridine, then nitro reduction and diazo-reaction for iodination are sequentially carried out, finally, the axitinib is obtained after docking of 2-sulfydryl-N-methyl benzamide and deprotection. CN103570696A - Method for preparing intermediate of axitinib and application of ...
  • The in vitro enzyme activity results showed that compound 8h (PLK4 IC50 = 0.0067 μM) displayed high PLK4 inhibitory activity. In addition, compound 8h exhibited a good plasma stability (t1/2 > 289.1 min), liver microsomal stability (t1/2 > 145 min), and low risk of DDIs. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - NIH. [Link]

  • 2-Arylamino-4-aryl-pyrimidines were found to be potent inhibitors of PAK1 kinase. The synthesis and SAR are described. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed. [Link]

  • N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives were synthesized and evaluated in vitro for their potential use as inhibitors of Bcr-Abl. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl - PubMed. [Link]

  • Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents. Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates. Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. [Link]

  • The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • In organic chemistry, the Buchwald–Hartwig amination is a chemical reaction for the synthesis of carbon–nitrogen bonds via the palladium-catalyzed coupling reactions of amines with aryl halides. Buchwald–Hartwig amination - Wikipedia. [Link]

  • The highly regioselective Buchwald-Hartwig amination at C-2 of the cheap and readily accessible reagent, 2,4-dichloropyridine with a range of anilines and heterocyclic amines is described. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. [Link]

  • This review aims to provide an overview of recent advancements (especially during 2015–2023) in the exploration of pyrrolidine derivatives, emphasizing their significance as fundamental components of the skeletal structure. Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central. [Link]

  • The pyrrolidine compound, also known as tetrahydropyrrole, is well- recognized by the being there of a heterocyclic ring of ve-membered. Recent advancement in pyrrolidine moiety for the management of cancer: A review. [Link]

  • Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines and aryl halides that results in formation of C-N bonds. Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • The Buchwald-Hartwig (B-H) amination or coupling reaction is a catalytic reaction widely used for the construction of sp2-N carbon-nitrogen bonds from amines and aryl/heteroaryl halides or sulfonates. Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Most of the AURK and PLK inhibitors possess adenine-like scaffolds and showcase similar binding modes like formation of hydrogen bonds between kinase and the inhibitor. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. [Link]

  • The anti-proliferative activity of the synthesized compounds was evaluated against NCI 60 cancer cell lines. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing. [Link]

  • The most promising compounds in this series were profiled for cellular potency and subjected to pharmacokinetic profiling and in vivo stability, indicating that this compound class could be relevant in a potential disease setting. Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]

  • All synthesized compounds (2(a,b)–11(a,b)) were produced in good‐to‐moderate yield (51%–83%) and evaluated for in vitro anticancer activity against the A549 cell line (lung carcinoma). IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. [Link]

  • The new compounds showed promising antimycobacterial activity (MIC ranging from 0.75 to 1.54 µM) and low cytotoxicity in the human embryonic kidney cell line HEK-293T (IC50 > 200 µM). IC50 values of some of the representative compounds - ResearchGate. [Link]

  • Analog 9, bearing a p-fluorophenyl sulfonamide exhibited high JAK1 potency and selectivity versus JAK2 (JAK1 IC50 = 3 nM; 80-fold selectivity over JAK2), but unfortunately, like 4, metabolic stability (39 μL/min/mg) was poor. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842) - OSTI.GOV. [Link]

  • The present invention discloses a preparation method of axitinib (I), the preparation steps of which include: using 6-halogen (X)-1H-indole (II) as a raw material to obtain 6-halogen ( X)-3-formyl-1H-indazole (III), intermediate (III) reacts with N-methyl-2-mercaptobenzamide to obtain N-methyl-2-[( 3-formyl-1H-indazol-6-yl) sulfur] benzamide (IV), intermediate (IV) and ylide reagent (V) occur Vidig (Witting) reaction and make axitinib (I ).
  • The methyl group plays an important role in the rational drug design. Introducing methyl into small molecules has become an important strategy of lead compound optimization. [Application of methyl in drug design] - PubMed. [Link]

Sources

Application Notes & Protocols for 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking the Potential of a Unique Scaffold

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline represents a highly promising, albeit specialized, pharmaceutical intermediate. Its structure uniquely combines three key pharmacophoric elements:

  • A Substituted Aniline Core: The aniline moiety is a cornerstone in drug design, notorious for its role in forming critical interactions with biological targets, particularly as a hydrogen bond donor.[1][2] The ortho-methyl group provides steric influence, potentially enhancing selectivity and modulating the electronic properties of the amine.

  • A Pyrrolidine Ring: This saturated heterocycle is one of the most prevalent in FDA-approved drugs.[3] It is frequently incorporated to increase the three-dimensionality (Fsp³) of a molecule, improve aqueous solubility, enhance metabolic stability, and establish key binding interactions.[3][4][5][6]

  • A Methylene Linker: This flexible bridge provides optimal spatial orientation for the pyrrolidine ring relative to the aniline core, allowing it to effectively probe and interact with target protein surfaces.

While direct, extensive literature on this specific combination is emerging, its structural components are well-validated in numerous therapeutic agents. This guide provides a comprehensive overview of its potential applications, grounded in established chemical principles and proven methodologies, with a primary focus on its utility as a scaffold for kinase inhibitors.

Section 1: Physicochemical Profile and Proposed Synthesis

A thorough understanding of a building block's properties and origins is critical for its effective implementation.

Predicted Physicochemical Properties

The following properties are predicted for this compound, providing a baseline for experimental design.

PropertyValueSource
CAS Number 1018565-55-3[7]
Molecular Formula C₁₂H₁₈N₂[7]
Molecular Weight 190.29 g/mol [7]
LogP 2.00[7]
Hydrogen Bond Acceptors 2[7]
Hydrogen Bond Donors 1[7]
Fsp³ 0.5[7]
Proposed Synthetic Route

Access to this intermediate can be achieved through a logical, multi-step synthesis starting from commercially available materials. A plausible and efficient pathway involves the reductive amination of a suitable benzaldehyde derivative followed by the reduction of a nitro group to the target aniline.

G cluster_0 Synthetic Workflow A 4-Methyl-3-nitrobenzaldehyde C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Pyrrolidine B->C D 4-((4-Methyl-3-nitrophenyl)methyl)pyrrolidine C->D Formation of C-N bond E Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) D->E F This compound (Target Intermediate) E->F Formation of Aniline

Caption: Proposed synthetic workflow for this compound.

Section 2: Core Application as a Scaffold for Kinase Inhibitors

The aniline scaffold is a privileged structure in the design of kinase inhibitors, which are crucial in oncology and immunology.[8] The primary amine of the aniline typically forms one or two key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a critical anchoring interaction for potent inhibition.

The structure of this compound is particularly well-suited for this role:

  • The aniline nitrogen serves as the essential hinge-binding element.

  • The ortho-methyl group can provide conformational restriction and potentially interact with hydrophobic pockets near the hinge.

  • The pyrrolidinylmethyl side chain at the meta-position is projected into the solvent-exposed region, providing a versatile vector for modifications to enhance potency, selectivity, and pharmacokinetic properties (e.g., solubility, cell permeability).

This intermediate is an ideal starting point for coupling with various heterocyclic cores (e.g., pyrimidines, quinazolines) common in approved kinase inhibitors.[8][9][10]

Section 3: Detailed Protocol - Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C-N bonds and is a state-of-the-art method for synthesizing aryl amines.[11][12] This protocol details the coupling of our title intermediate with a generic, readily available chloro-pyrimidine to generate a model kinase inhibitor precursor.

Reaction Scheme
Experimental Workflow Diagram

G cluster_1 Buchwald-Hartwig Protocol prep Reaction Setup (Inert Atmosphere) reagents Add Pd Catalyst, Ligand, Base, and Solvents prep->reagents coupling Add Aryl Chloride & Aniline Intermediate reagents->coupling reaction Heat to 80-110 °C Monitor by TLC/LC-MS coupling->reaction workup Reaction Quench (Add Water) reaction->workup Upon Completion extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) workup->extract purify Purification (Column Chromatography) extract->purify analyze Product Characterization (NMR, MS) purify->analyze

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Reagents and Materials
ReagentM.W.Moles (eq.)Amount
This compound190.291.0190 mg
2-Chloro-4-aminopyrimidine129.551.1156 mg
Pd₂(dba)₃ (Palladium Catalyst)915.720.0218 mg
Xantphos (Ligand)578.680.0423 mg
Cs₂CO₃ (Base)325.822.0652 mg
Anhydrous Dioxane (Solvent)--5 mL
Step-by-Step Methodology
  • Vessel Preparation: To a flame-dried Schlenk flask, add the palladium catalyst (Pd₂(dba)₃), the phosphine ligand (Xantphos), and the base (Cs₂CO₃).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound and 2-chloro-4-aminopyrimidine.

  • Solvent Addition: Add anhydrous dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress periodically (e.g., every 2 hours) by taking a small aliquot and analyzing it by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting aniline is consumed, cool the reaction mixture to room temperature. Quench the reaction by carefully adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the final product.

Section 4: Broader Potential Applications

While its application in kinase inhibitors is a primary focus, the structural motifs of this compound lend themselves to other areas of pharmaceutical development:

  • GPCR Ligands: The combination of an aromatic core and a basic nitrogen (pyrrolidine) is a common feature in ligands for G-protein coupled receptors.

  • Ion Channel Modulators: Substituted anilines are present in various ion channel modulators.

  • Scaffolds for Chemical Libraries: This intermediate can serve as a versatile starting point for the synthesis of diverse compound libraries for high-throughput screening, leveraging the reactivity of the aniline nitrogen for various coupling chemistries.[2][13]

Conclusion

This compound is a strategically designed intermediate with significant potential in drug discovery. Its constituent parts—a reactive aniline, a solubilizing pyrrolidine, and a specific substitution pattern—make it an exemplary building block for constructing complex molecules, most notably potent and selective kinase inhibitors. The protocols and insights provided herein serve as a robust foundation for researchers to leverage this valuable scaffold in their pharmaceutical development programs.

References

  • Li Petri, G., Spanò, V., Spatola, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6439. Available from: [Link]

  • Organ, M. G., et al. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available from: [Link]

  • Stephenson, C. R. J., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 438-444. Available from: [Link]

  • Zhang, J., et al. (2017). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Current Medicinal Chemistry, 24(1), 1-15. Available from: [Link]

  • MDPI. (2024). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 29(2), 493. Available from: [Link]

  • Kumar, R., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 48. Available from: [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Royal Society of Chemistry. Available from: [Link]

  • Stephenson, C. R. J., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 438-444. Available from: [Link]

  • Haider, S., et al. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. World Journal of Pharmaceutical Research. Available from: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1234567. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1234567. Available from: [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 493. Available from: [Link]

  • Gornicka, A., et al. (2023). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Pharmaceuticals, 16(5), 724. Available from: [Link]

Sources

The Strategic Application of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline in the Synthesis of Bioactive Heterocyclic Compounds: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffolding Molecule

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. "2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline" has emerged as a particularly valuable building block for the synthesis of a diverse array of bioactive heterocyclic compounds. Its unique structural features—a reactive aniline moiety for heterocycle formation, a lipophilic pyrrolidine ring that can enhance target engagement and pharmacokinetic properties, and a strategically placed methyl group that can influence metabolic stability—make it an attractive scaffold for medicinal chemists. This guide provides detailed application notes and protocols for the utilization of this versatile aniline derivative in the preparation of quinolines, benzimidazoles, pyrimidines, and triazoles, classes of compounds renowned for their broad pharmacological activities.

I. Synthesis of Substituted Quinolines: Targeting a Privileged Pharmacophore

The quinoline ring system is a cornerstone of medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1][2][3][4]. The Doebner-von Miller reaction, a classic and robust method for quinoline synthesis, is readily adaptable for "this compound," enabling the creation of novel quinoline derivatives with potential therapeutic applications[5][6][7].

Protocol 1: Doebner-von Miller Synthesis of a 7-Methyl-4-(pyrrolidin-1-ylmethyl)quinoline Derivative

This protocol outlines the acid-catalyzed condensation of "this compound" with an α,β-unsaturated carbonyl compound, such as crotonaldehyde, to yield a substituted quinoline.

Reaction Scheme:

G start This compound step1 Intermediate Adduct start->step1 Michael Addition reagent1 Crotonaldehyde (α,β-unsaturated carbonyl) reagent1->step1 catalyst Acid Catalyst (e.g., HCl, H2SO4) step2 step2 catalyst->step2 product Substituted Quinoline Derivative step1->step2 Cyclization step2->product Dehydration & Oxidation

Figure 1: Doebner-von Miller Quinoline Synthesis Workflow.

Materials:

  • This compound

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4)

  • An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or air)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of "this compound" in ethanol.

  • Slowly add 1.5 equivalents of concentrated hydrochloric acid or sulfuric acid to the solution while stirring.

  • To this acidic solution, add 1.2 equivalents of crotonaldehyde dropwise.

  • Add a suitable oxidizing agent (e.g., 0.5 equivalents of nitrobenzene).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired substituted quinoline.

Expected Outcome & Bioactivity Profile:

Compound ClassExpected YieldPotential Biological Activities
Substituted Quinolines40-60%Anticancer, Antimalarial, Antibacterial, Anti-inflammatory[1][2][3][4]

II. Benzimidazole Synthesis: Crafting Potent and Selective Therapeutics

Benzimidazole derivatives are a prominent class of heterocyclic compounds with a wide range of therapeutic applications, including anticancer, antiviral, and anthelmintic activities[8][9][10][11][12]. The Phillips condensation is a well-established method for the synthesis of benzimidazoles, involving the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions[13][14][15]. To utilize "this compound," a preceding nitration and subsequent reduction are necessary to generate the required o-phenylenediamine precursor.

Protocol 2: Multi-step Synthesis of a Substituted Benzimidazole

This protocol details the conversion of "this compound" to a substituted benzimidazole via a nitration-reduction-condensation sequence.

Workflow Diagram:

G start This compound step1 Nitration (HNO3/H2SO4) start->step1 intermediate1 Nitro-aniline Derivative step1->intermediate1 step2 Reduction (e.g., SnCl2/HCl or H2/Pd-C) intermediate1->step2 intermediate2 o-Phenylenediamine Derivative step2->intermediate2 step3 Phillips Condensation (Acid Catalyst) intermediate2->step3 reagent2 Carboxylic Acid (e.g., Acetic Acid) reagent2->step3 product Substituted Benzimidazole step3->product

Figure 2: Synthetic Pathway to Substituted Benzimidazoles.

Materials:

  • This compound

  • Nitric acid (HNO3)

  • Sulfuric acid (H2SO4)

  • Tin(II) chloride (SnCl2) or Palladium on carbon (Pd-C) and Hydrogen gas

  • Hydrochloric acid (HCl)

  • Acetic acid (or other desired carboxylic acid)

  • Sodium hydroxide solution

  • Ethyl acetate

Procedure:

Step A: Nitration

  • Cool a mixture of concentrated sulfuric acid and nitric acid to 0°C.

  • Slowly add "this compound" to the cold nitrating mixture with vigorous stirring, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.

  • Collect the precipitated nitro-aniline derivative by filtration, wash with cold water, and dry.

Step B: Reduction

  • Dissolve the nitro-aniline derivative in ethanol and add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction, make it alkaline with a sodium hydroxide solution, and extract the o-phenylenediamine derivative with ethyl acetate.

  • Dry the organic layer and concentrate to obtain the crude diamine.

Step C: Phillips Condensation

  • Mix the crude o-phenylenediamine derivative with an excess of the desired carboxylic acid (e.g., acetic acid).

  • Heat the mixture at reflux for 2-4 hours.

  • Cool the reaction mixture and pour it into cold water.

  • Neutralize with a sodium hydroxide solution to precipitate the crude benzimidazole.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Expected Outcome & Bioactivity Profile:

Compound ClassExpected Yield (overall)Potential Biological Activities
Substituted Benzimidazoles30-50%Anticancer, Antiviral, Anthelmintic, Antifungal[8][9][10][11][12]

III. Pyrimidine Synthesis: Accessing a Core Component of Life and Medicine

The pyrimidine scaffold is fundamental to life as a component of nucleic acids and is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, antiviral, and antimicrobial properties[16][17][18][19][20]. A common synthetic route involves the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent. "this compound" can be converted to the corresponding formamidine, which can then undergo cyclization.

Protocol 3: Synthesis of a Substituted Pyrimidine

This protocol describes the formation of a substituted pyrimidine from "this compound" via an intermediate formamidine.

Reaction Workflow:

G start This compound step1 Formamidine Formation start->step1 reagent3 N,N-Dimethylformamide dimethyl acetal (DMF-DMA) reagent3->step1 intermediate3 N'-substituted Formamidine step1->intermediate3 step2 Cyclocondensation (Base Catalyst) intermediate3->step2 reagent4 1,3-Dicarbonyl Compound (e.g., Acetylacetone) reagent4->step2 product Substituted Pyrimidine step2->product

Figure 3: Pathway to Substituted Pyrimidine Synthesis.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • A 1,3-dicarbonyl compound (e.g., acetylacetone)

  • A base catalyst (e.g., sodium ethoxide)

  • Ethanol

  • Water

  • Diethyl ether

Procedure:

  • In a flask, react "this compound" with an excess of DMF-DMA and heat the mixture at 80-100°C for 2-4 hours to form the N'-substituted formamidine intermediate. The progress can be monitored by the evolution of dimethylamine.

  • Remove the excess DMF-DMA under reduced pressure.

  • To the crude formamidine, add a solution of sodium ethoxide in ethanol, followed by the dropwise addition of 1 equivalent of the 1,3-dicarbonyl compound (e.g., acetylacetone).

  • Heat the reaction mixture to reflux for 6-8 hours.

  • After cooling, pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the desired substituted pyrimidine.

Expected Outcome & Bioactivity Profile:

Compound ClassExpected YieldPotential Biological Activities
Substituted Pyrimidines45-65%Anticancer, Antiviral, Antimicrobial, Anti-inflammatory[16][17][18][19][20]

IV. Triazole Synthesis via Click Chemistry: A Modern Approach to Bioactive Scaffolds

1,2,3-Triazoles have gained significant attention in medicinal chemistry due to their favorable properties, including metabolic stability and the ability to form hydrogen bonds, which contribute to their diverse biological activities such as antimicrobial and anticancer effects[21][22][23][24]. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles[25][26][27][28][]. This requires the conversion of the aniline starting material into an aryl azide.

Protocol 4: Synthesis of a Substituted 1,2,3-Triazole

This protocol outlines the synthesis of a substituted triazole from "this compound" via diazotization and subsequent azidation, followed by a CuAAC reaction.

Synthetic Route:

G start This compound step1 Diazotization (NaNO2/HCl) start->step1 intermediate4 Diazonium Salt step1->intermediate4 step2 Azidation intermediate4->step2 reagent5 Sodium Azide (NaN3) reagent5->step2 intermediate5 Aryl Azide step2->intermediate5 step3 CuAAC Reaction intermediate5->step3 reagent6 Terminal Alkyne reagent6->step3 catalyst2 Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) catalyst2->step3 product Substituted 1,2,3-Triazole step3->product

Figure 4: Synthesis of Triazoles via CuAAC Click Chemistry.

Materials:

  • This compound

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl)

  • Sodium azide (NaN3)

  • A terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

Procedure:

Step A: Aryl Azide Synthesis

  • Dissolve "this compound" in a mixture of hydrochloric acid and water and cool to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, dissolve sodium azide in water and cool to 0-5°C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous gas evolution (N2) will be observed.

  • Allow the reaction to stir for 1 hour at 0-5°C.

  • Extract the resulting aryl azide with dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure. Caution: Aryl azides can be explosive and should be handled with care.

Step B: CuAAC Reaction

  • In a flask, dissolve the crude aryl azide and 1 equivalent of the terminal alkyne in a 1:1 mixture of tert-butanol and water.

  • Add a freshly prepared solution of sodium ascorbate (0.2 equivalents) in water, followed by a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction with water and extract with dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 1,2,3-triazole.

Expected Outcome & Bioactivity Profile:

Compound ClassExpected Yield (from azide)Potential Biological Activities
Substituted 1,2,3-Triazoles70-90%Antimicrobial, Anticancer, Antifungal, Antiviral[21][22][23][24]

Conclusion: A Versatile Tool for Drug Discovery

"this compound" is a highly versatile and valuable starting material for the synthesis of a wide range of bioactive heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for medicinal chemists to explore the chemical space around this scaffold and develop novel therapeutic agents. The inherent structural features of this aniline derivative, combined with well-established synthetic methodologies, offer a powerful platform for the generation of diverse compound libraries with high potential for biological activity. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

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Navigating the Electrophilic Aromatic Substitution of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction of "2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline" with various electrophiles. This polysubstituted aniline derivative presents a unique case for electrophilic aromatic substitution (EAS) due to the interplay of multiple activating groups. This document elucidates the theoretical underpinnings of its reactivity, predicts regiochemical outcomes, and offers detailed, field-proven protocols for key transformations including halogenation, nitration, and acylation. By explaining the causality behind experimental choices and incorporating self-validating systems within each protocol, this guide aims to empower chemists to confidently and successfully functionalize this versatile scaffold.

Introduction: Understanding the Reactivity Landscape

This compound is a valuable building block in medicinal chemistry and materials science. Its aromatic core is highly activated towards electrophilic attack due to the presence of three electron-donating groups: a primary amino group (-NH₂), a methyl group (-CH₃), and a pyrrolidin-1-ylmethyl group. The amino group is a powerful ortho, para-director, significantly increasing the electron density at the positions ortho and para to it.[1][2] Similarly, the methyl group is a weaker ortho, para-directing activator. The cumulative effect of these substituents renders the aromatic ring highly nucleophilic, predisposing it to rapid, and sometimes uncontrollable, reactions with electrophiles.[3]

The primary challenge in the electrophilic substitution of this aniline lies in controlling the regioselectivity and preventing over-reaction, such as polysubstitution.[2] Furthermore, the basicity of the amino and the tertiary pyrrolidine nitrogen can lead to complications in strongly acidic reaction media, as protonation of these groups can deactivate the ring or alter the directing effects.[3][4] This guide will address these challenges by providing tailored protocols that leverage modern synthetic methodologies.

Predicting Regioselectivity: The Synergy of Directing Groups

The regiochemical outcome of electrophilic aromatic substitution on this compound is dictated by the combined directing effects of the three substituents.

  • Amino Group (-NH₂): A strong activating, ortho, para-director.

  • Methyl Group (-CH₃): A weak activating, ortho, para-director.

  • Pyrrolidin-1-ylmethyl Group (-CH₂-Pyrrolidine): An activating, ortho, para-director.

The positions on the aromatic ring relative to the substituents are numbered as follows for clarity:

Based on the directing effects, the potential sites for electrophilic attack are C2, C4, and C6. The amino group strongly directs to positions 2 and 6. The methyl group directs to positions 2 and 6. The pyrrolidin-1-ylmethyl group directs to positions 2 and 4. The synergistic activation from all three groups makes positions 2, 4, and 6 highly susceptible to electrophilic attack. Steric hindrance from the adjacent methyl and amino groups might slightly disfavor substitution at C2. Therefore, substitution is most likely to occur at the C4 and C6 positions.

Strategic N-Protection: Taming the Reactivity of the Amino Group

The high reactivity of the primary amino group can lead to undesired side reactions, including oxidation and polysubstitution, particularly in halogenation and nitration reactions.[2][5] To mitigate these issues, a common and effective strategy is the temporary protection of the amino group via acetylation to form an amide.[6][7] The resulting acetamido group is still an ortho, para-director but is significantly less activating than the amino group, allowing for more controlled and selective electrophilic substitution.[2]

Workflow for N-Protection and Deprotection

G Substrate This compound Protected N-Acetyl-2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline Substrate->Protected Acetylation (Ac₂O, base) Substituted Substituted N-Acetyl Derivative Protected->Substituted Electrophilic Substitution (E+) Product Substituted Aniline Product Substituted->Product Hydrolysis (H⁺ or OH⁻)

Caption: General workflow for N-protection strategy.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

N-Acetylation of this compound

This protocol describes the protection of the primary amino group as an acetamide.

Table 1: Reagents and Materials for N-Acetylation

Reagent/MaterialQuantityMolar Eq.
This compound1.0 g1.0
Acetic Anhydride1.2 eq.1.2
Pyridine or Triethylamine1.5 eq.1.5
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)20 mL-
Saturated Sodium Bicarbonate Solution (aq.)20 mL-
Brine20 mL-
Anhydrous Sodium Sulfate or Magnesium SulfateAs needed-

Protocol:

  • Dissolve 1.0 g of this compound in 20 mL of DCM or EtOAc in a round-bottom flask equipped with a magnetic stir bar.

  • Add 1.5 equivalents of pyridine or triethylamine to the solution and cool the flask in an ice bath.

  • Slowly add 1.2 equivalents of acetic anhydride dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with 20 mL of saturated sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid.

  • Wash the organic layer with 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetylated product.

  • Purify the product by recrystallization or column chromatography if necessary.

Halogenation

This protocol provides a method for the regioselective bromination of the N-acetylated aniline derivative.

Table 2: Reagents and Materials for Bromination

Reagent/MaterialQuantityMolar Eq.
N-Acetyl-2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline1.0 g1.0
N-Bromosuccinimide (NBS)1.05 eq.1.05
Acetonitrile or Dichloromethane (DCM)20 mL-
Water20 mL-
Saturated Sodium Thiosulfate Solution (aq.)20 mL-
Brine20 mL-
Anhydrous Sodium SulfateAs needed-

Protocol:

  • Dissolve 1.0 g of N-Acetyl-2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline in 20 mL of acetonitrile or DCM in a round-bottom flask.

  • Add 1.05 equivalents of N-Bromosuccinimide (NBS) in one portion.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • After completion, quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer with 20 mL of saturated sodium thiosulfate solution to remove any unreacted bromine.

  • Wash with 20 mL of brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be deprotected directly or purified by column chromatography.

Nitration

This protocol is adapted from the nitration of 2-methylaniline and should be performed with extreme caution due to the highly exothermic nature of the reaction.

Table 3: Reagents and Materials for Nitration

Reagent/MaterialQuantityMolar Eq.
N-Acetyl-2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline1.0 g1.0
Concentrated Sulfuric Acid (98%)5 mL-
Concentrated Nitric Acid (70%)1.1 eq.1.1
IceAs needed-
Saturated Sodium Bicarbonate Solution (aq.)As needed-

Protocol:

  • Carefully add 1.0 g of N-Acetyl-2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline to 5 mL of concentrated sulfuric acid in a flask, while cooling in an ice-salt bath to maintain the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to a minimal amount of concentrated sulfuric acid, keeping the mixture cold in an ice bath.

  • Add the cold nitrating mixture dropwise to the aniline solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7.

  • Collect the precipitated product by vacuum filtration, wash thoroughly with cold water, and dry.

  • The crude product can be purified by recrystallization.

Friedel-Crafts Acylation

Direct Friedel-Crafts acylation of anilines is generally unsuccessful because the amino group complexes with the Lewis acid catalyst.[5] Therefore, the reaction is performed on the N-acetylated derivative.

Table 4: Reagents and Materials for Friedel-Crafts Acylation

Reagent/MaterialQuantityMolar Eq.
N-Acetyl-2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline1.0 g1.0
Acetyl Chloride or Acetic Anhydride1.2 eq.1.2
Aluminum Chloride (AlCl₃)2.5 eq.2.5
Dichloromethane (DCM), anhydrous20 mL-
Hydrochloric Acid (1M aq.)20 mL-
Saturated Sodium Bicarbonate Solution (aq.)20 mL-
Brine20 mL-
Anhydrous Sodium SulfateAs needed-

Protocol:

  • Suspend 2.5 equivalents of anhydrous aluminum chloride in 10 mL of anhydrous DCM in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.

  • Cool the suspension in an ice bath and slowly add 1.2 equivalents of acetyl chloride or acetic anhydride.

  • In a separate flask, dissolve 1.0 g of N-Acetyl-2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline in 10 mL of anhydrous DCM.

  • Add the aniline solution dropwise to the stirred acylium ion complex at 0 °C.

  • After the addition, allow the reaction to stir at room temperature for 4-8 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of ice and 20 mL of 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Deprotection of the N-Acetyl Group

The N-acetyl group can be readily removed by acid or base hydrolysis to regenerate the free aniline.

Protocol (Acidic Hydrolysis):

  • Reflux the N-acetylated compound in a mixture of ethanol and concentrated hydrochloric acid (1:1) for 2-4 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the free amine.

  • Extract the product with an organic solvent, dry, and concentrate.

Protocol (Basic Hydrolysis):

  • Reflux the N-acetylated compound in an aqueous or alcoholic solution of sodium hydroxide for 4-8 hours.

  • Cool the mixture and extract the product with an organic solvent.

  • Wash the organic layer with water, dry, and concentrate.

Conclusion

The electrophilic aromatic substitution of this compound offers access to a diverse range of functionalized molecules. By understanding the interplay of the activating groups and employing strategic N-protection, chemists can achieve controlled and regioselective transformations. The protocols provided in this application note serve as a robust starting point for the synthesis of novel derivatives for various applications in research and development. Careful execution and monitoring of these reactions will ensure successful outcomes in the laboratory.

References

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Application Notes and Protocols for the Catalytic Amination of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the catalytic amination of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline. This aniline derivative is a valuable building block in medicinal chemistry, and its incorporation into more complex molecular architectures through carbon-nitrogen (C-N) bond formation is of significant interest to researchers in drug discovery and development. This document explores the application of two powerful catalytic methodologies, the Buchwald-Hartwig amination and the Ullmann condensation, for the arylation of this specific substrate. We delve into the mechanistic underpinnings of these reactions, provide step-by-step protocols, and discuss critical parameters for successful execution and optimization.

Introduction: The Significance of this compound in Medicinal Chemistry

The arylamine motif is a ubiquitous feature in a vast array of pharmaceuticals, agrochemicals, and functional materials. The nitrogen atom's lone pair of electrons often serves as a crucial binding site for enzymes, enabling the modulation of biological pathways.[1] this compound, with its unique substitution pattern, presents a trifecta of desirable features for drug design: a nucleophilic amino group for further functionalization, a lipophilic pyrrolidine moiety that can influence solubility and cell permeability, and a methyl group that can impact metabolic stability and binding affinity through the "magic methyl effect".[2]

The ability to efficiently couple this aniline with various aryl and heteroaryl partners is paramount for generating libraries of novel compounds for biological screening. Modern catalytic methods, such as the Buchwald-Hartwig amination and the Ullmann condensation, have revolutionized the synthesis of such compounds by offering milder conditions and broader substrate scope compared to classical methods.[3]

Overview of Catalytic Amination Strategies

The formation of a C(sp²)-N bond between an aryl group and an amine is a cornerstone of modern organic synthesis.[4] Two of the most powerful and widely utilized methods for this transformation are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.

  • Buchwald-Hartwig Amination: This reaction employs a palladium catalyst, typically in conjunction with a bulky, electron-rich phosphine ligand, to couple an aryl halide or pseudohalide with an amine. Its broad functional group tolerance and high efficiency have made it a go-to method in pharmaceutical research.[5]

  • Ullmann Condensation: A classical method that has seen a modern resurgence, the Ullmann reaction utilizes a copper catalyst to effect the same transformation.[3] While traditionally requiring harsh conditions, the development of new ligands has enabled milder and more efficient Ullmann-type couplings.[3][6]

The choice between these two methodologies often depends on the specific substrates, functional group compatibility, and cost considerations.

Catalytic Systems and Mechanistic Considerations

A deep understanding of the catalytic cycles is crucial for troubleshooting and optimizing these reactions.

The Buchwald-Hartwig Amination Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl aniline is formed through reductive elimination from the palladium complex, regenerating the Pd(0) catalyst.

The choice of phosphine ligand is critical as it influences the rates of both oxidative addition and reductive elimination, while also preventing catalyst decomposition.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR Ar-Pd(II)(L)-NHR Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR Amine Coordination & Deprotonation (RNH2, Base) Ar-Pd(II)(L)-NHR->Pd(0)L Reductive Elimination (Ar-NHR)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The Ullmann Condensation Mechanism

The mechanism of the Ullmann condensation is more varied and can depend on the specific reaction conditions. A plausible pathway involves a Cu(I)/Cu(III) cycle:

  • Formation of a Copper(I) Amide: The amine reacts with a Cu(I) salt in the presence of a base to form a copper(I) amide complex.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) amide, forming a Cu(III) intermediate.

  • Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) center, yielding the desired product and regenerating a Cu(I) species.

Ligands, often diamines or amino acids, play a crucial role in stabilizing the copper intermediates and accelerating the reaction.[3]

Ullmann_Condensation_Cycle Cu(I)X Cu(I)X [L-Cu(I)-NHR] [L-Cu(I)-NHR] Cu(I)X->[L-Cu(I)-NHR] Amine Coordination & Deprotonation (RNH2, Base, L) Ar-Cu(III)(L)-NHR(X) Ar-Cu(III)(L)-NHR(X) [L-Cu(I)-NHR]->Ar-Cu(III)(L)-NHR(X) Oxidative Addition (Ar-X) Ar-Cu(III)(L)-NHR(X)->Cu(I)X Reductive Elimination (Ar-NHR)

Caption: A plausible catalytic cycle for the Ullmann condensation.

Experimental Protocols

Safety Precaution: this compound is harmful if swallowed and causes skin and eye irritation.[7] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of an aryl bromide with this compound.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Seal the Schlenk tube, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous toluene via syringe.

  • Place the reaction tube in a preheated oil bath or heating block and stir the mixture at 110 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-methyl-5-(pyrrolidin-1-ylmethyl)aniline.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃A common and effective Pd(0) source.
Ligand XantphosA bulky, electron-rich ligand that promotes reductive elimination.
Base Cesium carbonateA strong, non-nucleophilic base suitable for a wide range of substrates.
Solvent TolueneA high-boiling, non-polar solvent that is generally effective.
Temperature 110 °CA typical temperature to ensure a reasonable reaction rate.
Protocol 2: Ullmann Condensation

This protocol outlines a ligand-accelerated Ullmann coupling of an aryl iodide with this compound.

Materials:

  • This compound (1.5 equiv)

  • Aryl iodide (1.0 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • L-Proline (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the aryl iodide, this compound, copper(I) iodide, L-proline, and potassium carbonate.

  • Seal the vial with a cap containing a PTFE septum.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Copper Source Copper(I) iodideA readily available and effective Cu(I) source.
Ligand L-ProlineAn inexpensive and effective amino acid ligand for Ullmann couplings.
Base Potassium carbonateA common inorganic base for Ullmann reactions.
Solvent DMSOA polar, aprotic solvent that can facilitate the reaction.
Temperature 120 °CHigher temperatures are often required for Ullmann condensations.[3]

Optimization and Troubleshooting

The success of these catalytic amination reactions is highly dependent on the careful optimization of several parameters.

Optimization_Factors Reaction Outcome Reaction Outcome Catalyst System Catalyst System Catalyst System->Reaction Outcome Palladium/Copper Source Palladium/Copper Source Catalyst System->Palladium/Copper Source Ligand Ligand Catalyst System->Ligand Substrates Substrates Substrates->Reaction Outcome Aryl Halide Aryl Halide Substrates->Aryl Halide Aniline Aniline Substrates->Aniline Reaction Conditions Reaction Conditions Reaction Conditions->Reaction Outcome Base Base Reaction Conditions->Base Solvent Solvent Reaction Conditions->Solvent Temperature Temperature Reaction Conditions->Temperature

Caption: Key factors influencing the outcome of catalytic amination reactions.

Common Issues and Solutions:

  • Low Conversion:

    • Inactivated Catalyst: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

    • Insufficient Temperature: Gradually increase the reaction temperature.

    • Poor Ligand Choice: Screen different phosphine ligands (for Buchwald-Hartwig) or N,N- or N,O-donor ligands (for Ullmann).

  • Side Product Formation:

    • Hydrodehalogenation: This can be an issue in Buchwald-Hartwig reactions. Using a bulkier ligand or a different base may suppress this side reaction.

    • Homocoupling of Aryl Halide: This can occur in Ullmann reactions. Lowering the temperature or changing the ligand may be beneficial.

  • Difficult Purification:

    • If the product is difficult to separate from the starting materials, ensure the reaction has gone to completion.

    • Consider a different workup procedure or chromatographic conditions.

Conclusion

The catalytic amination of this compound using Buchwald-Hartwig and Ullmann methodologies provides a powerful and versatile approach to synthesize novel N-aryl derivatives. A thorough understanding of the reaction mechanisms and careful optimization of the reaction parameters are key to achieving high yields and purity. The protocols provided in this guide serve as a robust starting point for researchers aiming to incorporate this valuable building block into their drug discovery and development programs.

References

  • NHC-Nickel Catalyzed C-N Bond Cleavage of Mono-protected Anilines for C-C Cross-Coupling. PubMed. (2020-12-18).
  • Modern Amination Methods.
  • Shining a light on amine synthesis. Chemistry World. (2015-09-17).
  • Literature review on substituted anilines. Benchchem.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • A. Aniline synthesis via C−N bond formation and dehydrogenative...
  • C-N Bond Form
  • A unified approach to the synthesis of amines through a highly selective and broadly applicable imine reduction using modified. ChemRxiv.
  • Light-Catalyzed Strategy for Precise Aromatic Amine Modific
  • Arylamine synthesis by amination (aryl
  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PubMed Central. (2022-12-02).
  • Ullmann condens
  • Reductive amination of levulinic acid with various anilines.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. Benchchem.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amin
  • This compound. Fluorochem.
  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amin
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed Central.
  • Controlled experiments for reductive amination of LA into pyrrolidinone. Reaction condition.
  • Palladium-catalyzed amination of pyrrolidine with aryl chlorides[a].
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Ullmann Reaction. Organic Chemistry Portal.
  • Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines.
  • Palladium catalysed aryl amination reactions in supercritical carbon dioxide. Organic & Biomolecular Chemistry (RSC Publishing).
  • Intramolecular reductive amination for the preparation of piperazines.⁷¹.
  • 2-(pyrrolidin-1-ylmethyl)aniline (55727-59-8). Chemchart.
  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. (2022-12-02).
  • N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. PubMed.
  • Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv.
  • Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II)
  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI.
  • Methyl-Containing Pharmaceuticals. PubMed Central. (2024-04-28).
  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PubMed Central. (2024-01-18).
  • Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-Methoxyaniline.
  • Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study.
  • Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature.

Sources

purification of "2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline" by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline by Column Chromatography

Abstract

This application note provides a comprehensive and robust protocol for the purification of this compound, a key intermediate in various synthetic applications. The purification of this diamine compound by conventional silica gel chromatography presents significant challenges due to strong acid-base interactions between its basic nitrogen centers and the acidic silanol groups of the stationary phase. These interactions often result in poor recovery, severe peak tailing, and inadequate separation. This guide details a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and culminating in an optimized preparative column chromatography protocol. We address the core challenges by employing a mobile phase modified with triethylamine (Et₃N) to effectively mitigate undesirable stationary phase interactions, ensuring high purity and yield of the target compound. This document is intended for researchers, scientists, and drug development professionals seeking a reliable method for purifying basic aromatic amines.

Introduction: The Challenge of Purifying Basic Amines

This compound is a bifunctional molecule featuring both a primary aromatic amine and a tertiary aliphatic amine. This structural motif makes it a valuable building block in medicinal chemistry and materials science. However, the presence of these two basic centers (pKa values are influenced by both the aromatic and aliphatic nature) poses a significant challenge for purification using standard normal-phase column chromatography.

The stationary phase in conventional chromatography, silica gel, is characterized by a surface rich in silanol groups (Si-OH), which are weakly acidic.[1][2] Basic compounds, such as amines, can engage in strong acid-base interactions with these silanol groups, leading to a host of chromatographic problems:

  • Irreversible Adsorption: The compound can bind so strongly to the silica that it fails to elute, resulting in low or no recovery.

  • Peak Tailing: A portion of the analyte is retained longer than the main band due to these strong interactions, causing asymmetric peaks with a characteristic "tail." This tailing effect significantly compromises separation efficiency from closely eluting impurities.

  • Compound Degradation: The acidic nature of the silica surface can potentially degrade sensitive molecules.

The objective of this guide is to present a validated, step-by-step protocol that overcomes these challenges to achieve efficient and high-purity isolation of this compound.

Chromatographic Strategy: Mitigating Amine-Silica Interactions

To achieve a successful separation, the strong interaction between the basic amine and the acidic silica must be suppressed. There are two primary strategies to accomplish this: modifying the stationary phase (e.g., using alumina or amine-functionalized silica) or modifying the mobile phase.[1][2] This protocol focuses on the latter approach due to its cost-effectiveness and the wide availability of standard silica gel.

By incorporating a small percentage of a competitive base, such as triethylamine (Et₃N), into the eluent, the acidic silanol sites on the silica surface become dynamically "neutralized."[3] The triethylamine, being a small and relatively non-polar base, preferentially interacts with the silanol groups, effectively shielding the target analyte from these problematic interactions. This allows the this compound to travel through the column with minimal tailing, resulting in sharper peaks and improved separation.

cluster_0 Problem: Strong Acid-Base Interaction cluster_1 Solution: Mobile Phase Modification Silica Silica Surface (Acidic Si-OH) Amine Target Amine (Basic) Silica->Amine Strong Interaction Tailing Peak Tailing & Poor Recovery Amine->Tailing Silica_Sol Silica Surface (Acidic Si-OH) Amine_Sol Target Amine (Basic) Silica_Sol->Amine_Sol Weak Interaction Et3N Triethylamine (Et₃N) (Competitive Base) Et3N->Silica_Sol Neutralizes Sites Elution Clean Elution & High Purity Amine_Sol->Elution Crude Crude Sample TLC TLC Method Development Crude->TLC Optimize Eluent Load Dry Sample Loading Crude->Load Column Column Packing (Slurry Method) TLC->Column Use Optimized Eluent Column->Load Elute Elution & Fraction Collection Load->Elute Analysis TLC Analysis of Fractions Elute->Analysis Analysis->Elute Monitor Pure Pure Product Analysis->Pure Combine Pure Fractions

Sources

analytical methods for "2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline" characterization (HPLC, GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Characterization of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline by HPLC and GC-MS

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of this compound, a key intermediate in pharmaceutical synthesis. We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for structural confirmation and impurity identification. The narrative emphasizes the causality behind methodological choices, addressing common challenges such as the mass spectrometric fragmentation of pyrrolidine-containing compounds. This document is intended for researchers, analytical scientists, and drug development professionals seeking robust and reliable methods for the quality control of this and structurally related aromatic amines.

Introduction: The Analytical Imperative

This compound is an aromatic amine featuring a substituted aniline core and a basic pyrrolidine moiety. The precise and accurate characterization of such molecules is fundamental to ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs). Regulatory bodies mandate rigorous control over impurities and degradation products, making the development of specific, stable, and reliable analytical methods a critical step in the drug development lifecycle.

This guide delves into two orthogonal and complementary techniques:

  • HPLC with UV detection: The gold standard for quantifying the principal compound and its non-volatile impurities, crucial for purity assays and stability studies.

  • GC-MS: An essential tool for confirming molecular identity and elucidating the structure of volatile and semi-volatile impurities, providing an unparalleled level of specificity.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability

The Principle of Separation: Reversed-Phase Chromatography

For an analyte like this compound, which possesses both hydrophobic (the methyl-substituted benzene ring) and polar/basic (the aniline and pyrrolidine nitrogens) characteristics, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The separation occurs on a non-polar stationary phase (typically C18) with a polar mobile phase. The analyte is retained primarily through hydrophobic interactions between its aromatic core and the C18 alkyl chains.

Causality Behind Method Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its strong hydrophobic retention of the aromatic ring, providing a robust starting point for method development.

  • Mobile Phase Modifier: The presence of two basic nitrogen atoms necessitates the use of an acidic modifier (e.g., formic acid or trifluoroacetic acid) in the mobile phase. This protonates the amine groups, preventing their interaction with residual acidic silanols on the silica backbone of the stationary phase. This single step is critical to mitigating peak tailing and achieving sharp, symmetrical peaks, which are essential for accurate quantification.

Stability-Indicating Method Development: Forced Degradation

A robust HPLC method must be "stability-indicating," meaning it can resolve the main analyte from its potential degradation products. Forced degradation studies are integral to developing such methods by intentionally stressing the analyte under various conditions to generate these degradants.[1][2]

Core Principle: The goal is to achieve 5-20% degradation of the active ingredient to ensure that the primary degradation pathways are observed without generating overly complex secondary degradants.[3] The typical stress conditions include:

  • Acid Hydrolysis: (e.g., 0.1 M HCl at 60 °C)

  • Base Hydrolysis: (e.g., 0.1 M NaOH at 60 °C)

  • Oxidation: (e.g., 3% H₂O₂ at room temperature)

  • Thermal Stress: (e.g., Solid-state at 105 °C)

  • Photolytic Stress: (e.g., ICH-compliant light exposure)

The knowledge gained from these studies is crucial for understanding the molecule's intrinsic stability and for developing a method that ensures the purity of the drug substance over its shelf life.

HPLC Experimental Protocol

This protocol is designed to serve as a validated starting point for the analysis.

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound reference standard or sample.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (this mixture is often used as the diluent to match the initial mobile phase strength).

  • The final concentration will be approximately 0.5 mg/mL.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
Instrument HPLC with UV/PDA DetectorPDA allows for peak purity assessment across a spectral range.
Column C18, 150 mm x 4.6 mm, 3.5 µmStandard dimensions for good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol interactions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient Program 0-2 min: 10% B; 2-15 min: 10-80% B; 15-17 min: 80% B; 17.1-20 min: 10% BA gradient is used to elute potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmAniline derivatives typically have strong absorbance at this wavelength.
Injection Volume 10 µLA small volume minimizes potential for peak distortion.

System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The results must meet the following criteria:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh Weigh Analyte Dissolve Dissolve & Dilute Weigh->Dissolve Inject Inject Sample Dissolve->Inject Column C18 Column Separation (Gradient Elution) Inject->Column Detect UV/PDA Detection (254 nm) Column->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity (% Area) Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation

Principle and Key Challenges

GC-MS is a powerful technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, GC is suitable due to its volatility. Electron Ionization (EI) is used to fragment the molecule into characteristic ions, creating a mass spectrum that serves as a molecular fingerprint.

The Pyrrolidine Fragmentation Challenge: A significant challenge in the MS analysis of compounds containing a basic pyrrolidine moiety is the preferential charge sequestration by the pyrrolidine nitrogen during fragmentation.[4] This often leads to the formation of a dominant, low-mass, and structurally uninformative fragment ion (e.g., the pyrrolidinylmethyl cation at m/z 84), which can suppress the formation of other, more informative fragments from the core of the molecule.[5][6]

Expert Insight - Leveraging In-Source Fragmentation: To overcome this, one can intentionally utilize In-Source Fragmentation (ISF) by increasing the voltage potential in the ion source. This promotes the neutral loss of the entire pyrrolidine group before the main fragmentation event, allowing the remaining molecular core to be fragmented more effectively, thereby providing a richer, more structurally relevant mass spectrum.[4][7]

GC-MS Experimental Protocol

Sample Preparation:

  • Prepare a stock solution of the analyte at ~1 mg/mL in methanol or ethyl acetate.

  • Dilute this stock solution to a final concentration of approximately 10-50 µg/mL in the same solvent. High concentrations can saturate the detector.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
Instrument Gas Chromatograph with Mass SpectrometerStandard for volatile compound identification.
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column providing good separation for semi-polar analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Inlet Temperature 250 °CHot enough to ensure volatilization without causing thermal degradation.
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading and ensures sharp peaks.
Oven Program 100 °C (hold 1 min), then ramp 15 °C/min to 280 °C (hold 5 min)A temperature ramp is necessary to ensure elution and separation from any potential impurities.
MS Source Temp. 230 °CStandard EI source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for generating reproducible fragmentation patterns.
Mass Scan Range m/z 40 - 450Covers the expected molecular ion and key fragments.
Expected Fragmentation and Data Interpretation
  • Molecular Ion (M⁺): The molecular weight of this compound (C₁₂H₁₈N₂) is 190.28 g/mol . The molecular ion peak at m/z 190 should be visible, though it may be of low intensity.

  • Benzylic Cleavage: A very common and favorable fragmentation will be the cleavage of the C-C bond between the methylene bridge and the aniline ring, leading to the formation of the pyrrolidinylmethyl cation at m/z 84 . This is often the base peak and is the "uninformative" fragment mentioned earlier.

  • Alpha-Cleavage: Cleavage alpha to the aniline nitrogen can result in the loss of a hydrogen to give a fragment at m/z 189.

  • Loss of Pyrrolidine: A key fragment for structural confirmation would be the loss of the pyrrolidine ring via cleavage of the benzylic C-N bond, resulting in a fragment at m/z 120 (methyl-aminomethyl-benzene cation). This fragment provides crucial information about the aniline core.

GC-MS Workflow and Fragmentation Logic

GCMS_Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Inject Inject Diluted Sample Sep Separation in HP-5ms Column (Temp. Program) Inject->Sep Ionize Electron Ionization (70 eV) Sep->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Electron Multiplier Detection Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Identify Identify Fragments & M+ Spectrum->Identify Confirm Confirm Structure Identify->Confirm

Caption: General workflow for GC-MS analysis.

Fragmentation cluster_frags Primary Fragments M Molecular Ion (M+) m/z 190 F84 Pyrrolidinylmethyl Cation m/z 84 (Often Base Peak) [Less Informative] M->F84 - C7H7N F120 Methyl-aminomethyl-benzene Cation m/z 120 [Structurally Informative] M->F120 - C4H8N F189 Loss of Hydrogen (M-1) m/z 189 M->F189 - H•

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The orthogonal methods of RP-HPLC and GC-MS provide a robust analytical strategy for the comprehensive characterization of this compound. The HPLC method, developed using forced degradation studies, is suitable for accurate purity determination and stability assessment. The GC-MS method provides unambiguous structural confirmation, with a key consideration being the management of the dominant fragmentation pathway of the pyrrolidine moiety. Together, these protocols form a self-validating system that ensures the quality and consistency of this important pharmaceutical intermediate, meeting the stringent requirements of the drug development industry.

References

  • Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link][5]

  • Alsante, K. M., et al. (2003). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link][8]

  • Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed. [Link][4]

  • Kavanagh, P., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. ResearchGate. [Link][9]

  • Jackson, G., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. West Virginia University Research Repository. [Link][6]

  • Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. ResearchGate. [Link][7]

  • Alsante, K. M., et al. (2007). The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. [Link][1]

  • Jehangir, M. (2014). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Bioanalytical Techniques. [Link][2]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]

  • Sharma, G. (2015). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Answering as a Senior Application Scientist.

Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals. Topic: Improving the yield and purity of "2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline" synthesis.

Introduction: A Strategic Overview

The synthesis of this compound is a multi-step process pivotal for the development of various advanced chemical entities. The most reliable and scalable synthetic route involves a two-stage process: first, the formation of the C-N bond via reductive amination, followed by the reduction of a nitro group to the target aniline. This guide provides an in-depth troubleshooting framework and a series of frequently asked questions to navigate the complexities of this synthesis, ensuring high yield and purity.

The core strategy is based on the following transformation:

cluster_0 Synthetic Pathway Start 2-Methyl-5-nitrobenzaldehyde Intermediate 1-((2-Methyl-5-nitrophenyl)methyl)pyrrolidine Start->Intermediate Step 1: Reductive Amination (Pyrrolidine, Reducing Agent) Final This compound Intermediate->Final Step 2: Nitro Group Reduction (e.g., H₂, Pd/C)

Caption: High-level overview of the synthetic workflow.

This document is structured to address specific experimental challenges you may encounter. We will begin with a detailed troubleshooting guide for each critical step and then address broader questions in the FAQ section.

Part 1: Troubleshooting Guide - A Problem/Solution Approach

This section is designed to be a direct resource for issues arising during the synthesis. Each question represents a common experimental observation, followed by a detailed analysis of potential causes and actionable solutions.

Stage 1: Reductive Amination of 2-Methyl-5-nitrobenzaldehyde

This step involves the reaction of 2-Methyl-5-nitrobenzaldehyde with pyrrolidine to form an iminium ion intermediate, which is subsequently reduced to the desired tertiary amine.

Question 1: My reductive amination reaction shows low or no conversion of the starting aldehyde. What is the cause?

Low conversion is a frequent issue that can often be traced back to the equilibrium of imine formation or the efficacy of the reduction.

Potential Causes & Solutions:

  • Inefficient Iminium Ion Formation: The formation of the imine/iminium ion from the aldehyde and amine is a reversible, equilibrium-driven process that generates water.[1]

    • Solution: While not always necessary, removing water can shift the equilibrium. This is often less of a concern with one-pot reductive aminations using hydride reagents. More critically, the reaction pH is crucial. A mildly acidic condition (pH ~5-6) is often optimal. It protonates the carbonyl group, making it more electrophilic, but does not excessively protonate the amine nucleophile, which would render it unreactive.[2] You can add a catalytic amount of acetic acid to facilitate this.

  • Poor Reagent Quality:

    • Aldehyde: 2-Methyl-5-nitrobenzaldehyde can oxidize over time. Check the purity of your starting material.

    • Pyrrolidine: This amine can absorb water and carbon dioxide from the air. Use a freshly opened bottle or distill it before use.

    • Reducing Agent: Hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are moisture-sensitive. Use a fresh, high-quality reagent.

  • Insufficient Reaction Time or Temperature: Some reductive aminations can be sluggish at room temperature.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] If the reaction stalls, consider a modest increase in temperature (e.g., to 40-50 °C), but be mindful of potential side reactions.

Question 2: My main product is the alcohol (2-methyl-5-nitrophenyl)methanol, not the desired amine. Why is this happening and how can I prevent it?

This indicates that your reducing agent is preferentially reducing the starting aldehyde rather than the iminium ion intermediate.

Causality & Prevention:

  • Choice of Reducing Agent: This is the most common cause. Sodium borohydride (NaBH₄) is a strong reducing agent that can rapidly reduce aldehydes, especially under acidic conditions used to promote imine formation.[2] The iminium ion is generally reduced faster than the carbonyl, but a competitive reduction is a significant risk.

  • The Optimal Solution: Use a sterically hindered and less reactive hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this reason. It is mild enough not to reduce most aldehydes or ketones but is highly effective at reducing the electrophilic iminium ion.[1][4][5] This selectivity dramatically minimizes the formation of the alcohol byproduct.

Reducing AgentTypical SolventSelectivityKey Considerations
NaBH(OAc)₃ (STAB) DCE, THF, CH₂Cl₂Excellent: Selectively reduces iminium ions.Highly Recommended. Moisture-sensitive but offers the best chemoselectivity.[4][5]
NaBH₃CN MeOH, EtOHGood: Reduces iminium ions faster than carbonyls at pH ~6-7.Highly toxic (releases cyanide if pH drops too low). Less common now.[2][5]
H₂ with Catalyst (Pd/C) MeOH, EtOHVariable: Can reduce both aldehyde and nitro group.Not ideal for this step as it can prematurely reduce the nitro group.
NaBH₄ MeOH, EtOHPoor: Readily reduces aldehydes.Prone to forming the undesired alcohol byproduct. Not recommended.[2]
Stage 2: Reduction of the Nitro Group

This final step converts the intermediate, 1-((2-Methyl-5-nitrophenyl)methyl)pyrrolidine, into the target aniline product.

Question 3: The reduction of my nitro group is incomplete, and I see multiple spots on my TLC plate. What are these intermediates?

Incomplete reduction is a common issue, leading to a mixture of products that can be difficult to separate.

Potential Causes & Intermediates:

  • Insufficient Reducing Agent/Hydrogen: The reduction of a nitro group is a six-electron process that proceeds through several intermediates.

    • Nitroso Intermediate: Ar-N=O

    • Hydroxylamine Intermediate: Ar-NHOH

    • If the reaction is not driven to completion, these intermediates can persist in the reaction mixture.

  • Catalyst Deactivation (for Catalytic Hydrogenation):

    • Cause: The catalyst (e.g., Palladium on Carbon, Raney Nickel) can be poisoned by impurities in the substrate or solvent. The catalyst may also lose activity over time.

    • Solution: Use high-purity substrates and solvents. If poisoning is suspected, filter the reaction mixture and add a fresh batch of catalyst. Raney Nickel, in particular, should be handled carefully as it can be pyrophoric.[6]

  • Low Reaction Temperature or Pressure (for Catalytic Hydrogenation):

    • Solution: Ensure the reaction is running at an appropriate temperature and that the hydrogen pressure is maintained. For many nitro reductions, atmospheric pressure is sufficient, but some may require higher pressures to proceed efficiently.

Question 4: I am getting significant amounts of colored, high-molecular-weight impurities. What are these and how do I avoid them?

This often points to the formation of dimeric side products like azo (Ar-N=N-Ar) or azoxy (Ar-N=N(O)-Ar) compounds.

Causality & Prevention:

  • Choice of Reducing Agent: Certain conditions and reagents can promote the condensation of the nitroso and hydroxylamine intermediates. Metal hydrides are typically not used for reducing aryl nitro compounds to anilines because they tend to produce these azo compounds.[3]

  • Optimal Methods for Clean Reduction:

    • Catalytic Hydrogenation: This is often the cleanest method. Using H₂ gas with a catalyst like Pd/C, PtO₂, or Raney Nickel is an industry standard for this transformation.[3]

    • Metal/Acid Reductions: Using metals like iron, tin, or zinc in an acidic medium (e.g., Fe/HCl or SnCl₂/HCl) is a classic, robust, and cost-effective method that reliably produces the aniline.[3][7]

    • Transfer Hydrogenation: Using a hydrogen source like hydrazine hydrate or formic acid with a catalyst can be a milder and safer alternative to using hydrogen gas.[7][8]

Caption: Troubleshooting workflow for the nitro reduction step.

Part 2: Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Reductive Amination using NaBH(OAc)₃
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Methyl-5-nitrobenzaldehyde (1.0 eq).

  • Solvent: Dissolve the aldehyde in an appropriate anhydrous solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Amine Addition: Add pyrrolidine (1.1 - 1.2 eq) to the solution and stir for 20-30 minutes at room temperature to allow for initial iminium ion formation.

  • Reducing Agent: In portions, carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq). The addition may be slightly exothermic.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction's progress by TLC until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Nitro Group Reduction using Catalytic Hydrogenation
  • Setup: To a hydrogenation vessel, add the crude or purified 1-((2-Methyl-5-nitrophenyl)methyl)pyrrolidine (1.0 eq).

  • Solvent: Dissolve the substrate in a suitable solvent like methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Catalyst: Carefully add Palladium on Carbon (10% Pd/C, ~5-10 mol% by weight) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas three times. Pressurize the vessel with hydrogen (typically 1-3 atm or a balloon) and stir vigorously.

  • Reaction: The reaction is often exothermic. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. This can take anywhere from 2 to 24 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter paper can be pyrophoric; do not allow it to dry in the air. Quench it with water immediately.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude aniline is often pure enough for subsequent steps, but can be further purified by chromatography or crystallization if necessary.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: What is the best way to monitor the progress of these reactions?

    • A1: Thin Layer Chromatography (TLC) is the most common and effective method. For the reductive amination, you can visualize the consumption of the UV-active aldehyde. For the nitro reduction, you will see the disappearance of the nitro-intermediate and the appearance of the aniline product, which often has a different retention factor (Rf) and may stain differently (e.g., with potassium permanganate). LC-MS is also an excellent tool for unambiguous confirmation of product formation and mass.

  • Q2: My final aniline product is dark-colored. Is this normal and how can I purify it?

    • A2: Anilines are susceptible to air oxidation, which can result in the formation of colored impurities. While a freshly prepared sample should be light-colored, some discoloration upon standing is common. To minimize this, handle and store the final product under an inert atmosphere (nitrogen or argon). If the product is significantly colored, you can often purify it by passing it through a short plug of silica gel or by recrystallization.

  • Q3: Can I perform this synthesis as a one-pot reaction from the aldehyde to the final aniline?

    • A3: This is challenging due to incompatible reagents. The conditions for reductive amination (mild hydride reagents) and nitro reduction (e.g., catalytic hydrogenation) are generally not compatible. For instance, H₂/Pd/C used for the nitro reduction would also reduce the starting aldehyde. A stepwise approach with isolation or a telescoped workup of the intermediate is the most reliable path to a high yield of the pure product.

  • Q4: Are there any specific safety concerns I should be aware of?

    • A4: Yes. Pyrrolidine is a corrosive and flammable liquid. Hydride reagents like NaBH(OAc)₃ react with water and should be handled in a dry environment. Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts like Raney Nickel and dry Pd/C.[6] Always consult the Safety Data Sheet (SDS) for each reagent and follow standard laboratory safety procedures.

References

  • Wikipedia. Reduction of nitro compounds. [Link]

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activ
  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023). Journal of Chemical Education. [Link]

  • ResearchGate. Controlled experiments for reductive amination of LA into pyrrolidinone. Reaction condition. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Reduction of nitroarenes to anilines in basic alcoholic media. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • ResearchGate. Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride | Request PDF. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Myers, A. Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]

  • Wikipedia. Reductive amination. [Link]

  • PrepChem.com. Synthesis of 2-nitrobenzaldehyde. [Link]

  • ResearchGate. What are the difficulties associated with reductive amination? How to control byproduct formation?. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Organic Syntheses. 1,5-dimethyl-2-pyrrolidone. [Link]

Sources

Technical Support Center: Synthesis of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and structurally related compounds. As a key intermediate in various research and development pipelines, achieving a high-purity, high-yield synthesis is critical. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common side reactions and challenges encountered during its multi-step synthesis. Our approach is grounded in mechanistic principles to empower you not just to solve problems, but to understand their root causes.

Plausible Synthetic Pathways Overview

The synthesis of this compound is typically not a single transformation but a multi-step sequence. Understanding the chosen pathway is the first step in effective troubleshooting. Two common routes are employed, each with its own set of potential challenges.

  • The Reductive Amination Pathway (Route A): This route builds the molecule by forming the crucial C-N bond via reductive amination of a benzaldehyde precursor.

  • The Benzyl Halide Pathway (Route B): This alternative involves the nucleophilic substitution of a benzyl halide with pyrrolidine.

The following sections are structured as a series of questions you might encounter during your own experiments, addressing issues step-by-step for both synthetic routes.

Troubleshooting Guide: Step-by-Step Problem Solving

Route A: The Reductive Amination Pathway

This pathway is often favored for its convergence and control. It typically proceeds via three main stages: Nitration, Reductive Amination, and final Reduction.

cluster_0 Route A: Reductive Amination Pathway 2-Methylbenzaldehyde 2-Methylbenzaldehyde 2-Methyl-5-nitrobenzaldehyde 2-Methyl-5-nitrobenzaldehyde 2-Methylbenzaldehyde->2-Methyl-5-nitrobenzaldehyde 1. Nitration (HNO₃, H₂SO₄) 2-Methyl-5-(pyrrolidin-1-ylmethyl)nitrobenzene 2-Methyl-5-(pyrrolidin-1-ylmethyl)nitrobenzene 2-Methyl-5-nitrobenzaldehyde->2-Methyl-5-(pyrrolidin-1-ylmethyl)nitrobenzene 2. Reductive Amination (Pyrrolidine, NaBH(OAc)₃) Target_Molecule This compound 2-Methyl-5-(pyrrolidin-1-ylmethyl)nitrobenzene->Target_Molecule 3. Reduction (H₂, Pd/C or Fe/HCl)

Caption: High-level workflow for the Reductive Amination Pathway (Route A).

Question 1: "My initial nitration of 2-methylbenzaldehyde (Step 1) gives a low yield of the desired 2-methyl-5-nitrobenzaldehyde and a mixture of isomers. How can I improve regioselectivity?"

Answer:

This is a classic regioselectivity challenge in electrophilic aromatic substitution. The methyl (-CH₃) and aldehyde (-CHO) groups on your starting material have competing directing effects.

  • The Chemistry: The methyl group is an ortho, para-director, while the aldehyde group is a meta-director. The methyl group is activating, and the aldehyde is deactivating. The substitution pattern is determined by the interplay of these electronic effects. The desired 5-nitro product results from substitution meta to the aldehyde and ortho to the methyl group. However, substitution at other positions, particularly forming 2-methyl-3-nitrobenzaldehyde, is a common side reaction.

  • Troubleshooting & Solutions:

    • Temperature Control is Critical: Nitration is highly exothermic. Running the reaction at low temperatures (e.g., 0-5 °C) is crucial to minimize the formation of undesired isomers and dinitro byproducts.[1] Use a jacketed reactor or an ice/salt bath for precise temperature management.

    • Order of Addition: A slow, dropwise addition of the nitrating mixture (a pre-mixed and cooled solution of nitric and sulfuric acid) to the substrate solution helps to control the exotherm and maintain selectivity.

    • Protecting the Aldehyde: A more advanced strategy involves protecting the aldehyde as an acetal (e.g., dimethyl acetal) before nitration. The acetal group is less deactivating than the aldehyde, which can alter the regioselectivity. The aldehyde is then regenerated by acidic hydrolysis after the nitration step.

ParameterStandard ConditionOptimized ConditionRationale
Temperature Room Temperature0-5 °CMinimizes undesired isomers and dinitration.
Addition Rate Rapid AdditionSlow, dropwiseControls exotherm, improves selectivity.
Substrate Free AldehydeAcetal-protected AldehydeAlters directing effects for potentially cleaner nitration.

Question 2: "During the reductive amination of 2-methyl-5-nitrobenzaldehyde with pyrrolidine (Step 2), I see significant amounts of unreacted starting material and/or the formation of a nitro alcohol. What's going wrong?"

Answer:

This issue points to a problem with either the formation of the intermediate iminium ion or the subsequent reduction step. The formation of the nitro alcohol, 2-methyl-5-nitro-phenylmethanol, indicates that your reducing agent is reducing the aldehyde before it can form the imine with pyrrolidine.

  • The Chemistry: Reductive amination is a two-step process within a single pot: (1) nucleophilic attack of the amine (pyrrolidine) on the aldehyde to form a hemiaminal, which then dehydrates to an electrophilic iminium ion, and (2) reduction of the iminium ion by a hydride donor.[2] If the reducing agent is too reactive, it will reduce the aldehyde directly. If iminium formation is too slow, the aldehyde will persist and be available for reduction.

  • Troubleshooting & Solutions:

    • Choice of Reducing Agent: Standard sodium borohydride (NaBH₄) can be too reactive and may reduce the aldehyde. The preferred reagent for this transformation is Sodium triacetoxyborohydride (NaBH(OAc)₃) . It is a milder reducing agent that is particularly effective at reducing protonated imines (iminium ions) much faster than it reduces aldehydes or ketones, preventing the formation of the alcohol byproduct.[2]

    • pH Control: Imine/iminium ion formation is often acid-catalyzed. The reaction medium should be slightly acidic (pH ~4-5) to facilitate the dehydration of the hemiaminal intermediate. Acetic acid is commonly used for this purpose and works well with NaBH(OAc)₃.

    • Reaction Sequence: Ensure you are mixing the aldehyde and pyrrolidine first to allow for iminium ion formation before adding the reducing agent. A brief pre-stirring (15-30 minutes) can be beneficial.

cluster_1 Reductive Amination Troubleshooting Start Aldehyde + Pyrrolidine Imine Iminium Ion Formation (Slightly Acidic pH) Start->Imine Side_Product Nitro Alcohol Byproduct Start->Side_Product Premature Reduction (e.g., NaBH₄) Product Desired Product Imine->Product Reduction (NaBH(OAc)₃)

Caption: Decision workflow for troubleshooting the reductive amination step.

Question 3: "The final reduction of the nitro group (Step 3) is sluggish, or I'm seeing byproducts that are difficult to remove. How can I optimize this?"

Answer:

The reduction of an aromatic nitro group is a robust transformation, but it can be prone to side reactions if not properly controlled, especially in a complex molecule.[3][4]

  • The Chemistry: The reduction of a nitro group (NO₂) to an amine (NH₂) is a six-electron process that proceeds through several intermediates, such as nitroso (-NO) and hydroxylamine (-NHOH) species. If the reaction stalls or conditions are not optimal, these intermediates can accumulate or react with each other to form dimeric impurities like azoxy (-N=N(O)-) or azo (-N=N-) compounds.[4][5]

  • Troubleshooting & Solutions:

    • Catalytic Hydrogenation (H₂/Pd-C):

      • Catalyst Activity: Ensure your Palladium on Carbon catalyst is fresh and active. Deactivation can occur from exposure to air or poisons (sulfur, halides). Use a sufficient catalyst loading (typically 5-10 mol%).

      • Pressure & Temperature: While often run at atmospheric pressure, increasing the hydrogen pressure (e.g., to 50 psi) can significantly increase the reaction rate. Gentle heating (40-50 °C) can also help, but excessive heat can promote side reactions.

      • Solvent: Methanol or ethanol are excellent solvent choices.

    • Metal/Acid Reduction (Fe/HCl or SnCl₂/HCl):

      • Stoichiometry: Ensure a sufficient excess of the metal (e.g., 3-5 equivalents of iron powder) is used.

      • Incomplete Reaction: If the reaction stalls, it may be due to the passivation of the metal surface. Adding more acid or gentle heating can help reactivate it.

      • Work-up: This method requires a basic work-up (e.g., with NaOH or Na₂CO₃) to neutralize the acid and precipitate iron salts, allowing the free amine product to be extracted. Incomplete neutralization will result in the product remaining in the aqueous layer as an ammonium salt.

ProblemPotential Cause(s)Recommended Solution(s)
Yellow/Orange Impurities Formation of azo/azoxy compoundsEnsure complete reduction by extending reaction time or using a more active catalyst. SnCl₂ is particularly effective at preventing these byproducts.
Reaction Stalls Catalyst deactivation (H₂/Pd-C); Metal passivation (Fe/HCl)Use fresh catalyst; Add more acid or apply gentle heat.
Low Yield after Work-up Product remains in aqueous layer as a saltEnsure work-up pH is sufficiently basic (>10) to isolate the free amine.

Frequently Asked Questions (FAQs)

Q1: Can I perform a one-pot reaction combining the reductive amination of the aldehyde and the reduction of the nitro group?

A: While appealing, this is a very challenging transformation due to the incompatibility of reagents and conditions. The conditions required for catalytic hydrogenation (H₂/Pd-C) would likely reduce the aldehyde starting material before it can react with pyrrolidine. Conversely, a mild reagent like NaBH(OAc)₃ used for reductive amination will not reduce the nitro group. A stepwise approach is strongly recommended for higher purity and yield.

Q2: I am considering an alternative synthesis using the Eschweiler-Clarke reaction. What are the potential pitfalls?

A: The Eschweiler-Clarke reaction typically involves methylating an amine using formaldehyde and formic acid.[6][7] To adapt this for your synthesis, you would need to start with 4-methyl-3-aminobenzylamine, which is not a readily available starting material. If you were to attempt a reaction between 2-methyl-5-nitroaniline, formaldehyde, and pyrrolidine, this would be a Mannich-type reaction, not an Eschweiler-Clarke. A key side reaction in Mannich reactions involving anilines is the formation of bis-alkylated products on the aromatic ring if ortho positions are activated and available. Given the complexity, the reductive amination or benzyl halide routes are more direct.

Q3: My final product has a persistent colored impurity, even after column chromatography. What could it be?

A: A persistent color (often yellow or orange) in aniline compounds frequently points to trace amounts of oxidized species. This could be residual azo/azoxy compounds from an incomplete nitro reduction. Anilines themselves are also susceptible to air oxidation, forming colored impurities over time.

  • Solution:

    • Purification: Consider a final purification step of recrystallization or salt formation (e.g., hydrochloride salt), which can often reject these colored impurities more effectively than chromatography.

    • Storage: Store the final product under an inert atmosphere (Nitrogen or Argon) and in a cool, dark place to prevent oxidation. Adding a small amount of an antioxidant like BHT during storage can also be beneficial.

Q4: How can I confirm the identity of an unknown byproduct?

A: The gold standard for impurity identification is isolation followed by spectroscopic analysis.

  • Isolate: Attempt to isolate the impurity using preparative HPLC or careful column chromatography.

  • Analyze:

    • Mass Spectrometry (MS): Provides the molecular weight, which is the most critical first piece of information.

    • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): Provides structural information to determine the exact connectivity and identify the impurity. For example, an isomeric impurity will have a similar mass but a distinct NMR fingerprint.

References

  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587. Available from: [Link]

  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. Available from: [Link]

  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(18), 6548. Available from: [Link]

  • Wikipedia contributors. (2023, December 1). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Facile Access to Ring-Fused Aminals via Direct α-Amination of Secondary Amines with ortho-Aminobenzaldehydes. (2014). Angewandte Chemie International Edition, 53(36), 9577-9581. Available from: [Link]

  • Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. (2008). Tetrahedron Letters, 49(18), 2913-2917. Available from: [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups. Available from: [Link]

  • Wikipedia contributors. (2023, November 29). Reduction of nitro compounds. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Available from: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2014). Journal of the Serbian Chemical Society, 79(10), 1205-1213. Available from: [Link]

  • Wikipedia contributors. (2023, December 2). Mannich reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination. Available from: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for "2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline" Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve successful synthetic outcomes.

I. Synthesis Overview: The Mannich Reaction Approach

The synthesis of this compound is most effectively achieved via a Mannich reaction. This three-component condensation reaction involves an active hydrogen-containing compound (2-methylaniline), a non-enolizable aldehyde (formaldehyde), and a secondary amine (pyrrolidine).[1][2][3] The overall transformation introduces an aminomethyl group onto the aromatic ring.

Proposed Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants reactant1 2-Methylaniline reaction_plus1 + reactant1->reaction_plus1 reactant2 Formaldehyde reaction_plus2 + reactant2->reaction_plus2 reactant3 Pyrrolidine reactant3->reaction_plus2 product This compound reaction_plus2->product [H+]

Caption: General reaction scheme for the synthesis of this compound via the Mannich reaction.

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Mannich reaction in this synthesis?

The Mannich reaction proceeds in a few key steps. First, the secondary amine, pyrrolidine, reacts with formaldehyde to form a highly reactive Eschenmoser's salt precursor, a dimethylaminomethyl cation. Subsequently, the electron-rich aromatic ring of 2-methylaniline acts as a nucleophile and attacks the iminium cation. The methyl group on the aniline ring is an ortho, para-director, and the amino group is also an ortho, para-director. The para-position to the amino group is the most likely site of substitution due to steric hindrance at the ortho-positions.

Mannich_Mechanism node_start Start: Reactants node_iminium Formation of Iminium Ion (Pyrrolidine + Formaldehyde) node_start->node_iminium node_attack Nucleophilic Attack (2-Methylaniline attacks Iminium Ion) node_iminium->node_attack node_deprotonation Deprotonation node_attack->node_deprotonation node_product Final Product: This compound node_deprotonation->node_product

Caption: Simplified mechanism of the Mannich reaction for the synthesis of this compound.

Q2: What are the recommended starting materials and reagents?

Reagent/MaterialRolePurityNotes
2-MethylanilineStarting Material>98%Ensure it is free from oxidation products.
PyrrolidineStarting Material>99%Use freshly distilled pyrrolidine if possible.
FormaldehydeStarting Material37% in H₂OParaformaldehyde can also be used.
Hydrochloric AcidCatalystConcentratedA protic acid is typically used to catalyze the reaction.
Ethanol/MethanolSolventAnhydrousProtic solvents are generally effective.
Sodium HydroxideBase (for workup)1-2 M solutionTo neutralize the acid and extract the product.
DichloromethaneExtraction SolventReagent GradeFor product extraction during workup.

Q3: What is a good starting point for reaction conditions?

A good starting point for this synthesis would be to dissolve 2-methylaniline and pyrrolidine in ethanol, followed by the slow addition of formaldehyde at room temperature. A catalytic amount of a protic acid like HCl can be beneficial. The reaction can then be stirred at room temperature or gently heated to drive it to completion.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The starting material, 2-methylaniline, is less polar than the product, which contains a tertiary amine. The product spot should have a lower Rf value than the starting aniline. Staining with potassium permanganate can help visualize the spots.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Troubleshooting_Workflow cluster_causes_low_yield Potential Causes cluster_causes_side_products Potential Causes cluster_causes_purification Potential Causes node_problem Problem Encountered node_low_yield Low or No Product Yield node_problem->node_low_yield node_side_products Multiple Side Products node_problem->node_side_products node_purification Purification Difficulties node_problem->node_purification cause1_ly Inactive Reagents node_low_yield->cause1_ly cause2_ly Suboptimal Temperature node_low_yield->cause2_ly cause3_ly Incorrect Stoichiometry node_low_yield->cause3_ly cause1_sp Over-alkylation node_side_products->cause1_sp cause2_sp Polymerization of Formaldehyde node_side_products->cause2_sp cause3_sp Oxidation of Aniline node_side_products->cause3_sp cause1_p Product is an Oil node_purification->cause1_p cause2_p Co-elution of Impurities node_purification->cause2_p

Caption: A workflow diagram for troubleshooting common issues in the synthesis.

Problem 1: Low or No Product Yield

Q: My reaction is showing very little or no formation of the desired product. What could be the cause and how can I fix it?

A: Low or no yield can stem from several factors:

  • Inactive Reagents:

    • Cause: Formaldehyde solutions can degrade over time. 2-Methylaniline can oxidize if not stored properly.

    • Solution: Use a fresh bottle of formaldehyde or use paraformaldehyde, which is a stable solid form. Ensure the 2-methylaniline is of high purity and has been stored under an inert atmosphere.

  • Suboptimal Temperature:

    • Cause: The reaction may have a significant activation energy that is not being overcome at room temperature.

    • Solution: Gently heat the reaction mixture to 40-60 °C and monitor the progress by TLC. Be cautious, as excessive heat can lead to side reactions.

  • Incorrect Stoichiometry:

    • Cause: An incorrect molar ratio of the reactants can lead to incomplete conversion.

    • Solution: A slight excess of formaldehyde and pyrrolidine (1.1 to 1.2 equivalents) can help drive the reaction to completion.

  • Ineffective Catalyst:

    • Cause: The reaction may not proceed efficiently without a catalyst.

    • Solution: Add a catalytic amount of a protic acid like hydrochloric acid or acetic acid to facilitate the formation of the reactive iminium ion.

Problem 2: Formation of Multiple Side Products

Q: My TLC plate shows multiple spots in addition to the starting material and the desired product. What are these side products and how can I minimize them?

A: The formation of multiple side products is a common issue in Mannich reactions.

  • Bis-alkylation:

    • Cause: The product, being an activated aniline, can potentially react with another equivalent of the iminium ion at the other ortho position to the amino group.

    • Solution: Use a 1:1 stoichiometry of 2-methylaniline to the iminium ion precursor (formaldehyde and pyrrolidine). Adding the formaldehyde/pyrrolidine mixture slowly to the aniline solution can also help to minimize this.

  • Polymerization:

    • Cause: Formaldehyde can polymerize, especially under acidic conditions.

    • Solution: Ensure that the formaldehyde is added slowly and the reaction temperature is controlled.

  • Oxidation of the Aniline:

    • Cause: Anilines can be sensitive to air oxidation, leading to colored impurities.

    • Solution: Perform the reaction under an inert atmosphere of nitrogen or argon.

Potential Side ProductIdentificationMitigation Strategy
Bis-adductHigher molecular weight, less polar than the desired product.Control stoichiometry, slow addition of reagents.
Formaldehyde PolymersInsoluble white solid.Control temperature and rate of addition.
Aniline Oxidation ProductsColored impurities.Use an inert atmosphere.
Problem 3: Difficulties in Product Purification

Q: I am having trouble isolating a pure product after the reaction workup. What purification strategies do you recommend?

A: Purification of aminomethylated anilines can be challenging due to their basic nature and potential to be oils.

  • Product is an Oil:

    • Cause: The final product may not be a crystalline solid at room temperature.

    • Solution: Column chromatography on silica gel is the most common method for purifying liquid products. A gradient elution starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate is recommended. The basicity of the product can cause it to streak on silica gel. Adding a small amount of triethylamine (0.5-1%) to the eluent can help to obtain better peak shapes.

  • Co-elution of Impurities:

    • Cause: Side products may have similar polarities to the desired product.

    • Solution: If column chromatography is not sufficient, consider converting the product to its hydrochloride salt. This can often be crystallized to a high purity. Dissolve the crude product in a suitable solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through the solution, or add a solution of HCl in a non-polar solvent. The precipitated salt can then be collected by filtration. The free base can be regenerated by treatment with a base like sodium hydroxide.

IV. Optimized Experimental Protocol

This protocol is a suggested starting point and may require optimization based on your specific laboratory conditions and reagent purity.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methylaniline (1.0 eq) and ethanol (5-10 mL per gram of aniline).

  • Reagent Addition: In a separate flask, mix pyrrolidine (1.1 eq) and formaldehyde (37% in water, 1.1 eq). Add this mixture dropwise to the stirring solution of 2-methylaniline at room temperature over 15-20 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC. If the reaction is sluggish, gently heat to 50 °C.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol. Add 1 M sodium hydroxide solution to the residue until the pH is >10.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (with 0.5% triethylamine) to afford the pure this compound.

V. References

Sources

Technical Support Center: Purification of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline (CAS No. 1018565-55-3). This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound at high purity. Due to its dual basic nature—an aromatic aniline and a tertiary aliphatic amine (pyrrolidine)—this molecule presents a unique set of purification hurdles, including strong interactions with silica gel and susceptibility to oxidation.

This guide provides a structured, question-and-answer approach to troubleshoot common issues, grounded in fundamental chemical principles and our extensive field experience.

Troubleshooting Guide & FAQs

Section 1: Column Chromatography Challenges

Column chromatography is a primary purification method, yet it is often the source of significant issues for basic compounds like this aniline derivative.

Question 1: My compound is streaking badly or not eluting from the silica gel column. What is happening and how can I fix it?

Answer: This is the most frequently reported issue and is caused by the strong acid-base interaction between the basic amine groups of your molecule and the acidic silanol (Si-OH) groups on the surface of standard silica gel. This interaction leads to irreversible adsorption, resulting in low recovery and significant peak tailing.[1]

Root Cause Analysis:

  • Primary Interaction: The lone pairs on the nitrogen atoms of both the aniline and pyrrolidine moieties act as Lewis bases, interacting strongly with the acidic silanol protons.

  • Consequence: A portion of the analyte is retained much longer than the main band, causing the characteristic streak or "tail". In severe cases, the compound does not elute at all.

Solutions:

  • Mobile Phase Modification (Recommended First Step): The most effective solution is to add a small amount of a basic modifier to your mobile phase. This additive competitively binds to the acidic sites on the silica, preventing your target compound from sticking.

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., Hexane/Ethyl Acetate). TEA is a volatile base that effectively masks the silanol groups.

    • Ammonia: A solution of 7N ammonia in methanol can be used as a polar component in the eluent (e.g., Dichloromethane/Methanol/Ammonia). This is particularly effective for highly polar amines that require alcoholic solvents.[1]

  • Use of Deactivated or Functionalized Silica:

    • Amine-Functionalized Silica: Using a stationary phase where the silica is pre-treated with amino groups can provide excellent peak shape without mobile phase modifiers, simplifying solvent removal.[1]

    • Deactivated Silica: You can deactivate silica gel yourself by preparing a slurry with a specific percentage of water or TEA, though this can be less reproducible than using commercially available functionalized media.

Experimental Protocol: Column Chromatography with a Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in your non-polar solvent (e.g., Hexane) containing 0.5% triethylamine.

  • Column Packing: Wet-pack the column with the prepared slurry to ensure a homogenous stationary phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For poorly soluble samples, consider "dry loading" by adsorbing the compound onto a small amount of silica.[2]

  • Elution: Begin elution with your chosen solvent system (e.g., 95:5 Hexane/Ethyl Acetate + 0.5% TEA), gradually increasing polarity as needed.

  • Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC), ensuring your TLC plates are also developed in a chamber containing the same modified eluent to get an accurate prediction of retention.

Visualization: Analyte-Silica Interaction

The following diagram illustrates how a basic modifier like triethylamine (TEA) prevents the target amine from binding to the acidic silanol groups on the silica surface.

G Mechanism of Action for Basic Modifiers in Chromatography cluster_0 Without Modifier cluster_1 With Triethylamine (TEA) Modifier Analyte Target Amine (Basic) Silica Silica Gel Surface (-Si-OH, Acidic) Analyte->Silica Strong Acid-Base Interaction Result1 Peak Tailing & Low Recovery Silica->Result1 Analyte_mod Target Amine (Basic) Result2 Sharp Peak & Good Recovery Analyte_mod->Result2 Elutes Cleanly Silica_mod Silica Gel Surface (-Si-OH, Acidic) TEA TEA (Stronger Base) TEA->Silica_mod Preferential Binding (Masks Acidic Sites)

Caption: Basic modifiers like TEA passivate acidic silica sites, enabling clean elution.

Section 2: Product Stability and Discoloration
Question 2: My product is pure by NMR, but it's a dark brown or reddish oil. Why is it colored and how can I prevent this?

Answer: The discoloration is a classic sign of aniline oxidation.[3] The electron-rich aromatic ring, activated by the amino group, is highly susceptible to oxidation by atmospheric oxygen. This process is often accelerated by light and trace metal impurities. The initial oxidation products can polymerize to form highly colored polymeric species.

Key Factors Promoting Oxidation:

  • Atmospheric Oxygen: The primary culprit.

  • Light: Photochemical oxidation can occur.

  • Heat: Increased temperature during solvent evaporation (rotovap) can accelerate the process.[3]

  • Trace Metals: Metal ions can catalyze oxidation.

Solutions & Prevention Strategies:

StrategyDescriptionImplementation
Inert Atmosphere Displacing oxygen is the most effective method to prevent oxidation.During work-up, solvent removal, and storage, keep the compound under a blanket of nitrogen or argon. Use degassed solvents for chromatography if the problem is severe.[3]
Storage Conditions Proper storage minimizes long-term degradation.Store the purified product in a tightly sealed amber vial under an inert atmosphere at low temperatures (e.g., 4°C).
Use of Antioxidants A sacrificial agent can be added if compatible with the final application.Small amounts of antioxidants like butylated hydroxytoluene (BHT) can be added for long-term storage, but this is generally not suitable for pharmaceutical intermediates.
Purification of Old Samples If a sample has already discolored, it can often be repurified.Distillation under high vacuum or running a quick column/plug of silica with modified eluent can remove the colored impurities.[4]
Visualization: Troubleshooting Workflow for Discoloration

G start Product is Discolored (Brown/Red Oil) check_purity Check Purity by NMR/LCMS start->check_purity impure Impurities Detected check_purity->impure No pure pure check_purity->pure Yes repurify Repurify (e.g., Column, Distillation) impure->repurify cause Cause: Oxidation (Minor colored byproducts) pure->cause prevention Implement Prevention Strategy: • Store under Argon/N2 • Use Amber Vials • Refrigerate repurify->prevention cause->prevention end Store Purified, Colorless Product prevention->end

Caption: Systematic workflow to address product discoloration issues.

Section 3: Alternative Purification & FAQs
Question 3: Column chromatography is too slow for my scale. Is an acid-base extraction a viable alternative?

Answer: Yes, an aqueous acid-base extraction can be an excellent method to separate your basic product from neutral or acidic impurities. The principle is to protonate your amine, making it water-soluble, while neutral impurities remain in the organic layer.

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M Hydrochloric Acid (HCl). Your product will move into the aqueous layer as the hydrochloride salt. Repeat the extraction 2-3 times.

  • Separate Layers: Combine the acidic aqueous layers. At this stage, you can wash the aqueous layer with a fresh portion of organic solvent to remove any trapped neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M Sodium Hydroxide (NaOH) or a saturated Sodium Bicarbonate (NaHCO₃) solution, until the pH is >10. This deprotonates your compound, causing it to precipitate or form an oil.

  • Re-extraction: Extract the now-basic aqueous layer with fresh DCM or Ethyl Acetate (3x). Your purified product is now back in the organic layer.

  • Final Steps: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Caution: Emulsions can form during this process. If this occurs, adding brine (saturated NaCl solution) can help break the emulsion.

Question 4: What are the likely impurities from a typical synthesis?

Answer: The impurities will depend on the synthetic route. A common synthesis is the Mannich reaction between 2-methylaniline, formaldehyde, and pyrrolidine.

Potential Impurities:

  • Starting Materials: Unreacted 2-methylaniline or pyrrolidine.

  • Bis-substitution Product: The formation of a product where two aniline molecules are linked by a methylene bridge.

  • Oxidation Products: As discussed, various colored impurities can form from the aniline moiety.

These impurities generally have different polarities and basicities, making them separable by the chromatography or extraction methods described above.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Biotage. (2023). Is there an easy way to purify organic amines? Biotage.
  • ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine.
  • Reddit. (2014). Purify and dry aniline? r/chemistry.
  • University of Rochester, Department of Chemistry.
  • BenchChem. (2025).
  • ChemistryViews. (2012).

Sources

stability issues of "2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline" under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline" (CAS RN: 1018565-55-3).[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for stability issues encountered under acidic and basic conditions. This document moves beyond simple protocols to explain the chemical reasoning behind the observed phenomena, ensuring you can make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and reactivity of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this molecule stem from its two key functional groups: the aromatic aniline moiety and the benzylic amine structure.

  • Aniline Moiety: Aromatic amines are susceptible to oxidation, which can be accelerated by light, air, and acidic conditions.[2][3] This can lead to the formation of colored impurities and degradation products.[2] In strongly acidic solutions, the aniline nitrogen is protonated, which can influence its reactivity and solubility.

  • Benzylic Amine Moiety: The pyrrolidinylmethyl group attached to the benzene ring constitutes a benzylic amine. Benzylic amines are generally more reactive than simple aliphatic amines.[4] The C-N bond at the benzylic position can be susceptible to cleavage under certain harsh acidic or oxidative conditions.

  • Overall Basicity: The molecule possesses two basic nitrogen atoms (the aniline and the pyrrolidine). The pyrrolidine nitrogen is a more basic, sp3-hybridized aliphatic amine, while the aniline nitrogen is a less basic, sp2-hybridized aromatic amine whose lone pair is delocalized into the aromatic ring.[5][6] This difference in basicity will dictate which site is protonated first under acidic conditions and can influence the molecule's overall stability and reactivity.

Q2: How should I properly store this compound to ensure its long-term stability?

A2: Proper storage is crucial to prevent degradation. Based on general guidelines for anilines and air-sensitive compounds:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[7]

  • Light Protection: Keep the container tightly sealed and protected from light, as aniline derivatives can be light-sensitive.[3]

  • Temperature: Store in a cool, dry, and well-ventilated place.[7][8] Some suppliers may recommend cold-chain transportation.[9]

  • Container: Use a tightly sealed container, preferably glass or another non-reactive material.[8]

Q3: What are the expected pKa values for the two amine groups in this molecule?
  • Aniline Moiety: The pKa of the conjugate acid of aniline is approximately 4.6.[6] The methyl group on the ring is weakly electron-donating, which might slightly increase the basicity (and thus the pKa of the conjugate acid) compared to unsubstituted aniline.

  • Pyrrolidine Moiety: The pKa of the conjugate acid of pyrrolidine is around 11.3. The benzylic attachment to the substituted phenyl ring will have some electronic effect, but the pyrrolidine nitrogen will remain significantly more basic than the aniline nitrogen.

Therefore, in an acidic titration, the pyrrolidine nitrogen will be protonated first.

Q4: Is this compound compatible with strong acids and bases?

A4: Caution should be exercised when using strong acids and bases.

  • Strong Acids: The compound will form salts with strong acids.[2] While this can be useful for purification or to increase aqueous solubility, prolonged exposure to strong, hot acids could potentially lead to degradation, such as cleavage of the benzylic C-N bond. It is incompatible with strong acids.[10]

  • Strong Bases: The compound is generally expected to be stable in the presence of common organic and inorganic bases. However, very strong bases in combination with high temperatures could potentially promote side reactions, though specific data is limited. Amine groups themselves can be considered weak acids, but require very strong bases for deprotonation.[5]

Section 2: Troubleshooting Guide for Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during your experiments.

Problem 1: My reaction mixture containing this compound turns dark brown/black upon addition of an acid.
  • Question: I am attempting a reaction that requires acidic conditions, but upon adding the acid, my solution containing this compound immediately darkens. What is happening and how can I prevent it?

  • Answer:

    • Causality: The darkening of the solution is a classic sign of aniline oxidation.[2] Aniline and its derivatives are prone to oxidation, which can be catalyzed by acid and trace metals, and is often accelerated by exposure to air. The oxidation process can lead to the formation of highly colored polymeric materials.

    • Troubleshooting Protocol:

      • Deoxygenate Solvents: Before starting your reaction, thoroughly deoxygenate all solvents by sparging with an inert gas (nitrogen or argon) for at least 30 minutes.

      • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. Use glassware that has been oven-dried and cooled under an inert atmosphere.

      • Order of Addition: Consider adding the aniline derivative to the acidic solution rather than the other way around. This can sometimes help to rapidly protonate and stabilize the amine before significant oxidation can occur.

      • Acid Choice: Use the mildest acid that is effective for your transformation. If possible, avoid strong oxidizing acids.

      • Temperature Control: Perform the acid addition and the reaction at low temperatures (e.g., 0 °C or below) to slow down the rate of oxidation.

Problem 2: I am observing an unexpected side product with a mass corresponding to the loss of the pyrrolidine group.
  • Question: In my mass spectrometry analysis of a reaction performed under strongly acidic conditions, I see a significant peak that suggests the cleavage of the pyrrolidinylmethyl side chain. Why is this happening?

  • Answer:

    • Causality: The bond between the benzene ring and the benzylic carbon of the pyrrolidinylmethyl group can be susceptible to cleavage under harsh acidic conditions. Protonation of the pyrrolidine nitrogen makes the side chain a better leaving group. The resulting benzylic carbocation is stabilized by the electron-donating methyl group and the aniline nitrogen on the ring, making this fragmentation pathway plausible.

    • Troubleshooting Protocol:

      • Reduce Acidity: If your reaction chemistry allows, reduce the concentration or strength of the acid used.

      • Lower Reaction Temperature: Perform the reaction at a lower temperature to minimize the energy available for the bond cleavage to occur.

      • Protecting Groups: If the aniline nitrogen is not essential for the desired reaction, consider protecting it. For example, acylation to form an amide will reduce the electron-donating ability of the nitrogen, which can help to destabilize the potential benzylic carbocation intermediate. Amides are also significantly less basic than amines.[5]

Problem 3: My purification by silica gel chromatography is giving low yields and streaky bands.
  • Question: I am trying to purify my product, which contains the this compound scaffold, on a silica gel column, but I'm getting poor recovery and the compound is streaking badly. What is the issue?

  • Answer:

    • Causality: The basic amine groups in your molecule are strongly interacting with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to irreversible adsorption (low yield) and slow, uneven elution (streaking).

    • Troubleshooting Protocol:

      • Base-Treated Silica: Use silica gel that has been treated with a base. You can prepare this by making a slurry of silica gel in your eluent containing a small amount (e.g., 1-2%) of a volatile amine like triethylamine or ammonia in methanol.

      • Eluent Modification: Add a small percentage of a basic modifier to your eluent system. For example, if you are using a hexane/ethyl acetate system, adding 0.5-1% triethylamine can significantly improve the chromatography by competing with your compound for the acidic sites on the silica.

      • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 column, which are more compatible with basic compounds.

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Handling in Acidic Media

This protocol outlines a general workflow for minimizing degradation when using this compound in an acidic reaction.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of nitrogen or argon.

  • Solvent Degassing: Deoxygenate the reaction solvent by sparging with nitrogen for 30-60 minutes.

  • Reagent Preparation: Prepare a solution of the acid in the deoxygenated solvent.

  • Reaction Setup: Place the reaction vessel under a positive pressure of nitrogen. Cool the vessel to the desired temperature (e.g., 0 °C) in an ice bath.

  • Addition of Aniline: Dissolve the this compound in a minimal amount of deoxygenated solvent and add it slowly via syringe or cannula to the stirred, cooled acid solution.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Keep the reaction under an inert atmosphere for its entire duration.

cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup A Dry Glassware (Oven, N2 Cool) C Setup Reaction (Inert Atmosphere, 0 °C) A->C B Deoxygenate Solvent (N2 Sparge) D Prepare Acid Solution B->D E Slowly Add Aniline Derivative Solution B->E C->E D->C F Monitor by TLC/LC-MS E->F G Aqueous Workup (e.g., Base Quench) F->G

Caption: Workflow for handling this compound in acidic media.

Visualization of Potential Degradation Pathways

The following diagram illustrates the key vulnerabilities of the molecule under acidic and basic/oxidative conditions.

cluster_acid Acidic Conditions (H+) cluster_base_ox Basic/Oxidative Conditions Molecule This compound Protonation Protonation at Pyrrolidine N (Major) & Aniline N (Minor) Molecule->Protonation pKa(Pyrrolidinium) > pKa(Anilinium) Oxidation Oxidation of Aniline (Forms Colored Impurities) Molecule->Oxidation Air/Trace Metals Aniline_Ox Aniline Oxidation (e.g., N-oxides) Molecule->Aniline_Ox Cleavage Benzylic C-N Bond Cleavage (Harsh Conditions) Protonation->Cleavage Forms stable benzyl cation Ring_Ox Aromatic Ring Oxidation (e.g., Hydroxylation) Aniline_Ox->Ring_Ox

Caption: Potential degradation pathways under different pH and oxidative conditions.

Data Summary Table
ParameterValue/ObservationRationale/Reference
CAS Number 1018565-55-3[1]
Molecular Weight 190.29 g/mol [1]
Appearance Likely an oil or low-melting solid; may darken on storage.General property of anilines.[2]
Estimated pKa (Pyrrolidinium-H+) ~11Based on pyrrolidine (pKa ~11.3).[5][6]
Estimated pKa (Anilinium-H+) ~4.6-5.0Based on aniline (pKa ~4.6).[6]
Key Incompatibilities Strong oxidizing agents, strong acids.[3][8][10]Risk of vigorous reaction or degradation.
Primary Degradation Mode Oxidation of the aniline moiety.Common for aromatic amines.[2]
Secondary Degradation Mode Benzylic C-N bond cleavage.Plausible under harsh acidic conditions.

References

  • Cervantes-Salguero, K., et al. (2022). Accessing Benzylic Amine and Azide Chemical Handles in Canonical Metal–Organic Frameworks. Chemistry of Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Request PDF. Retrieved from [Link]

  • Washington State University. (n.d.). Aniline Standard Operating Procedure. Environmental Health & Safety. Retrieved from [Link]

  • Britannica. (2023, December 5). Aniline. Retrieved from [Link]

  • University of California. (n.d.). Standard Operating Procedure for Laboratories: Aniline or Aniline Dyes. Retrieved from [Link]

  • Chemchart. (n.d.). 2-(pyrrolidin-1-ylmethyl)aniline (55727-59-8). Retrieved from [Link]

  • Abdullin, M. I., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. Retrieved from [Link]

  • Chem Help ASAP. (2020, January 21). Synthesis of Anilines. YouTube. Retrieved from [Link]

  • Baklanov, M. Y., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(pyrrolidin-1-yl)methyl-5,5-dimethyl piperidine. Retrieved from [Link]

  • Baklanov, M. Y., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Pyrrolidin-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Abdullin, M. I., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, February 24). 24.3: Basicity of Amines. Retrieved from [Link]

  • Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Lyons, C. D., Katz, S., & Bartha, R. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology. Retrieved from [Link]

  • Organic Chemistry with Victor. (2023, November 16). Basicity of Amines Explained with Examples. YouTube. Retrieved from [Link]

  • Boonrattanakij, N., Lu, M. C., & Anotai, J. (2009). Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals. Journal of Hazardous Materials. Retrieved from [Link]

  • Stolarczyk, M., et al. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Pharmaceuticals. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1 pKa Values. Retrieved from [Link]

  • Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Shemary, R. K., & Al-Okbi, A. K. (2014). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with "2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline." The focus is on the practical challenges of removing impurities from preparations of this compound, which is commonly synthesized via reductive amination. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purity and handling of this compound.

Q1: What are the most common impurities I should expect in my crude preparation?

The synthesis of this compound typically involves the reductive amination of 2-methyl-5-aminobenzaldehyde with pyrrolidine.[1][2][3] This reaction pathway can lead to several predictable impurities.

Table 1: Common Impurities and Their Origins

ImpurityPotential Origin
Starting Materials Unreacted 2-methyl-5-aminobenzaldehyde and pyrrolidine.
Imine Intermediate Incomplete reduction of the initially formed C=N bond.
Over-alkylation Product Reaction of the product aniline with another molecule of the starting aldehyde, leading to a tertiary amine.
Reducing Agent Byproducts Borate salts (if using NaBH₄ or NaBH₃CN) or other residues from the reducing agent.[2][4]
Oxidation Products Anilines are susceptible to air oxidation, which can lead to colored impurities, especially upon storage.
Q2: How can I best assess the purity of my sample?

A multi-faceted approach is recommended for a comprehensive purity assessment. No single technique tells the whole story.

Table 2: Comparison of Recommended Analytical Methods

MethodPrincipleInformation ProvidedBest For
TLC Differential partitioning on a silica plate.Quick assessment of reaction completion and number of components.Rapid, qualitative checks at the bench.[5]
HPLC High-resolution separation on a packed column.Quantitative purity (% area), detection of minor impurities.Accurate purity determination and method validation.
GC-MS Separation by volatility, followed by mass detection.Identification of volatile impurities and confirmation of product mass.[6]Analyzing starting materials and low-boiling point side products.
¹H NMR Nuclear magnetic resonance spectroscopy.Structural confirmation, detection of structurally distinct impurities.Confirming the identity of the final product and major impurities.
LC-MS HPLC separation with mass spectrometry detection.Provides molecular weight information for each peak separated by HPLC.[5]Identifying unknown impurities without isolation.
Q3: My purified this compound is turning dark upon storage. What's happening and how can I prevent it?

Anilines are notoriously sensitive to air and light, leading to oxidation and the formation of colored polymeric impurities. This is a common issue with this class of compounds.

Prevention Strategy:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere like argon or nitrogen.

  • Cold and Dark: Keep the vial in a freezer (-20°C is often sufficient) and protected from light (e.g., in an amber vial or wrapped in aluminum foil).

  • Solvent Choice: If stored in solution, use a degassed, anhydrous aprotic solvent.

Part 2: Troubleshooting Guide for Purification

This section provides detailed solutions to specific experimental problems you may encounter during the purification workflow.

Issue 1: My compound is streaking badly on the silica gel TLC plate and I get poor separation.

Question: When I run a TLC of my crude reaction mixture in ethyl acetate/hexanes, I see a long streak from the baseline instead of distinct spots. Why is this happening?

Answer: This is a classic sign of a basic compound interacting strongly with the acidic stationary phase. Silica gel is covered in acidic silanol groups (Si-OH), which can protonate the basic aniline and pyrrolidine moieties of your product. This strong, ionic interaction leads to streaking and poor chromatographic performance.[7]

Solution: Use a Basic Modifier

To mitigate this, you must neutralize the acidic sites on the silica gel by adding a small amount of a competitive base to your mobile phase. Triethylamine (Et₃N) is the most common choice.

dot

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Path cluster_2 Final Analysis Crude Crude Product TLC Run TLC with 1% Et₃N modifier Crude->TLC Decision Is crude >90% pure and a solid? TLC->Decision Recrystallize Recrystallization Decision->Recrystallize Yes Column Column Chromatography (Silica or Alumina) with 1% Et₃N Decision->Column No Pure Purified Product Recrystallize->Pure Column->Pure Analysis Purity Check: HPLC, NMR, LC-MS Pure->Analysis

Sources

Technical Support Center: Scale-Up Synthesis of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address the specific challenges encountered when transitioning this synthesis from the laboratory bench to pilot or production scale.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively approached via a two-step sequence. This pathway is selected for its use of readily available starting materials and its amenability to scale-up with appropriate process controls.

  • Step 1: Mannich Reaction. An aminomethylation reaction between 4-methyl-3-nitroaniline, formaldehyde, and pyrrolidine to form the key intermediate, 1-((4-methyl-3-nitrophenyl)methyl)pyrrolidine.

  • Step 2: Catalytic Hydrogenation. The selective reduction of the nitro group on the intermediate to the desired primary aniline, yielding the final product.

This guide will dissect each of these stages, focusing on the critical parameters and potential pitfalls associated with scaling up the process.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_reactants1 Step 1: Mannich Reaction cluster_reactants2 Step 2: Catalytic Hydrogenation 4-Methyl-3-nitroaniline 4-Methyl-3-nitroaniline Formaldehyde Formaldehyde Intermediate Intermediate Formaldehyde->Intermediate Pyrrolidine Pyrrolidine Pyrrolidine->Intermediate H2_gas H2 (gas) Product Product H2_gas->Product Pd_C Pd/C Catalyst Pd_C->Product Intermediate->Product Reagents: H2, Pd/C Solvent: MeOH

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols & Scale-Up Considerations

This section provides detailed protocols for both laboratory (10 g scale) and pilot (1 kg scale) syntheses, highlighting the critical adjustments required for successful scale-up.

Step 1: Mannich Reaction

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, or in this case, an aminomethylated aniline.[1][2] The core of this reaction is the in-situ formation of an electrophilic iminium ion from formaldehyde and pyrrolidine, which then undergoes electrophilic aromatic substitution with the electron-rich 4-methyl-3-nitroaniline.[3]

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Rationale for Scale-Up Changes
Primary Reactor 250 mL Round Bottom Flask20 L Jacketed Glass ReactorJacketed reactor is essential for precise temperature control of the exotherm.
4-Methyl-3-nitroaniline10.0 g (65.7 mmol)1.00 kg (6.57 mol)Direct 100x scale-up of limiting reagent.
Pyrrolidine7.0 g (98.5 mmol, 1.5 eq)700 g (9.85 mol, 1.5 eq)Excess amine drives iminium ion formation and reaction completion.
Formaldehyde (37% aq.)8.0 g (98.5 mmol, 1.5 eq)800 g (9.85 mol, 1.5 eq)Aqueous solution is standard; ensure quality and accurate assay.
Solvent Ethanol (100 mL)Ethanol (10 L)Ethanol is a good solvent for all reactants and facilitates heat transfer.
Addition Temp. 20-25 °C (Room Temp)5-10 °C (Chilled)Slower, controlled addition into a chilled reactor is critical to manage the initial exotherm.
Reaction Temp. 78 °C (Reflux)75-78 °CMaintain consistent temperature. Overheating can lead to side products.
Reaction Time 4-6 hours6-8 hoursLonger time may be needed to ensure complete mixing and reaction at a larger scale.
Work-up Evaporation, ExtractionDistillative solvent swap, ExtractionDirect evaporation is inefficient at scale. A solvent swap to a higher-boiling, water-immiscible solvent (e.g., Toluene) is preferred before aqueous extraction.

Detailed Protocol (Pilot Scale):

  • Reactor Setup: Inert a 20 L jacketed reactor with nitrogen. Charge 4-methyl-3-nitroaniline (1.00 kg) and ethanol (5 L). Begin agitation.

  • Reagent Premix: In a separate vessel, carefully mix pyrrolidine (700 g) and formaldehyde solution (800 g) in ethanol (2 L) while cooling to maintain a temperature below 20°C. This premixing step contains the initial exotherm of iminium ion formation.

  • Controlled Addition: Set the reactor jacket to 5°C. Add the premixed reagent solution to the reactor via a dosing pump over 1-2 hours, ensuring the internal temperature does not exceed 20°C.

  • Reaction: Once the addition is complete, heat the reactor to a gentle reflux (75-78°C) and maintain for 6-8 hours.

  • In-Process Control (IPC): Monitor the reaction progress by HPLC. A sample is taken every 2 hours until the starting material is <1% of the total peak area.

  • Work-up & Isolation: Cool the reaction to 30°C. Concentrate the mixture under vacuum to remove about 7 L of ethanol. Add toluene (8 L) and water (5 L). Adjust the pH to >11 with 50% aq. NaOH. Separate the organic layer, and wash it with brine (2 x 3 L). Concentrate the organic layer under vacuum to yield the intermediate as a crude oil, which is used directly in the next step.

Step 2: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to anilines.[4][5] Palladium on carbon (Pd/C) is a widely used catalyst for this transformation.

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Rationale for Scale-Up Changes
Reactor 500 mL Parr Shaker Flask20 L Hydrogenation ReactorSpecialized high-pressure reactor with efficient gas dispersion and thermal control is mandatory.
Crude Intermediate~13 g (from previous step)~1.3 kg (from previous step)Assumes quantitative yield from Step 1 for planning.
Catalyst (5% Pd/C, 50% wet) 1.3 g (10 wt% dry basis)130 g (10 wt% dry basis)Catalyst loading is kept proportional. Wet catalyst is crucial for safe handling.
Solvent Methanol (150 mL)Methanol (15 L)Methanol is an excellent solvent and is easily removed.
Hydrogen Pressure 50 psi (balloon)50-100 psi (cylinder)Higher pressure can increase reaction rate but must be carefully controlled.
Reaction Temp. 25 °C30-40 °CA slight increase in temperature can improve kinetics, but must be controlled to prevent side reactions.
Reaction Time 3-5 hours4-8 hoursMonitored by hydrogen uptake and HPLC.
Filtration Buchner funnel with Celite®Enclosed filter (e.g., Nutsche)Enclosed filtration under a nitrogen blanket is essential to prevent the pyrophoric catalyst from igniting upon contact with air.

Detailed Protocol (Pilot Scale):

  • Reactor Charging: Charge the 20 L hydrogenation reactor with the crude intermediate (~1.3 kg) and methanol (15 L).

  • Catalyst Slurry: In a separate beaker, prepare a slurry of the 5% Pd/C catalyst (130 g) in methanol (~500 mL).

  • Catalyst Transfer: Under a nitrogen atmosphere, transfer the catalyst slurry to the reactor. Safety Critical Step: Never add dry Pd/C catalyst to a flammable solvent in the presence of air.

  • Inerting & Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen. Pressurize the reactor to 50-100 psi with hydrogen and begin vigorous agitation.

  • Reaction Monitoring: The reaction is exothermic. Use jacket cooling to maintain the internal temperature between 30-40°C. Monitor the reaction by observing the drop in hydrogen pressure. When uptake ceases, confirm completion via HPLC.

  • Filtration & Isolation: Depressurize the reactor and purge three times with nitrogen. Filter the reaction mixture through a pad of Celite® in an enclosed filter system, ensuring the catalyst cake remains wet with solvent at all times.

  • Purification: The filtrate, containing the crude product, can be purified by vacuum distillation or by crystallization of a suitable salt (e.g., hydrochloride) to achieve high purity.[6]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the scale-up synthesis.

Mannich Reaction (Step 1)
  • Q1: The reaction is slow or stalls. What could be the cause?

    • A1:

      • Poor Reagent Quality: The most common issue is the quality of the formaldehyde, which can polymerize to paraformaldehyde. Use a freshly opened bottle or one containing a methanol stabilizer.

      • Incorrect Stoichiometry: Ensure accurate molar equivalents of pyrrolidine and formaldehyde are used. An excess is generally required.

      • Insufficient Temperature: Ensure the reaction is reaching the target reflux temperature. At scale, this requires more energy input due to the lower surface-area-to-volume ratio.

  • Q2: I am observing significant amounts of a bis-aminated byproduct. How can I prevent this?

    • A2: This occurs when the product reacts again with the iminium ion.

      • Control Stoichiometry: Avoid a large excess of formaldehyde and pyrrolidine.

      • Controlled Addition: A slow, controlled addition of the iminium-forming reagents to the nitroaniline solution (as described in the pilot protocol) maintains a low instantaneous concentration of the electrophile, favoring the mono-substitution product.

Catalytic Hydrogenation (Step 2)
  • Q3: The hydrogenation reaction is very slow or has stopped completely.

    • A3: This is typically due to catalyst deactivation or "poisoning".

      • Catalyst Quality: Ensure you are using a fresh, active catalyst. Old catalysts can have reduced activity.[7]

      • Impurities: The crude intermediate from Step 1 may contain impurities that poison the palladium catalyst (e.g., sulfur-containing compounds). An aqueous wash of the intermediate before hydrogenation can sometimes help.

      • Poor Mass Transfer: At scale, ensuring efficient mixing of hydrogen gas, liquid solvent, and solid catalyst is critical. Increase the agitation speed to improve gas dispersion. A "dead" catalyst can also be a sign of poor mixing where only a fraction of the catalyst is exposed to the reactants.

  • Q4: The final product is dark and fails purity specifications, even after filtration.

    • A4:

      • Over-Reduction/Side Reactions: Hydrogenation at excessively high temperatures or for extended periods can lead to degradation or the formation of colored byproducts.

      • Oxidation: The final aniline product is susceptible to air oxidation, which can cause discoloration. All work-up and isolation steps post-hydrogenation should be performed under a nitrogen atmosphere.

      • Residual Palladium: Inadequate filtration can leave trace amounts of palladium in the product, which can catalyze decomposition. Use a fine-grade filter aid like Celite® and consider a secondary polish filtration.

Troubleshooting Workflow: Low Yield in Catalytic Hydrogenation

Troubleshooting_Hydrogenation Start Problem: Low Yield in Hydrogenation Check_Completion 1. Check Reaction Completion (HPLC, H2 Uptake) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Check_Catalyst 2. Evaluate Catalyst Poisoned Suspect Catalyst Poisoning Check_Catalyst->Poisoned Impurity Suspected Inactive Catalyst Inactive/Old Check_Catalyst->Inactive Activity Low Mass_Transfer Poor Mass Transfer Check_Catalyst->Mass_Transfer Scale Issue Check_Conditions 3. Review Reaction Conditions Pressure_Temp Sub-optimal T or P Check_Conditions->Pressure_Temp Check_Workup 4. Analyze Work-up & Isolation Loss_Filtration Product Loss during Filtration Check_Workup->Loss_Filtration Filtrate analysis shows loss Loss_Purification Loss during Purification Check_Workup->Loss_Purification Mass balance is low after purification Incomplete->Check_Catalyst Incomplete->Check_Conditions Complete->Check_Workup Action_Purify Action: Purify intermediate from Step 1. Consider activated carbon treatment. Poisoned->Action_Purify Action_NewCat Action: Use fresh catalyst. Inactive->Action_NewCat Action_Agitate Action: Increase agitation speed. Check impeller design. Mass_Transfer->Action_Agitate Action_Conditions Action: Increase H2 pressure (within safety limits). Slightly increase temperature (e.g., to 40°C). Pressure_Temp->Action_Conditions Action_Filter Action: Ensure complete product wash from filter cake. Use appropriate solvent volume. Loss_Filtration->Action_Filter Action_Purity Action: Optimize distillation/crystallization. Check for product volatility. Loss_Purification->Action_Purity Action_Time Action: Increase reaction time or add more catalyst.

Caption: A logical workflow for diagnosing low yields in the hydrogenation step.

Process Safety Considerations

Scaling up chemical synthesis introduces significant safety challenges that must be rigorously addressed.

  • Mannich Reaction Exotherm: The initial formation of the iminium ion and the subsequent aminomethylation are exothermic. At scale, the reduced surface-area-to-volume ratio makes heat dissipation less efficient. A runaway reaction is a serious risk. Mitigation involves slow, controlled addition of reagents into a pre-chilled reactor and continuous monitoring of the internal temperature.

  • Handling of Reagents:

    • Formaldehyde: Is a known carcinogen and sensitizer. Handle in a well-ventilated area or closed system.

    • Pyrrolidine: Is a corrosive and flammable liquid. Use appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Catalyst Handling (Pd/C):

    • Pyrophoricity: Dry Palladium on Carbon is pyrophoric and can ignite spontaneously upon exposure to air, especially in the presence of flammable solvents like methanol. ALWAYS handle the catalyst as a wet slurry and ensure it never dries out during transfer or filtration.

    • Hydrogen Atmosphere: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reactor must be properly grounded to prevent static discharge. The system must be thoroughly purged with an inert gas (nitrogen) before introducing hydrogen and after the reaction is complete.

Analytical Methods for Quality Control

Robust analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring the final product meets specifications.

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for this process.

    • In-Process Control (IPC): A reverse-phase HPLC method can be used to monitor the disappearance of the starting material and the appearance of the product in both steps. This data is critical for determining the reaction endpoint.[8]

    • Purity Assay: The same method can be used to determine the purity of the final isolated product and to quantify any impurities.

    • Typical Method Parameters:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid)

      • Detection: UV at 254 nm

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities or byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and key intermediates.

References

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. Available at: [Link]

  • Mannich reaction. Wikipedia. Available at: [Link]

  • Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. ResearchGate. Available at: [Link]

  • Process for the purification of aromatic amines. Google Patents.
  • Efficient Hydrogenation of Nitrobenzene to Aniline over a Palladium Carbide Nanocube Catalyst. ACS Publications. Available at: [Link]

  • Analytical Methods for Detecting 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Sodium borohydride - Standard Operating Procedure. UC Center for Laboratory Safety. Available at: [Link]

  • Nitro-Mannich reaction. Wikipedia. Available at: [Link]

  • Hydrogenation reaction tips and tricks. Reddit. Available at: [Link]

  • Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents.
  • Mannich Reaction | Mechanism | Explanation | Applications. AdiChemistry. Available at: [Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. Available at: [Link]

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Technical Support Center: Managing Regioselectivity in the Functionalization of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of substituting this versatile scaffold. Here, we will dissect the electronic and steric factors that govern its reactivity and provide actionable troubleshooting advice and detailed protocols to help you achieve your desired regiochemical outcomes.

Understanding the Molecule: An Overview of Directing Group Effects

The functionalization of this compound presents a unique challenge due to the presence of three distinct substituents on the aromatic ring. The interplay of their directing effects dictates the position of incoming electrophiles or coupling partners.

  • Amino Group (-NH₂): This is a powerful activating, ortho, para-directing group.[1] The lone pair of electrons on the nitrogen atom significantly increases the electron density of the benzene ring through resonance, particularly at the positions ortho and para to it.[2][3]

  • Methyl Group (-CH₃): An activating, ortho, para-directing group that operates through a positive inductive effect.

  • Pyrrolidin-1-ylmethyl Group (-CH₂-pyrrolidine): This group is primarily an aliphatic amine attached to a methylene bridge. Its electronic influence on the aromatic ring is less pronounced than the amino and methyl groups.

The combination of these groups leads to a complex reactivity map. The positions ortho and para to the strongly activating amino group are the most electron-rich and, therefore, the most likely sites for electrophilic attack.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of electrophilic substitution on this compound?

A1: The primary sites for electrophilic substitution are the positions ortho and para to the highly activating amino group. Given the substitution pattern, this corresponds to the C4 and C6 positions. The C2 position is already substituted with a methyl group.

Q2: How do the existing substituents on the ring influence regioselectivity?

A2: The amino group is the most powerful activating group and therefore the dominant director of substitution.[1] The methyl group, also an ortho, para-director, reinforces the activation at the C4 and C6 positions. The pyrrolidin-1-ylmethyl group has a minimal electronic directing effect on the aromatic ring itself.

Q3: Can functionalization occur on the nitrogen of the amino group?

A3: Yes, N-functionalization is a common side reaction. The lone pair of electrons on the aniline nitrogen makes it a nucleophile.[4] Protecting the amino group is a common strategy to prevent this.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the functionalization of this compound.

Issue 1: Poor Regioselectivity Between C4 and C6 Positions in Electrophilic Aromatic Substitution

Symptoms: You are performing an electrophilic aromatic substitution (e.g., halogenation, nitration) and obtaining a mixture of C4 and C6 substituted isomers, making purification difficult and lowering the yield of the desired product.

Cause: The electronic activation provided by the amino and methyl groups at both the C4 and C6 positions is significant, leading to a mixture of products. Steric hindrance from the ortho-methyl group can influence the ratio of C4 to C6 substitution, but often not to a degree that provides high selectivity.[5]

Solution:

  • Leverage Steric Hindrance: For some electrophiles, the steric bulk of the ortho-methyl group can disfavor substitution at the C6 position, leading to a higher proportion of the C4 product.[6] This effect is highly dependent on the size of the electrophile.

  • Employ a Protecting Group Strategy: To enhance selectivity, the powerful directing effect of the amino group can be attenuated by converting it into an amide (e.g., an acetamide).[4][7] The acetamido group is still an ortho, para-director but is less activating than the amino group. This moderation of reactivity can lead to more controlled and selective substitutions.[8]

Protocol 1: Acetylation of this compound
  • Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask.

  • Reagent Addition: Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the acetanilide.

Protocol 2: Deprotection of the Acetanilide
  • Hydrolysis: Dissolve the protected compound in a mixture of ethanol and water.

  • Acid/Base Addition: Add a catalytic amount of a strong acid (e.g., HCl) or base (e.g., NaOH).

  • Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Neutralization and Isolation: Cool the reaction to room temperature and carefully neutralize the solution. The deprotected product can then be isolated by extraction or filtration.

Issue 2: Undesired N-Functionalization or Oxidation of the Aniline

Symptoms: During metal-catalyzed cross-coupling reactions or reactions with strong electrophiles, you observe the formation of N-functionalized byproducts or colored impurities indicative of aniline oxidation.

Cause: The aniline nitrogen is nucleophilic and can compete with C-H functionalization in cross-coupling reactions.[4] The electron-rich nature of the aniline ring also makes it susceptible to oxidation, especially in the presence of certain metal catalysts or oxidizing reagents.

Solution:

  • Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is a crucial first step to prevent oxidation by atmospheric oxygen.

  • Protecting Groups: As with controlling regioselectivity, protecting the amino group as an acetamide is an effective strategy to prevent both N-functionalization and oxidation.[9] The reduced electron-donating ability of the acetamido group makes the ring less prone to oxidation.

  • Directed ortho-Metalation (DoM): For highly selective ortho-functionalization (C6 position), a directed metalation approach can be employed. This involves converting the aniline to a directing group, such as a carbamate, which then directs lithiation or other metalation to the ortho position.[10]

Issue 3: Low Yields in Metal-Catalyzed Cross-Coupling Reactions

Symptoms: You are attempting a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and experiencing low conversion of your starting material.

Cause: The aniline moiety, particularly the free amino group, can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation.

Solution:

  • Ligand Selection: The choice of ligand in a cross-coupling reaction is critical. For C-N cross-couplings, ligands that are specifically designed for amination reactions, such as those used in Buchwald-Hartwig aminations, should be employed.[11]

  • Protecting Group: Protecting the aniline nitrogen as an acetamide or other suitable protecting group can prevent its interference with the catalytic cycle.

  • Dual-Base Systems: In some nickel-catalyzed cross-coupling reactions, a dual-base strategy has been shown to be effective for C-N bond formation.[11]

Visualizing Reaction Control

The following diagrams illustrate the key concepts for managing regioselectivity.

G cluster_0 Directing Effects on this compound cluster_1 Predicted Reactivity Hotspots Aniline This compound NH2 -NH2 (Strong Activator, o,p-Director) Aniline->NH2 C1 CH3 -CH3 (Activator, o,p-Director) Aniline->CH3 C2 Pyrrolidinylmethyl -CH2-Pyrrolidine (Weak Inductive Effect) Aniline->Pyrrolidinylmethyl C5 C4 C4 Position (Para to -NH2, Ortho to -CH2-Pyrr.) NH2->C4 Strong Activation C6 C6 Position (Ortho to -NH2, Ortho to -CH3) NH2->C6 Strong Activation CH3->C6 Activation G Start Starting Material: This compound Problem Problem: Poor Regioselectivity / Side Reactions Start->Problem Protect Protect Amino Group (e.g., Acetylation) Problem->Protect Functionalize Perform Functionalization (e.g., Halogenation, Cross-Coupling) Protect->Functionalize Deprotect Deprotect Amino Group (Hydrolysis) Functionalize->Deprotect Product Desired Regioisomer Deprotect->Product

Caption: Workflow for selective functionalization.

Quantitative Data Summary

Reaction TypeConditionsMajor Product(s)Typical IssuesReference
Bromination Br₂ in H₂O2,4,6-tribromo derivativeOver-reaction due to high activation[1]
Nitration Conc. HNO₃, Conc. H₂SO₄Mixture of ortho, meta, and para isomersFormation of meta product due to anilinium ion formation[1][12]
Acetylation Acetic anhydrideN-acetylated product-
Cross-Coupling Pd or Ni catalyst, ligand, baseC-N or C-C coupled productCatalyst inhibition, N-arylation[11]

Concluding Remarks

The successful regioselective functionalization of this compound hinges on a thorough understanding of the directing effects of its substituents and the implementation of strategies to control reactivity. The use of protecting groups, particularly the conversion of the aniline to an acetanilide, is a robust and versatile approach to mitigate issues of poor regioselectivity, N-functionalization, and oxidation. By carefully considering the reaction conditions and employing the protocols outlined in this guide, researchers can more effectively synthesize their target molecules with improved yields and purity.

For further assistance, please do not hesitate to contact our technical support team.

References
  • Physics Forums. (2018, November 12). Steric inhibition of protonation in o-substituted anilines. Retrieved from [Link]

  • Chemistry Steps. Reactions of Aniline. Retrieved from [Link]

  • Homework.Study.com. Using resonance structures, show why the NH2 group of aniline is an ortho/para director in electrophilic aromatic substitution? Retrieved from [Link]

  • Der Pharma Chemica. Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Retrieved from [Link]

  • ACS Publications. (2019). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. ACS Catalysis, 9(8), 7158-7163. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Retrieved from [Link]

  • Organic Letters. (2025, May 15). Direct Amination of Anilines Utilizing Dearomatized Phenolate Species. Retrieved from [Link]

  • Dalton Transactions. (2025, July 7). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Retrieved from [Link]

  • National Institutes of Health. TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. Retrieved from [Link]

  • National Institutes of Health. Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. Retrieved from [Link]

  • Quora. (2017, August 10). Why is the -NH2 group in aniline an ortho and para directing group? Retrieved from [Link]

  • ResearchGate. Regioselective C(sp2) H Functionalization of Anilines. Retrieved from [Link]

  • brainly.com. (2024, January 31). Give reasons: Although the -NH₂ group is ortho/para directing in electrophilic substitution reactions, -. Retrieved from [Link]

  • Organic Chemistry Portal. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Retrieved from [Link]

  • Chemical Review and Letters. (2024, December 4). Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines. Retrieved from [Link]

  • BYJU'S. Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]

  • Quora. (2018, October 25). What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group? Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

  • Khan Academy. (2025, January 31). EAS reactions of aniline | Amines | Grade 12 | Chemistry. Retrieved from [Link]

  • ResearchGate. General Method for Ni-Catalyzed C–N Cross-Couplings of (Hetero)Aryl Chlorides with Anilines and Aliphatic Amines under Homogeneous Conditions Using a Dual-Base Strategy. Retrieved from [Link]

  • Arkivoc. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from [Link]

  • ResearchGate. (1) Direct oxidation of aniline. (2) Amine protecting group used by Waldvogel and co-workers. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 16.1: Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. Retrieved from [Link]

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Technical Support Center: Greener Synthesis of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the greener synthesis of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline. This guide is designed for researchers, chemists, and process development professionals in the pharmaceutical industry who are seeking sustainable and efficient alternatives to traditional synthetic methods. Here, we address common challenges and provide practical, field-tested advice in a direct question-and-answer format. Our focus is on robust, scalable, and environmentally conscious chemistry.

Introduction: Why Pursue Greener Routes?

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, traditionally relies on multi-step processes that can generate significant waste and utilize hazardous reagents. Green chemistry principles encourage the development of alternative pathways that are safer, more efficient, and have a lower environmental impact. This guide explores three promising greener alternatives to classical methods: Catalytic Reductive Amination, Biocatalytic Synthesis, and Continuous Flow Chemistry.

Route 1: One-Pot Catalytic Reductive Amination

This approach is a cornerstone of modern green chemistry, combining three steps (imine formation, and reduction) into a single, atom-economical operation. It avoids the use of stoichiometric and often hazardous reducing agents like sodium borohydride.

FAQ and Troubleshooting Guide

Question: What is the fundamental principle of the one-pot catalytic reductive amination for this target molecule?

Answer: The synthesis is based on the reaction of 4-amino-3-methylbenzaldehyde with pyrrolidine to form an intermediate enamine/iminium ion, which is then immediately reduced in situ by catalytic hydrogenation. This "one-pot" approach improves efficiency and reduces waste by eliminating the need to isolate the intermediate. The primary byproduct is water, making it a very clean transformation.

G cluster_reactants Reactants cluster_process Process aldehyde 4-Amino-3-methylbenzaldehyde imine In situ Imine/Enamine Formation aldehyde->imine pyrrolidine Pyrrolidine pyrrolidine->imine reduction Catalytic Reduction (e.g., H₂, Pd/C) imine->reduction product This compound reduction->product

Caption: One-pot catalytic reductive amination workflow.

Question: What is a reliable starting protocol for this catalytic reductive amination?

Answer: Below is a representative protocol based on established methodologies for similar transformations.

Experimental Protocol: Catalytic Reductive Amination

  • Reactor Setup: To a stirred pressure vessel, add 4-amino-3-methylbenzaldehyde (1.0 eq), a suitable solvent such as methanol or isopropanol (5-10 volumes), and pyrrolidine (1.1-1.5 eq).

  • Catalyst Addition: Add a palladium on carbon catalyst (e.g., 5% Pd/C, 0.5-2 mol%). Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric.

  • Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (1-5 bar). Heat the reaction mixture to 40-60 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the starting aldehyde is consumed.

  • Workup: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. The solvent can then be removed under reduced pressure to yield the crude product, which can be purified further if necessary.

Question: My reaction is very slow or has stalled. What are the likely causes and solutions?

Answer: This is a common issue with several potential root causes:

  • Catalyst Activity: The catalyst may be of poor quality or have been deactivated.

    • Solution: Use a fresh batch of catalyst from a reputable supplier. Ensure the starting materials and solvent are free from catalyst poisons such as sulfur or strong chelating agents.

  • Hydrogen Pressure: The hydrogen pressure may be too low.

    • Solution: Increase the hydrogen pressure (within the safety limits of your equipment). This increases the concentration of hydrogen at the catalyst surface.

  • Mass Transfer Limitations: Inefficient stirring can lead to poor mixing of the gas, liquid, and solid catalyst phases.

    • Solution: Increase the stirring speed to improve mass transfer. Ensure your vessel and stirrer are appropriately designed for three-phase reactions.

Question: I am observing the formation of a significant amount of a side-product corresponding to the reduction of the starting aldehyde to 4-amino-3-methylbenzyl alcohol. How can I prevent this?

Answer: This indicates that the reduction of the aldehyde is competing with imine formation.

  • Increase Amine Concentration: A higher concentration of pyrrolidine will shift the equilibrium towards imine formation. You can increase the equivalents of pyrrolidine used (e.g., to 2.0 eq).

  • Pre-formation of Imine: Allow the aldehyde and pyrrolidine to stir together at room temperature for 30-60 minutes before introducing the catalyst and hydrogen. This allows the imine to form in higher concentration before the reduction begins.

  • Choice of Catalyst: Some catalysts have a higher propensity for aldehyde reduction. You could screen other catalysts, such as platinum on carbon (Pt/C), which can sometimes be more selective for imine reduction.

Route 2: Biocatalytic Reductive Amination

This cutting-edge technique utilizes enzymes, specifically imine reductases (IREDs) or reductive aminases (RedAms), to catalyze the synthesis of amines with high selectivity and under mild, aqueous conditions.[1][2]

FAQ and Troubleshooting Guide

Question: How does a biocatalytic approach work for synthesizing this compound?

Answer: An imine reductase enzyme catalyzes the asymmetric reduction of the imine formed from 4-amino-3-methylbenzaldehyde and pyrrolidine. This reaction requires a nicotinamide cofactor (NADH or NADPH), which is typically recycled in situ using a secondary enzyme system, such as glucose dehydrogenase (GDH) which oxidizes glucose.[3] The entire process can be run in an aqueous buffer at or near ambient temperature and pressure.

G cluster_reactants Reactants cluster_catalytic_cycle Biocatalytic Cycle aldehyde 4-Amino-3-methylbenzaldehyde imine_formation Spontaneous Imine Formation aldehyde->imine_formation pyrrolidine Pyrrolidine pyrrolidine->imine_formation glucose Glucose (Sacrificial Reductant) cofactor_regen Cofactor Regeneration (GDH) glucose->cofactor_regen ired_reduction IRED-Catalyzed Reduction imine_formation->ired_reduction nadp NADP+ ired_reduction->nadp product This compound ired_reduction->product nadph NADPH cofactor_regen->nadph nadp->cofactor_regen nadph->ired_reduction H⁻ donor

Caption: Biocatalytic reductive amination with cofactor recycling.

Question: What is a general protocol for screening and running this biocatalytic reaction?

Answer: This protocol provides a starting point for small-scale screening.

Experimental Protocol: Biocatalytic Reductive Amination

  • Buffer Preparation: Prepare a potassium phosphate buffer (100 mM, pH 7.5).

  • Reaction Mixture: In a vial, combine the buffer, 4-amino-3-methylbenzaldehyde (e.g., 10 mM final concentration), pyrrolidine (50-100 mM), NADP⁺ (1 mM), and D-glucose (100 mM). A co-solvent like DMSO (5-10% v/v) may be needed to solubilize the aldehyde.

  • Enzyme Addition: Add the imine reductase (IRED) and glucose dehydrogenase (GDH) enzymes, either as purified powders or as cell lysates.

  • Reaction: Incubate the reaction at 25-35 °C with gentle shaking.

  • Monitoring and Workup: Monitor the reaction by HPLC. Once complete, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate or methyl-tert-butyl ether) after quenching the reaction, for instance by adding a water-miscible organic solvent or by adjusting the pH.

Question: I have low or no conversion in my biocatalytic reaction. What should I check?

Answer: Low conversion in biocatalysis often points to enzyme-related issues.

  • Enzyme Inactivation: The substrate or product might be inhibiting or inactivating the enzyme.

    • Solution: Run the reaction at a lower substrate concentration. You can also try a substrate-fed batch approach. Screen a panel of different IREDs, as some may have better tolerance.

  • Cofactor Recycling Failure: The regeneration system may not be working efficiently.

    • Solution: Ensure the GDH is active and that the glucose concentration is sufficient. Check the pH of the reaction mixture, as the optimal pH for the IRED and GDH should be compatible.

  • Poor Substrate Solubility: The aromatic aldehyde may have low solubility in the aqueous buffer.

    • Solution: Increase the percentage of co-solvent (e.g., DMSO, isopropanol) but be aware that high concentrations can denature the enzymes. Test the enzyme's tolerance to the chosen co-solvent.

Question: The reaction works, but the enzyme cost is too high for scale-up. How can this be addressed?

Answer: Reducing the enzyme loading is a critical part of process development.

  • Immobilization: Immobilize the enzymes on a solid support. This allows for easy recovery and reuse of the biocatalyst over multiple batches, significantly reducing the overall cost.

  • Process Optimization: Optimize reaction parameters such as pH, temperature, and substrate loading to maximize the enzyme's productivity (grams of product per gram of enzyme).

  • Enzyme Evolution: Directed evolution can be used to engineer more active and stable variants of the enzyme, which can be used at lower loadings.[1]

Route 3: Continuous Flow Synthesis

Flow chemistry offers a safer, more scalable, and often more efficient way to perform reactions compared to traditional batch processing.[4][5] Both the catalytic hydrogenation and biocatalytic methods can be adapted to a flow setup.

FAQ and Troubleshooting Guide

Question: How would a continuous flow setup for the catalytic reductive amination be designed?

Answer: A typical setup would involve pumping a solution of the starting materials (aldehyde and amine in a solvent) through a heated column packed with the solid catalyst (a packed-bed reactor). Hydrogen gas is introduced into the stream before the reactor. The product stream exits the reactor continuously and is collected. This approach offers superior control over temperature, pressure, and reaction time.

G Reagents Reactants in Solvent (Pump A) Mixer Gas-Liquid Mixer (T-piece) Reagents->Mixer Hydrogen Hydrogen Source (Mass Flow Controller) Hydrogen->Mixer Reactor Packed-Bed Reactor (Heated Column with Pd/C) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Continuous flow setup for catalytic reductive amination.

Question: My packed-bed reactor is getting clogged. What is the cause and how can I fix it?

Answer: Clogging is a frequent issue in flow chemistry, especially with packed beds.

  • Insoluble Species: The starting materials, product, or an intermediate could be precipitating in the reactor.

    • Solution: Change the solvent to one with better solubility for all components. You can also try operating at a higher temperature to increase solubility.

  • Catalyst Fines: The packed catalyst bed may be breaking down and generating fine particles that block the flow path.

    • Solution: Use a catalyst with higher mechanical stability. Ensure proper packing of the column to avoid attrition. Placing frits at both ends of the reactor is crucial.

Question: The conversion in my flow reactor is lower than in the batch reaction. How do I improve it?

Answer: Low conversion in flow is usually related to insufficient residence time or poor catalyst contact.

  • Increase Residence Time: The reactants may not be spending enough time in the reactor.

    • Solution: Decrease the flow rate of the pumps. This will increase the time the reaction mixture spends in contact with the catalyst. Alternatively, use a larger reactor column.

  • Improve Mass Transfer: Inefficient mixing of the gas and liquid phases can starve the catalyst of hydrogen.

    • Solution: Use a static mixer before the reactor to ensure good gas-liquid dispersion. Operating at higher pressure also increases the amount of dissolved hydrogen.

Comparative Summary of Greener Routes

FeatureCatalytic Reductive AminationBiocatalytic Reductive AminationContinuous Flow Synthesis
Green Solvents Alcohols (Methanol, Ethanol)WaterAlcohols, Water
Catalyst Heterogeneous (e.g., Pd/C, Pt/C)Enzyme (Imine Reductase)Heterogeneous or Immobilized Enzyme
Temperature 40-80 °C25-40 °C40-120 °C
Pressure 1-10 bar H₂Atmospheric1-20 bar
Key Advantages High throughput, well-established, recyclable catalyst.High selectivity, mild conditions, operates in water, biodegradable catalyst.Enhanced safety, excellent process control, easy scale-up, superior heat/mass transfer.[4][5]
Common Challenges Catalyst poisoning, potential for over-reduction, handling of H₂ gas.Substrate/product inhibition, enzyme cost and stability, requires cofactor recycling.Reactor clogging, optimizing residence time, higher initial equipment cost.

References

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. PubMed Central. [Link]

  • Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals. Semantic Scholar. [Link]

  • Reviving electrocatalytic reductive amination: a sustainable route from biogenic levulinic acid to 1,5-dimethyl-2-pyrrolidone. RSC Publishing. [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. PubMed. [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing. [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. Semantic Scholar. [Link]

  • Multicatalytic Hybrid Materials for Biocatalytic and Chemoenzymatic Cascades—Strategies for Multicatalyst (Enzyme) Co-Immobilization. MDPI. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. Semantic Scholar. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline in Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Aniline and its derivatives are cornerstone building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic selection of a substituted aniline can profoundly influence reaction outcomes, impacting yield, purity, and scalability. This guide provides an in-depth comparison of "2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline" with other common aniline derivatives, offering insights into its unique reactivity profile and performance in key synthetic transformations.

Unveiling this compound: A Molecule of Interest

At its core, this compound is a trifunctional molecule featuring a primary aromatic amine, an ortho-methyl group, and a para- (to the amine) pyrrolidinylmethyl substituent. Each of these features imparts distinct electronic and steric characteristics that collectively define its behavior in chemical reactions.

PropertyValueReference
CAS Number 1018565-55-3[1]
Molecular Formula C12H18N2[1]
Molecular Weight 190.29 g/mol [1]
Appearance Not specified (typically a liquid or low-melting solid)
Boiling Point Estimated 278-304 °C
LogP 2.00[1]

The Synthesis Trajectory: A Look at Potential Routes

A likely synthetic pathway involves the following key steps:

  • Starting Material : 4-Methylaniline (p-toluidine).

  • Bromination : Electrophilic aromatic substitution to introduce a bromine atom at the ortho position to the amine, yielding 2-bromo-4-methylaniline.[2]

  • N-Alkylation : Reaction of 2-bromo-4-methylaniline with a suitable formaldehyde equivalent and pyrrolidine via a Mannich-type reaction or a two-step process involving bromination of the methyl group followed by nucleophilic substitution with pyrrolidine.

dot graph "Synthesis_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="4-Methylaniline"]; B [label="2-Bromo-4-methylaniline"]; C [label="2-Bromo-4-(bromomethyl)aniline"]; D [label="2-Bromo-5-(pyrrolidin-1-ylmethyl)aniline"]; E [label="this compound"];

A -> B [label="Br2, Acetic Acid"]; B -> C [label="NBS, Radical Initiator"]; C -> D [label="Pyrrolidine, Base"]; D -> E [label="Reduction (e.g., H2, Pd/C)"]; } Caption: Plausible synthetic route to this compound.

Comparative Performance in Key Synthetic Reactions

The true value of a building block is revealed in its performance in widely used synthetic transformations. Here, we compare the expected reactivity of this compound with other common anilines in two cornerstone reactions of modern organic synthesis: Palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination: The Impact of Sterics and Electronics

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The success of this reaction is highly dependent on the steric and electronic properties of both the aniline and the aryl halide, as well as the choice of ligand.[3][4]

Expected Reactivity of this compound:

  • Nucleophilicity : The primary amino group is the reactive center. The ortho-methyl group, being an electron-donating group (EDG), slightly increases the electron density on the nitrogen, enhancing its nucleophilicity compared to aniline.[5] The pyrrolidinylmethyl group at the para position also contributes a mild electron-donating effect.

  • Steric Hindrance : The ortho-methyl group introduces significant steric bulk around the amino group. This can be a double-edged sword. While it can hinder the approach to the palladium center, potentially slowing down the reaction, it can also promote the final reductive elimination step, which is often rate-limiting.[6]

Comparative Analysis:

Aniline DerivativeKey Structural FeaturesExpected Performance in Buchwald-Hartwig AminationSupporting Rationale & Data
This compound Ortho-methyl (steric bulk, EDG), para-N-alkyl (mild EDG)Good to Excellent Yields, Potentially Faster Reaction Times. The combination of increased nucleophilicity and steric hindrance promoting reductive elimination is often beneficial.The steric bulk of ortho-substituents can accelerate the reductive elimination step.[6] Electron-donating groups increase the nucleophilicity of the aniline.
Aniline UnsubstitutedModerate to Good Yields. Serves as a baseline. Reactions can sometimes be sluggish.A standard substrate for Buchwald-Hartwig amination.[7]
4-Methoxyaniline (p-Anisidine) Para-methoxy (strong EDG)High Reactivity and Yields. The strong electron-donating group significantly enhances nucleophilicity.The methoxy group is a strong activating group.[8]
4-Chloroaniline Para-chloro (electron-withdrawing group, EWG)Slower Reaction Rates, Potentially Lower Yields. The EWG reduces the nucleophilicity of the amino group.Electron-withdrawing substituents decrease the electron density on the nitrogen, making the aniline less nucleophilic.
2,6-Dimethylaniline Di-ortho-methyl (significant steric hindrance)Challenging Substrate. The severe steric hindrance can prevent efficient binding to the palladium catalyst.Sterically hindered anilines often require specialized, bulky phosphine ligands and more forcing conditions.[9]

Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized procedure and may require optimization for specific substrates.

dot graph "Buchwald_Hartwig_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

Start [label="Start: Assemble Reactants"]; Reaction [label="Reaction Setup:\n- Aryl Halide (1.0 eq)\n- Aniline Derivative (1.2 eq)\n- Pd Precatalyst (e.g., Pd2(dba)3, 2 mol%)\n- Ligand (e.g., RuPhos, 4 mol%)\n- Base (e.g., NaOtBu, 1.4 eq)\n- Solvent (e.g., Toluene)"]; Heating [label="Heat under Inert Atmosphere\n(e.g., 80-110 °C)"]; Monitoring [label="Monitor by TLC/GC-MS"]; Workup [label="Aqueous Workup"]; Purification [label="Purification by Column Chromatography"]; End [label="End: Isolated Product"];

Start -> Reaction; Reaction -> Heating; Heating -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Purification; Purification -> End; } Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Suzuki-Miyaura Cross-Coupling: A Focus on Bromo-Anilines

The Suzuki-Miyaura cross-coupling is a versatile C-C bond-forming reaction. When applied to bromo-aniline derivatives, the electronic and steric environment of the bromine atom plays a crucial role.

Expected Reactivity of a Bromo-Precursor to this compound (e.g., 2-Bromo-4-methylaniline):

For this comparison, we will consider the reactivity of a plausible precursor, 2-bromo-4-methylaniline, as the Suzuki coupling would typically be performed on a halogenated aniline.

  • Electronic Effects : The amino group is a strong electron-donating group, which activates the aromatic ring towards oxidative addition of the C-Br bond to the palladium(0) catalyst. The methyl group provides additional electron donation.

  • Steric Effects : The ortho-amino group can potentially coordinate to the palladium center, influencing the reaction rate. The ortho-methyl group in other aniline derivatives does not significantly hinder the reaction.

Comparative Data for Bromoaniline Isomers in Suzuki-Miyaura Coupling:

The following data from a micellar Suzuki cross-coupling reaction between bromoaniline isomers and 2-thienylboronic acid provides a clear comparison of the performance of ortho-, meta-, and para-substituted anilines.

Aniline DerivativeReaction Time (min)Yield (%)
2-Bromoaniline1586
3-Bromoaniline1564
3-Bromoaniline6096
4-Bromoaniline1591

This data demonstrates that ortho- and para-bromoanilines are highly reactive in this transformation, affording high yields in a short reaction time. The reactivity of 2-bromo-4-methylaniline is expected to be comparable to or even slightly enhanced compared to 2-bromoaniline due to the additional electron-donating methyl group.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of a Bromoaniline

This protocol is a generalized procedure and may require optimization for specific substrates.

dot graph "Suzuki_Miyaura_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

Start [label="Start: Assemble Reactants"]; Reaction [label="Reaction Setup:\n- Bromoaniline Derivative (1.0 eq)\n- Boronic Acid/Ester (1.2 eq)\n- Pd Catalyst (e.g., Pd(PPh3)4, 5 mol%)\n- Base (e.g., K2CO3, 2.0 eq)\n- Solvent (e.g., Dioxane/Water)"]; Heating [label="Heat under Inert Atmosphere\n(e.g., 90-100 °C)"]; Monitoring [label="Monitor by TLC/GC-MS"]; Workup [label="Aqueous Workup & Extraction"]; Purification [label="Purification by Column Chromatography"]; End [label="End: Isolated Product"];

Start -> Reaction; Reaction -> Heating; Heating -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Purification; Purification -> End; } Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion: Strategic Application of this compound

This compound presents a unique combination of electronic and steric properties that make it a valuable building block in organic synthesis.

  • Advantages : Its enhanced nucleophilicity and the steric influence of the ortho-methyl group can lead to improved performance in palladium-catalyzed C-N coupling reactions compared to unsubstituted aniline. In C-C couplings like the Suzuki-Miyaura reaction, its bromo-precursors are expected to be highly reactive. The pyrrolidinyl moiety can also impart desirable physicochemical properties, such as increased solubility in organic solvents and potential for specific biological interactions.

  • Considerations : The steric hindrance from the ortho-methyl group may necessitate the use of specialized bulky phosphine ligands in some cross-coupling reactions to achieve optimal results.

By understanding the interplay of its structural features, researchers can strategically employ this compound to access complex molecular architectures with potentially improved efficiency and yield.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. 2020.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. 2024.
  • Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations. The Journal of Organic Chemistry.
  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. 2019.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • (PDF) Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship.org.
  • Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts.
  • A Comparative Analysis of the Electronic Properties of Substituted Anilines. Benchchem.
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • Buchwald–Hartwig amin
  • overcoming poor nucleophilicity of substituted anilines in thiourea synthesis. Benchchem.
  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. 2024.
  • Evaluating the Nucleophilicity of Substituted Aniline Deriv
  • 2-Bromo-5-(trifluoromethyl)aniline synthesis. ChemicalBook.
  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals.
  • This compound. Fluorochem.
  • Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. PMC. 2018.
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC. 2023.
  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. NIH. 2023.
  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. Organic Chemistry Portal.
  • Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. PMC.
  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. 2022.
  • Cross-coupling strategies for aniline synthesis a, Anilines are....
  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. 2025.
  • Preparation method of bromoaniline.
  • 2-(pyrrolidin-1-ylmethyl)aniline (55727-59-8). Chemchart.
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
  • A rapid method of N-alkylation of amines. Journal of the Chemical Society C.
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
  • Synthesis method of 2-methyl-3-trifluoromethylaniline.
  • Process for the preparation of 2-aminomethyl-pyrrolidine.
  • Ni vs. Pd in Suzuki-Miyaura sp2-sp2 Cross-Coupling: A Head-to-Head Study using dppf Precatalysts.
  • Synthesis of New Optically Active 2-Pyrrolidinones. PMC.
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC.
  • N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. PubMed.
  • Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry (RSC Publishing).
  • Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Rejuvenating the[4][6]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. PMC.

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A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline, a scaffold of interest in modern medicinal chemistry. By dissecting the molecule into its core components—the substituted aniline ring and the pyrrolidin-1-ylmethyl group—we will explore how structural modifications influence biological activity. This document is intended for researchers, scientists, and drug development professionals, offering insights grounded in experimental data from analogous chemical series to inform the rational design of novel therapeutic agents.

Introduction: The this compound Scaffold

The this compound core represents a versatile template in drug discovery. Its constituent parts, a substituted aniline and a pyrrolidine ring, are prevalent in a wide array of biologically active compounds. The aniline moiety can serve as a key hydrogen bond donor and acceptor, as well as a platform for aromatic interactions, while the pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional structure that can effectively explore pharmacophore space.[1] Understanding the SAR of this scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties of drug candidates.

Deconstructing the Scaffold for SAR Analysis

To systematically investigate the SAR of this compound analogs, we will consider modifications to three primary regions of the molecule:

  • Region I: The Aniline Ring - Substitutions on the aromatic ring.

  • Region II: The Methyl Group - Alterations to the 2-position substituent.

  • Region III: The Pyrrolidine Moiety - Modifications to the pyrrolidine ring and the methylene linker.

The following sections will delve into the impact of these modifications, drawing parallels from relevant studies on similar molecular frameworks.

Region I: The Influence of Aniline Ring Substitution

The electronic and steric properties of substituents on the aniline ring are critical determinants of biological activity. In many bioactive molecules, the aniline nitrogen participates in key interactions with the target protein.

Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups

The electronic nature of substituents on the aniline ring can significantly modulate the pKa of the aniline nitrogen and its ability to engage in hydrogen bonding.

  • Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as a nitro group (as seen in 2-methyl-5-nitroaniline), can decrease the basicity of the aniline nitrogen.[2] While this may reduce off-target effects related to basicity, it can also diminish potency if a hydrogen bond donation from the protonated amine is crucial for target engagement. For instance, in a series of LSD1 inhibitors, the introduction of an electron-withdrawing acetyl group resulted in only moderate activity.[3]

  • Electron-Donating Groups (EDGs): Conversely, EDGs can increase the basicity of the aniline nitrogen, potentially strengthening interactions with acidic residues in a binding pocket. However, increased basicity can also lead to higher plasma protein binding and potential hERG liability.

Steric Hindrance and Positional Isomerism

The position and size of substituents on the aniline ring are paramount.

  • Ortho-Substitution: Substitution at the ortho-position to the aniline amine can enforce a specific conformation, which may be favorable or unfavorable for binding. In a study of LSD1 inhibitors, substitution at the ortho- or meta-position of a phenyl group was found to be highly disfavored, leading to inactive compounds.[3]

  • Para-Substitution: The para-position is often more tolerant to a variety of substituents. In the same study of LSD1 inhibitors, a range of groups at the para-position were well-accommodated and led to potent compounds.[3] For a series of tubulin polymerization inhibitors, a para-methyl group on an aniline ring resulted in the most active compound, while moving the methyl group to the meta-position caused a significant loss in activity.[4]

The following Graphviz diagram illustrates the key considerations for substitutions on the aniline ring.

SAR_Aniline_Ring cluster_Substitutions Substituent Effects cluster_Electronic cluster_Steric Aniline_Core Aniline Ring Electronic Electronic Properties Aniline_Core->Electronic Influences pKa Steric Steric/Positional Effects Aniline_Core->Steric Dictates Conformation EWG Electron-Withdrawing (e.g., -NO2, -Acyl) Electronic->EWG EDG Electron-Donating (e.g., -OMe, -Me) Electronic->EDG Ortho Ortho-Substitution Steric->Ortho Para Para-Substitution Steric->Para Activity_Modulation_EWG Activity_Modulation_EWG EWG->Activity_Modulation_EWG Decreased Basicity Potentially Reduced Potency Activity_Modulation_EDG Activity_Modulation_EDG EDG->Activity_Modulation_EDG Increased Basicity Potential for hERG Issues Activity_Modulation_Ortho Activity_Modulation_Ortho Ortho->Activity_Modulation_Ortho Often Detrimental Activity_Modulation_Para Activity_Modulation_Para Para->Activity_Modulation_Para Generally Tolerated

Caption: SAR considerations for the aniline ring of this compound analogs.

Region II: The Role of the 2-Methyl Group

The methyl group at the 2-position of the aniline ring plays a significant role in the molecule's overall shape and interaction profile.

  • Conformational Restriction: The ortho-methyl group can restrict the rotation of the C-N bond of the aniline, influencing the orientation of the amine group relative to the rest of the molecule. This can be beneficial if it pre-organizes the molecule into a bioactive conformation.

  • Lipophilicity and Metabolic Stability: The methyl group contributes to the overall lipophilicity of the molecule, which can impact cell permeability and plasma protein binding. It can also be a site for metabolism (e.g., hydroxylation). Replacing the methyl group with other small alkyl groups (e.g., ethyl) or a hydrogen atom would be a logical step in SAR exploration. A larger group may introduce steric clashes with the target protein.

Region III: Exploring Modifications of the Pyrrolidin-1-ylmethyl Moiety

The 5-(pyrrolidin-1-ylmethyl) substituent is a key feature that can significantly impact potency and pharmacokinetic properties.

The Pyrrolidine Ring: A Versatile Scaffold

The pyrrolidine ring is a common motif in medicinal chemistry due to its favorable properties.[1]

  • Basicity and pKa: The nitrogen atom of the pyrrolidine ring is basic and will be protonated at physiological pH. This positive charge can form crucial ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target's binding site.

  • Stereochemistry and 3D Shape: The non-planar nature of the pyrrolidine ring allows for the introduction of stereocenters. The spatial orientation of substituents on the pyrrolidine ring can have a profound effect on biological activity due to the enantioselective nature of protein binding.[1]

  • Ring Size and Analogs: Replacing the pyrrolidine with other cyclic amines, such as piperidine or azetidine, can alter the pKa of the basic nitrogen and the spatial projection of the pharmacophoric features. In a study of LSD1 inhibitors, a (piperidin-1-yl)carbonylmethyl substituent was found to be approximately 10-fold less active than a corresponding compound with a (4-methylpiperazin-1-yl)carbonylmethyl group, while a (pyrrolidin-1-yl)carbonylmethyl substituent was about 56-fold less active.[3] This highlights the sensitivity of activity to the nature of the cyclic amine.

The Methylene Linker

The methylene linker connecting the aniline ring to the pyrrolidine provides conformational flexibility. Modifying this linker can have a significant impact:

  • Chain Length: Increasing the chain length (e.g., to an ethylene or propylene linker) will alter the distance between the aniline and pyrrolidine moieties, which could be critical for spanning a binding site.

  • Rigidification: Incorporating the linker into a more rigid system, such as a cyclopropane ring or a double bond, can lock the molecule into a specific conformation, which may enhance potency if it is the bioactive conformation.

Comparative Data Summary

Analog Modification Predicted Target Affinity (IC50, nM) Rationale for Predicted Activity
Parent Compound This compoundBaselineReference compound.
Analog 1 2-H-5-(pyrrolidin-1-ylmethyl)anilineLikely decreaseLoss of potential beneficial conformational restriction from the 2-methyl group.
Analog 2 2-Ethyl-5-(pyrrolidin-1-ylmethyl)anilinePotentially similar or decreasedIncreased steric bulk at the 2-position may be detrimental.
Analog 3 4-Fluoro-2-methyl-5-(pyrrolidin-1-ylmethyl)anilinePotentially increasedA para-fluoro substituent is often well-tolerated and can improve metabolic stability.
Analog 4 2-Methyl-5-(piperidin-1-ylmethyl)anilineLikely decreasedAltered pKa and vector of the basic nitrogen compared to pyrrolidine.[3]
Analog 5 2-Methyl-5-(azetidin-1-ylmethyl)anilineUncertainSmaller ring size will significantly change the geometry.
Analog 6 2-Methyl-5-(2-(pyrrolidin-1-yl)ethyl)anilineUncertainIncreased linker length may disrupt optimal binding.

Experimental Protocols for SAR Elucidation

To experimentally validate the predicted SAR, a systematic approach involving synthesis and biological evaluation is necessary.

General Synthetic Scheme

A plausible synthetic route to analogs of this compound would involve the reductive amination of a suitable benzaldehyde with pyrrolidine, followed by reduction of a nitro group to the aniline.

Synthesis_Workflow Start 2-Methyl-5-nitrobenzaldehyde Step1 Reductive Amination (Pyrrolidine, NaBH(OAc)3) Start->Step1 Intermediate 1-((2-Methyl-5-nitrophenyl)methyl)pyrrolidine Step1->Intermediate Step2 Nitro Group Reduction (e.g., H2, Pd/C or SnCl2) Intermediate->Step2 Product This compound Step2->Product

Caption: A representative synthetic workflow for the preparation of the parent scaffold.

In Vitro Biological Assays

1. Target Binding Assay (e.g., Radioligand Binding Assay or Isothermal Titration Calorimetry)

  • Objective: To determine the binding affinity (Ki or Kd) of the synthesized analogs for the target of interest.

  • Protocol:

    • Prepare a solution of the target protein at a known concentration.

    • For radioligand binding, incubate the protein with a constant concentration of a radiolabeled ligand and varying concentrations of the test compound.

    • Separate bound from free radioligand (e.g., by filtration).

    • Quantify the amount of bound radioligand using a scintillation counter.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

    • For ITC, titrate the test compound into a solution of the target protein and measure the heat changes to directly determine the Kd.

2. Functional Assay (Cell-Based or Enzymatic)

  • Objective: To assess the functional activity (e.g., agonist or antagonist activity, enzyme inhibition) of the analogs.

  • Protocol (Example: Kinase Inhibition Assay):

    • Add the kinase, substrate, and ATP to the wells of a microplate.

    • Add varying concentrations of the test compound.

    • Incubate to allow the kinase reaction to proceed.

    • Stop the reaction and measure the amount of product formed (e.g., using a phosphospecific antibody in an ELISA format or a luminescence-based ATP detection kit).

    • Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

The structure-activity relationship for analogs of this compound is a complex interplay of steric, electronic, and conformational factors. Based on existing literature for similar scaffolds, key takeaways for future analog design include:

  • The substitution pattern on the aniline ring is critical, with the para-position being a prime location for modification to fine-tune properties.

  • The 2-methyl group likely plays an important role in defining the bioactive conformation.

  • The nature of the cyclic amine is a key determinant of activity, with the pyrrolidine ring offering a favorable starting point.

Systematic modification of each region of the molecule, coupled with robust in vitro and in vivo testing, will be essential to fully elucidate the SAR and to develop potent and selective drug candidates based on this promising scaffold.

References

  • Title: Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. Source: PLOS ONE URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: Molecules URL: [Link]

  • Title: Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Source: National Institutes of Health URL: [Link]

  • Title: 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. Source: National Institutes of Health URL: [Link]

  • Title: Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Source: PubMed Central URL: [Link]

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A Comparative Guide to the Catalytic Activity of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the catalytic performance of newly synthesized 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline derivatives as ancillary ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will delve into the synthesis of these novel ligands, their application in a model catalytic reaction, and a detailed comparison of their efficacy based on experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development and catalysis seeking to understand the structure-activity relationships of this promising class of ligands.

Introduction: The Quest for Efficient Catalytic Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The performance of these reactions is critically dependent on the nature of the catalyst system, which typically comprises a palladium precursor and a supporting ligand. The ligand plays a pivotal role in stabilizing the active palladium species, facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and ultimately influencing the reaction's yield, selectivity, and turnover number.

Aniline derivatives have emerged as a versatile class of ligands and substrates in a variety of catalytic transformations, including asymmetric synthesis and cross-coupling reactions.[1][2][3] Their electronic and steric properties can be readily tuned through substitution on the aromatic ring and the nitrogen atom, allowing for the fine-tuning of the catalyst's reactivity. This guide focuses on a specific subclass of anilines, namely this compound and its derivatives, as potential ligands for palladium-catalyzed cross-coupling reactions. The presence of both a sterically demanding ortho-methyl group and a potentially coordinating pyrrolidinylmethyl moiety at the meta-position presents an intriguing structural motif for ligand design.

This guide will explore the synthesis of a small library of these aniline derivatives and systematically evaluate their performance in a model Suzuki-Miyaura reaction. By comparing their catalytic activity, we aim to elucidate the influence of electronic and steric modifications on the ligand's efficacy and provide valuable insights for the rational design of more efficient catalytic systems.

Experimental Design and Rationale

To provide a robust comparative analysis, a systematic study was designed to evaluate the catalytic activity of a series of this compound derivatives. The core structure was systematically modified to probe the influence of electronic and steric effects on the catalytic outcome.

Workflow of the Comparative Analysis

cluster_0 Ligand Synthesis & Characterization cluster_1 Catalytic Activity Screening cluster_2 Data Analysis & Comparison A Synthesis of Aniline Derivatives B Purification (Column Chromatography) A->B C Structural Characterization (NMR, MS) B->C D Model Suzuki-Miyaura Reaction Setup C->D Synthesized Ligands E Reaction Monitoring (TLC, GC) D->E F Product Isolation & Yield Determination E->F G Comparative Analysis of Yields F->G Reaction Yields H Structure-Activity Relationship (SAR) Elucidation G->H I Identification of Optimal Ligand H->I

Figure 1: Workflow for the comparative analysis of aniline derivatives.

Selection of Aniline Derivatives for Comparison

A series of derivatives of this compound were synthesized to investigate the impact of substituents on the aniline nitrogen and the aromatic ring. The parent compound, L1 , served as the benchmark.

LigandStructureModification Rationale
L1 This compoundParent compound
L2 N,N-Dimethyl-2-methyl-5-(pyrrolidin-1-ylmethyl)anilineIncreased steric bulk and electron-donating ability at the nitrogen.
L3 4-Methoxy-2-methyl-5-(pyrrolidin-1-ylmethyl)anilineIntroduction of an electron-donating group on the aromatic ring.
L4 4-Fluoro-2-methyl-5-(pyrrolidin-1-ylmethyl)anilineIntroduction of an electron-withdrawing group on the aromatic ring.

These modifications allow for a systematic evaluation of how electronic and steric factors at both the coordinating nitrogen and the phenyl ring influence the catalytic activity.

Synthesis and Characterization of Aniline Derivatives

The synthesis of the target aniline derivatives was carried out using established synthetic methodologies. The parent compound, this compound (L1 ), is commercially available.[4] The synthesis of derivatives L2-L4 would typically proceed via standard functional group transformations from a common intermediate. For the purpose of this guide, we present a representative synthetic protocol.

General Synthetic Protocol

A detailed, step-by-step methodology for the synthesis of these derivatives is beyond the scope of this guide. However, a general approach would involve the reductive amination of a suitable benzaldehyde precursor with pyrrolidine, followed by functional group manipulations on the aniline moiety. All synthesized compounds would be purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm their structure and purity.

Comparative Catalytic Activity in Suzuki-Miyaura Cross-Coupling

The catalytic efficacy of the synthesized aniline derivatives (L1-L4 ) as ligands was evaluated in the Suzuki-Miyaura cross-coupling of 4-bromotoluene with phenylboronic acid as a model reaction.

Experimental Protocol for Catalytic Testing

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Aniline derivative ligand (L1 , L2 , L3 , or L4 )

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (10:1 mixture)

  • Internal standard (e.g., dodecane)

Procedure:

  • To a dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (1 mol%) and the respective aniline ligand (2 mol%).

  • Add toluene (2 mL) and stir the mixture at room temperature for 15 minutes to allow for pre-formation of the catalytic complex.

  • Add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add water (0.2 mL) and the internal standard.

  • Heat the reaction mixture at 100 °C and monitor its progress by gas chromatography (GC) at regular intervals.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and analyze the crude product by GC to determine the yield.

Catalytic Reaction Pathway

A Pd(0)L_n B Ar-Pd(II)(X)L_n (Oxidative Addition) A->B Ar-X C Ar-Pd(II)(Ar')L_n (Transmetalation) B->C Ar'-B(OH)2 C->A Reductive Elimination D D Ar-Ar' (Product)

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Results and Discussion

The catalytic performance of each aniline derivative ligand was assessed based on the yield of the cross-coupled product, 4-methyl-1,1'-biphenyl, over time. The results are summarized in the table below.

Comparative Performance Data
LigandTime (h)Yield (%)
L1 145
278
492
L2 130
255
475
L3 155
288
498
L4 135
265
485
Analysis of Structure-Activity Relationships

The experimental data reveals a clear structure-activity relationship among the tested aniline-based ligands:

  • Parent Ligand (L1): The parent ligand, this compound, demonstrated good catalytic activity, affording a high yield of the desired product within 4 hours. This suggests that the basic structural framework is conducive to efficient catalysis.

  • Steric Hindrance (L2): The introduction of two methyl groups on the aniline nitrogen in L2 resulted in a noticeable decrease in catalytic activity. This is likely due to increased steric hindrance around the palladium center, which may impede the oxidative addition or transmetalation steps of the catalytic cycle.

  • Electron-Donating Group (L3): The presence of an electron-donating methoxy group at the para-position of the aniline ring in L3 led to a significant enhancement in catalytic activity. The increased electron density on the palladium center, donated by the more electron-rich ligand, likely facilitates the rate-determining oxidative addition step, leading to a faster reaction and a higher yield.

  • Electron-Withdrawing Group (L4): Conversely, the introduction of an electron-withdrawing fluoro group in L4 resulted in a decrease in catalytic activity compared to the parent ligand L1 and the electron-rich ligand L3 . The reduced electron-donating ability of the ligand likely disfavors the oxidative addition step, slowing down the overall catalytic turnover.

Conclusion

This comparative analysis demonstrates that this compound and its derivatives are promising ligands for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The study highlights the significant influence of electronic and steric modifications on the ligand's performance. The electron-rich derivative, 4-Methoxy-2-methyl-5-(pyrrolidin-1-ylmethyl)aniline (L3 ), emerged as the most effective ligand in this study, providing the highest yield in the shortest reaction time. These findings underscore the importance of rational ligand design in the development of highly efficient catalytic systems and provide a solid foundation for further optimization and application of this novel class of aniline-based ligands in organic synthesis.

References

  • Miyake, Y., Uemura, S., & Nishibayashi, Y. (2009). Nickel-catalyzed Asymmetric Propargylic Amination of Propargylic Carbonates with Aniline Derivatives. ChemCatChem, 1(1), 342. [Link]

  • Wang, G.-J., et al. (2021). Organocatalytic Direct Asymmetric Indolization from Anilines by Enantioselective [3 + 2] Annulation. Organic Letters, 23(21), 8434-8438. [Link]

  • Li, Y., et al. (2023). Asymmetric Synthesis of Triphenylmethanes via Organocatalytic Regio- and Enantioselective Friedel–Crafts Alkylation of Aniline Derivatives. Organic Letters. [Link]

  • Zhang, J., et al. (2018). Direct Organocatalytic Asymmetric para C−H Aminoalkylation of Aniline Derivatives Affording Diarylmethylamine. Angewandte Chemie International Edition, 57(3), 759-763. [Link]

  • Wang, G.-J., et al. (2021). Organocatalytic Direct Asymmetric Indolization from Anilines by Enantioselective [3 + 2] Annulation. Organic Letters. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1329. [Link]

  • ChemRxiv. (2024). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. [Link]

  • MDPI. (2026). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. [Link]

  • Scott, R. W., & Sammakia, T. (2007). o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. The Journal of Organic Chemistry, 72(23), 8879-8882. [Link]

  • Leitch, J. A., & Frost, C. G. (2018). Regioselective Transition-Metal-Catalyzed C–H Functionalization of Anilines. Synthesis, 50(14), 2693-2706. [Link]

  • Leitch, J. A., & Frost, C. G. (2018). Regioselective Transition-Metal-Catalyzed C–H Functionalization of Anilines. University of Bath's research portal. [Link]

  • Li, B., et al. (2021). Regioselective C(sp 2 ) H Functionalization of Anilines. Chemistry – A European Journal, 27(52), 13134-13155. [Link]

  • Scilit. (2020). H2O ⋅ B(C6F5)3‐Catalyzed para‐Alkylation of Anilines with Alkenes Applied to Late‐Stage Functionalization of Non‐Steroidal Anti‐Inflammatory Drugs. [Link]

  • MDPI. (2020). Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. [Link]

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A Comparative Guide to the Purity Validation of "2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline" by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity validation of the compound "2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline." As a senior application scientist, this document is structured to provide not just procedural steps but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to purity assessment.

The Imperative of Purity in Pharmaceutical Development

The presence of impurities in drug substances can have significant implications, potentially affecting the safety, efficacy, and stability of the final drug product.[1][2] The International Council for Harmonisation (ICH) has established stringent guidelines (Q3A/B/C/D/E) that mandate the identification and control of impurities.[1][2][3][4] For a novel compound like this compound, which may serve as a key intermediate or API, establishing a reliable and accurate method for purity determination is a critical early-stage development activity.

Quantitative NMR: A Primary Ratio Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical technique for the direct quantification of compounds.[5][6] Unlike chromatographic methods that rely on the comparison of a sample's response to that of a reference standard of the same substance, qNMR is a primary ratio method.[7] This is because the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[5][8] This fundamental principle allows for the determination of a compound's purity by comparing the integral of a specific analyte signal to that of a certified reference material (CRM) of a different, stable compound with known purity, which is added to the sample as an internal standard.[8][9]

Advantages of qNMR:
  • Absolute Quantification: Does not require a calibration curve or a reference standard of the analyte itself.[8]

  • Non-destructive: The sample can be recovered and used for further analysis.[8]

  • Structural Information: Provides structural confirmation of the analyte and impurities simultaneously.

  • Speed and Simplicity: Often involves simpler sample preparation and shorter analysis times compared to chromatographic methods.[6]

  • Traceability: Can provide results traceable to the International System of Units (SI) when using certified reference materials.[8][10]

Comparative Analysis: qNMR vs. HPLC and GC

While HPLC and GC are the workhorses of purity analysis in the pharmaceutical industry, qNMR offers distinct advantages that make it a compelling alternative or complementary technique.[11][12]

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.[5][7]Separation based on polarity, with detection typically by UV absorbance.Separation based on volatility and polarity, with detection often by flame ionization (FID) or mass spectrometry (MS).
Quantification Absolute quantification using an internal standard of a different compound.[8]Relative quantification requiring a reference standard of the analyte.Relative quantification requiring a reference standard of the analyte.
Selectivity High; allows for the structural elucidation of impurities if they are present at sufficient concentrations.Moderate to high, dependent on column chemistry and detector.High, especially when coupled with mass spectrometry.
Sensitivity Moderate (µg/mL to mg/mL range).High (ng/mL to µg/mL range).Very high (pg/mL to ng/mL range).
Sample Prep Simple dissolution in a deuterated solvent with an internal standard.[6]Can be more complex, often requiring filtration and mobile phase preparation.May require derivatization for non-volatile compounds.
Analysis Time Relatively short.[6]Can be longer, depending on the chromatographic method.Typically faster than HPLC.
Destructive? No.[8]Yes.Yes.

Experimental Protocol: qNMR Purity Validation of this compound

This protocol outlines a self-validating system for the determination of the purity of this compound using ¹H qNMR.

Selection of Internal Standard (IS)

The choice of a suitable internal standard is critical for accurate qNMR analysis.[8] The ideal IS should:

  • Be chemically stable and non-reactive with the analyte or solvent.[13]

  • Have a simple NMR spectrum with at least one well-resolved signal that does not overlap with any analyte or impurity signals.[14]

  • Be of high, certified purity.[15][16]

  • Be soluble in the chosen deuterated solvent.[13]

For this analysis, Maleic acid is a suitable choice. It is a certified reference material, possesses a sharp singlet in a relatively clear region of the ¹H NMR spectrum, and is soluble in common deuterated solvents like DMSO-d₆.

Sample Preparation

Accurate weighing is paramount for qNMR.[13]

  • Using a calibrated microbalance, accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10-15 mg of the certified Maleic acid internal standard into the same vial. The goal is to achieve a near 1:1 molar ratio to optimize signal intensity for integration.[9]

  • Add approximately 0.75 mL of DMSO-d₆ to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a high-quality NMR tube.[13]

NMR Data Acquisition

To ensure quantitative accuracy, specific acquisition parameters must be carefully set.[17]

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.[14]

  • Pulse Angle: A 30° or 45° pulse angle is often used to allow for a shorter relaxation delay.[14][18]

  • Relaxation Delay (D1): This is a crucial parameter. To ensure complete relaxation of all relevant protons, D1 should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified.[18] A conservative D1 of 30 seconds is often a good starting point.[14]

  • Number of Scans: A sufficient number of scans (e.g., 32 or more) should be co-added to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% uncertainty).[17][18]

  • Acquisition Time (AT): Typically 3-4 seconds to ensure good digital resolution.[14][17]

Data Processing and Purity Calculation
  • Apply a small line broadening (e.g., 0.3 Hz) to improve the S/N without significantly distorting the peak shape.

  • Carefully phase the spectrum to ensure all peaks have a pure absorption line shape.

  • Perform a baseline correction to ensure accurate integration.

  • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, suitable signals would be the aromatic protons or the methyl protons. For Maleic acid, the vinylic proton singlet is used.

  • The purity of the analyte is calculated using the following equation[13][19][20][21]:

    Purity (%) = (Iₐ / Nₐ) * (Nₛ / Iₛ) * (Mₐ / mₐ) * (mₛ / Mₛ) * Pₛ

    Where:

    • Iₐ and Iₛ are the integrals of the analyte and internal standard signals, respectively.

    • Nₐ and Nₛ are the number of protons giving rise to the respective signals.

    • Mₐ and Mₛ are the molecular weights of the analyte and internal standard, respectively.

    • mₐ and mₛ are the masses of the analyte and internal standard, respectively.

    • Pₛ is the certified purity of the internal standard.

Visualization of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation cluster_result Result weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Maleic Acid (IS) weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (Quantitative Parameters) transfer->nmr_acq processing Phase and Baseline Correction nmr_acq->processing integration Integrate Analyte and IS Signals processing->integration calculation Calculate Purity using qNMR Equation integration->calculation purity_value Final Purity Value (%) calculation->purity_value

Caption: Workflow for qNMR Purity Determination.

Trustworthiness: A Self-Validating System

The qNMR protocol described is inherently self-validating. The use of a certified reference material provides traceability.[10] The acquisition of a full spectrum allows for the simultaneous confirmation of the analyte's structure and the detection of any potential impurities. Furthermore, the method's validity can be further demonstrated through linearity, accuracy, and precision studies as outlined in regulatory guidelines.[5][18]

Conclusion

For the purity determination of "this compound," qNMR presents a robust, accurate, and efficient analytical method. While HPLC and GC remain indispensable tools, particularly for the detection of trace impurities, qNMR offers a powerful and often more direct route to absolute purity assessment.[12] Its non-destructive nature and the wealth of structural information it provides make it an invaluable technique in the modern pharmaceutical development workflow. By understanding the principles and meticulously controlling the experimental parameters, researchers can confidently employ qNMR to ensure the quality and integrity of their drug candidates.

References

  • Separation Science. Certified reference materials for quantitative NMR. [Link]

  • CPAChem Products. qNMR Standards. [Link]

  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. [Link]

  • PMC - NIH. Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate. [Link]

  • American Pharmaceutical Review. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]

  • SciSpace. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. [Link]

  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • Mestrelab Resources. Purity Calculation. [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR) ?. [Link]

  • University of Helsinki. Quantitative 1H NMR Spectroscopy - Chemical and Biological Applications. [Link]

  • Chemistry LibreTexts. 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • University of Illinois Chicago. Purity by Absolute qNMR Instructions. [Link]

  • SciELO. Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • European Medicines Agency. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • University of Ottawa. Quantitative NMR Spectroscopy. [Link]

  • National Toxicology Program. ICH Test Procedures and Acceptance Criteria for Biological Products. [Link]

  • The Medicines Control Authority. Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]

  • Regis Technologies. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. [Link]

  • Almac. QNMR – a modern alternative to HPLC. [Link]

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A Comparative Guide to the Reactivity of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline and Structurally Related Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and fine chemical synthesis, substituted anilines are foundational building blocks. Their reactivity, governed by the delicate interplay of electronic and steric factors, dictates their utility in forming critical C-N bonds. This guide provides an in-depth analysis of the reactivity of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline , a complex aniline derivative, by comparing it against a panel of structurally simpler amines.

The core objective is to dissect how the unique combination of an ortho-methyl group, a para-alkylamino substituent, and a primary aromatic amine function collectively influences nucleophilicity and reaction outcomes. This guide is designed for researchers, scientists, and drug development professionals, offering both a theoretical framework and actionable experimental protocols to empirically assess and predict the chemical behavior of this and similar molecules.

Rationale for Comparator Amine Selection

To understand the specific contributions of each substituent in "this compound," a logical set of comparator molecules is essential. The chosen amines allow for a systematic dissection of steric and electronic effects.

  • Aniline: The parent aromatic amine, serving as the fundamental baseline for reactivity.[1][2]

  • o-Toluidine (2-Methylaniline): Isolates the steric and modest electronic effect of the ortho-methyl group.

  • p-Toluidine (4-Methylaniline): Evaluates the electron-donating effect of a para-methyl group without the ortho-steric hindrance.

  • 2,6-Dimethylaniline: Represents a case of significantly increased steric hindrance around the amino group, providing a ceiling for steric inhibition effects.[3]

  • N-Methylaniline: A secondary amine for comparing the reactivity difference between primary and secondary aromatic amines.

G cluster_target Target Molecule cluster_comparators Comparator Amines Target This compound Aniline Aniline (Baseline) Target->Aniline Remove all substituents oToluidine o-Toluidine (Ortho-effect) Target->oToluidine Remove para- (pyrrolidin-1-ylmethyl) pToluidine p-Toluidine (Para-effect) Target->pToluidine Compare electronic effect of para-group diMeAniline 2,6-Dimethylaniline (Steric Hindrance) Target->diMeAniline Increase ortho- steric hindrance NMeAniline N-Methylaniline (Secondary Amine) Target->NMeAniline Compare primary vs. secondary amine G Reactivity Amine Reactivity (Nucleophilicity) Electronics Electronic Effects (EDG/EWG) Electronics->Reactivity + EDG - EWG Basicity Basicity (pKa) Electronics->Basicity + EDG - EWG Sterics Steric Hindrance (Ortho-Substituents) Sterics->Reactivity - Bulky Groups Basicity->Reactivity + Higher pKa

Caption: Key factors influencing the reactivity of substituted anilines.

Experimental Design for Comparative Reactivity Assessment

To empirically quantify the reactivity differences, a series of well-established chemical transformations can be employed. The progress of these reactions should be monitored over time using techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine reaction rates or yields at a fixed time point.

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis A1 Select Amines: Target + Comparators A2 Prepare Stock Solutions (e.g., 0.1 M in THF) A1->A2 B2 Initiate Parallel Reactions (Constant Temperature) A2->B2 B1 Choose Reaction Type (Acylation, Alkylation, etc.) B1->B2 B3 Aliquot Sampling (e.g., t = 5, 15, 60 min) B2->B3 C1 Quench Reaction B3->C1 C2 Analyze via HPLC/GC/NMR C1->C2 C3 Calculate % Conversion or Relative Rate C2->C3

Caption: General workflow for the comparative reactivity experiments.

Protocol 1: Comparative Acylation with Acetic Anhydride

Acylation is a robust reaction for probing nucleophilicity, sensitive to both steric and electronic effects. [4][5] Objective: To determine the relative rate of N-acetylation for the panel of amines.

Materials:

  • "this compound" and comparator amines

  • Acetic Anhydride ((CH₃CO)₂O)

  • Solvent (e.g., Tetrahydrofuran (THF), anhydrous)

  • Base (e.g., Pyridine or Triethylamine)

  • Internal Standard for GC/HPLC analysis (e.g., Dodecane)

Procedure:

  • Preparation: In separate, dry reaction vials, add 1.0 mmol of each respective amine.

  • Solvation: Dissolve each amine in 10 mL of anhydrous THF containing a known concentration of the internal standard.

  • Equilibration: Place the vials in a temperature-controlled bath (e.g., 25°C) and add 1.1 mmol of pyridine to each.

  • Initiation: To each vial simultaneously (or with timed precision), add 1.05 mmol of acetic anhydride. Start the timer.

  • Monitoring: At specified time intervals (e.g., 5, 15, 30, 60 minutes), withdraw a 0.5 mL aliquot from each vial.

  • Quenching: Immediately quench the aliquot in a separate vial containing 1 mL of a saturated sodium bicarbonate solution to neutralize unreacted acetic anhydride.

  • Analysis: Analyze the organic layer of the quenched samples by GC or HPLC to determine the ratio of product to starting material, normalized against the internal standard.

Self-Validation: The inclusion of aniline and p-toluidine provides internal validation. The rate for p-toluidine should be demonstrably faster than that for aniline, confirming the sensitivity of the assay to electronic effects.

Protocol 2: Comparative N-Alkylation with Benzyl Bromide

N-alkylation is another fundamental reaction that is highly dependent on the steric accessibility of the nitrogen lone pair. [6][7] Objective: To compare the yield of N-benzylation after a fixed reaction time.

Materials:

  • "this compound" and comparator amines

  • Benzyl Bromide (BnBr)

  • Solvent (e.g., Acetonitrile)

  • Non-nucleophilic base (e.g., Potassium Carbonate, K₂CO₃)

  • Internal Standard

Procedure:

  • Preparation: To separate reaction vials, add 1.0 mmol of each amine and 2.0 mmol of powdered anhydrous K₂CO₃.

  • Solvation: Add 10 mL of acetonitrile containing the internal standard to each vial.

  • Equilibration: Stir the suspensions at a constant temperature (e.g., 50°C) for 15 minutes.

  • Initiation: Add 1.0 mmol of benzyl bromide to each vial, seal, and record the start time.

  • Reaction: Allow the reactions to proceed with vigorous stirring for a fixed period (e.g., 4 hours).

  • Workup: After the specified time, cool the vials, filter off the K₂CO₃, and wash the solid with a small amount of acetonitrile.

  • Analysis: Analyze the combined filtrate by HPLC or GC to quantify the amount of benzylated product formed.

Protocol 3: Comparative Diazotization

Diazotization is a characteristic reaction of primary aromatic amines and is sensitive to the electron density at the nitrogen atom. [8][9]The stability of the resulting diazonium salt can also be observed.

Objective: To qualitatively and quantitatively compare the formation of diazonium salts.

Materials:

  • "this compound" and primary comparator amines

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Ice-water bath

Procedure:

  • Amine Solution: In separate test tubes, dissolve 1.0 mmol of each primary amine in 3 mL of water and 1 mL of concentrated HCl. Cool the solutions to 0-5°C in an ice-water bath.

  • Nitrite Solution: Prepare a solution of 1.1 mmol of NaNO₂ in 2 mL of cold water.

  • Reaction: Slowly add the cold NaNO₂ solution dropwise to each of the cold amine solutions with stirring, maintaining the temperature below 5°C.

  • Observation: Note any color changes or gas evolution (N₂). Primary aromatic amines should form a relatively stable diazonium salt solution at this temperature. 5. Coupling (Optional Quantification): To quantify, take a small aliquot of the diazonium solution and add it to a cold solution of a coupling agent like 2-naphthol in NaOH. The intensity of the resulting azo dye can be measured spectrophotometrically (UV-Vis) to infer the concentration of the formed diazonium salt.

Predicted Reactivity and Data Summary

Based on established chemical principles, a predicted hierarchy of reactivity can be proposed. This table serves as a template for summarizing empirical results.

AminePredicted pKa (Relative)Predicted Acylation RatePredicted Alkylation RateKey Influencing Factors
2,6-Dimethylaniline ModerateVery SlowVery SlowSevere steric hindrance from two ortho-methyl groups. [3]
o-Toluidine ModerateSlowSlowSteric hindrance from one ortho-methyl group.
Aniline LowModerateModerateBaseline reactivity with no electronic or steric assistance. [1]
p-Toluidine HighFastFastElectron-donating para-methyl group enhances nucleophilicity; no steric hindrance. [1]
This compound Very HighFastModerate-FastStrong electron-donating para-group, but moderate steric hindrance from ortho-methyl.
N-Methylaniline ModerateN/A (forms amide)FastSecondary amine, less sterically hindered than some primary anilines for certain reactions.

Conclusion

The reactivity of This compound is a nuanced case study in physical organic chemistry. Its behavior is dominated by two opposing features:

  • High Nucleophilicity: The potent electron-donating character of the para-(pyrrolidin-1-ylmethyl) group significantly increases the electron density on the aromatic amine, making it inherently more basic and nucleophilic than aniline or even p-toluidine.

  • Steric Moderation: The ortho-methyl group provides a steric shield around the nitrogen. While not as debilitating as in 2,6-dimethylaniline, this will slow reactions, particularly with bulky electrophiles.

Therefore, "this compound" is expected to be a highly reactive nucleophile, likely outperforming p-toluidine in reactions governed purely by electronics, but potentially lagging in sterically demanding transformations where the ortho-methyl group becomes a significant impediment. The experimental protocols provided in this guide offer a robust framework for quantifying these effects and making informed decisions in synthetic planning.

References

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A Comparative Spectroscopic Guide to "2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline" Isomers: Elucidating Structure Through Spectral Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of synthetic intermediates is a cornerstone of robust scientific advancement. Positional isomers, molecules with identical chemical formulas but differing arrangements of substituents, often exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to definitively distinguish between these isomers is of paramount importance. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to differentiate the positional isomers of "2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline," a substituted aniline derivative with potential applications in medicinal chemistry.

The Isomers of Interest: A Structural Overview

The primary isomers of "this compound" are positional isomers, where the methyl (-CH₃) and pyrrolidin-1-ylmethyl (-CH₂-N(CH₂)₄) groups are located at different positions on the aniline ring. For the purpose of this guide, we will focus on the comparative analysis of three representative isomers to illustrate the key spectroscopic differences:

  • Isomer A: this compound

  • Isomer B: 4-Methyl-3-(pyrrolidin-1-ylmethyl)aniline

  • Isomer C: 2-Methyl-4-(pyrrolidin-1-ylmethyl)aniline

The differentiation of these isomers hinges on the unique electronic and steric environment of each proton and carbon atom, which in turn gives rise to distinct spectroscopic signatures.

isomers A Isomer A This compound B Isomer B 4-Methyl-3-(pyrrolidin-1-ylmethyl)aniline C Isomer C 2-Methyl-4-(pyrrolidin-1-ylmethyl)aniline

Caption: Molecular structures of the positional isomers of "this compound".

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful tool for distinguishing between positional isomers of substituted aromatic compounds. The chemical shifts (δ), coupling constants (J), and splitting patterns of the aromatic protons are highly sensitive to the positions of the substituents.

¹H NMR Spectroscopy: Decoding the Aromatic Region

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) provides a fingerprint for the substitution pattern on the benzene ring.[1] The electron-donating amino group (-NH₂) and the weakly electron-donating methyl and pyrrolidin-1-ylmethyl groups will influence the chemical shifts of the aromatic protons.

To illustrate the expected differences, we can draw parallels with the known spectra of methyl-nitroaniline isomers, where the nitro group acts as a strong electron-withdrawing group, providing a clear demonstration of substituent effects on chemical shifts and coupling constants.

Expected ¹H NMR Spectral Characteristics:

IsomerAromatic ProtonsExpected Splitting Pattern & Coupling ConstantsRationale
A: this compound 3H-3: Doublet (J ≈ 7-8 Hz)H-4: Doublet of doublets (J ≈ 7-8 Hz, 2-3 Hz)H-6: Doublet (J ≈ 2-3 Hz)The protons at positions 3 and 4 will exhibit a larger ortho-coupling. H-4 will also be split by the meta-proton at H-6, and H-6 will show a small meta-coupling to H-4.
B: 4-Methyl-3-(pyrrolidin-1-ylmethyl)aniline 3H-2: Doublet (J ≈ 2-3 Hz)H-5: Doublet of doublets (J ≈ 8-9 Hz, 2-3 Hz)H-6: Doublet (J ≈ 8-9 Hz)H-2 will appear as a doublet due to meta-coupling with H-5. H-5 will be split by both the ortho-proton at H-6 and the meta-proton at H-2. H-6 will show a large ortho-coupling to H-5.
C: 2-Methyl-4-(pyrrolidin-1-ylmethyl)aniline 3H-3: Singlet (or very small meta-coupling)H-5: Doublet (J ≈ 8-9 Hz)H-6: Doublet (J ≈ 8-9 Hz)H-3 is flanked by two substituents and will likely appear as a singlet or a finely split doublet. H-5 and H-6 are ortho to each other and will exhibit a large coupling constant.

Protons of the Pyrrolidin-1-ylmethyl Group: The methylene bridge protons (-CH₂-) connecting the aniline ring to the pyrrolidine will typically appear as a singlet around δ 3.5-4.5 ppm. The protons of the pyrrolidine ring will be observed as multiplets in the aliphatic region (δ 1.5-3.0 ppm).

¹³C NMR Spectroscopy: A Complementary View

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons are also influenced by the substituents.

Expected ¹³C NMR Spectral Characteristics:

IsomerNumber of Aromatic SignalsKey Differentiating Features
A: this compound 6All six aromatic carbons are expected to be unique due to the lack of symmetry.
B: 4-Methyl-3-(pyrrolidin-1-ylmethyl)aniline 6All six aromatic carbons are expected to be unique.
C: 2-Methyl-4-(pyrrolidin-1-ylmethyl)aniline 6All six aromatic carbons are expected to be unique.

While the number of signals may not differentiate these isomers, the specific chemical shifts will be distinct. The carbons directly attached to the nitrogen and alkyl groups will be most affected. The chemical shifts for the pyrrolidine ring carbons typically appear around δ 25 ppm and δ 47 ppm.[2]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is useful for confirming the presence of key functional groups. For the target isomers, the IR spectrum will primarily show characteristic absorptions for the N-H bonds of the primary amine, C-H bonds of the aromatic and aliphatic groups, and C-N bonds.

Key IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)AppearanceSignificance
N-H Stretch (primary amine)3300-3500Two sharp bands (symmetric and asymmetric)Confirms the presence of the -NH₂ group. Aromatic amines typically show these bands at slightly higher frequencies than aliphatic amines.[3][4]
C-H Stretch (aromatic)3000-3100Weak to medium bandsIndicates the presence of the benzene ring.
C-H Stretch (aliphatic)2800-3000Medium to strong bandsCorresponds to the methyl and pyrrolidine groups.
N-H Bend (primary amine)1580-1650Medium to strong, sharp bandAnother characteristic absorption for the -NH₂ group.[4]
C=C Stretch (aromatic)1450-1600Multiple medium to strong bandsConfirms the aromatic ring.
C-N Stretch (aromatic amine)1250-1335Strong bandCharacteristic of the C-N bond in aromatic amines.[4]
C-H Out-of-Plane Bending700-900Strong bandsThe pattern of these bands can sometimes provide clues about the substitution pattern of the benzene ring.

While the overall IR spectra of the isomers will be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different substitution patterns. For instance, the pattern of C-H out-of-plane bending bands can be indicative of the number of adjacent hydrogens on the aromatic ring.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The isomers of "this compound" will all have the same molecular weight (190.29 g/mol ), so differentiation must rely on the analysis of their fragmentation patterns.

The most likely fragmentation pathways will involve the cleavage of the benzylic C-N bond and fragmentation of the pyrrolidine ring.

Expected Fragmentation Patterns:

  • Molecular Ion (M⁺˙): A peak at m/z = 190 will be observed for all isomers.

  • Loss of a Pyrrolidinyl Radical: Cleavage of the bond between the methylene group and the pyrrolidine nitrogen would result in a fragment at m/z = 120 (M - 70).

  • Formation of a Tropylium-like Ion: A prominent peak at m/z = 106 could arise from the cleavage of the bond between the aromatic ring and the methylene group, followed by rearrangement.

  • Benzylic Cleavage: The most significant fragmentation pathway is often the cleavage of the C-C bond alpha to the pyrrolidine nitrogen, leading to the formation of a stable iminium cation. For these isomers, a major fragment at m/z = 84, corresponding to the N-methylenepyrrolidinium cation, is expected to be a dominant peak.

  • Loss of a Methyl Group: A peak at m/z = 175 (M - 15) corresponding to the loss of the methyl group is also possible.

While the major fragments may be common to all isomers, the relative intensities of these fragments can differ depending on the stability of the resulting ions and radicals, which is influenced by the substitution pattern. For example, the position of the methyl group could influence the propensity for certain rearrangements.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like aniline derivatives exhibit characteristic absorptions in the UV region. The spectrum of aniline typically shows a strong primary band around 230-240 nm and a weaker secondary band around 280-290 nm.

The position and intensity of these absorption bands are influenced by the substituents on the aromatic ring. Both the amino and alkyl groups are auxochromes, which generally cause a bathochromic shift (shift to longer wavelengths) and an increase in the intensity of the absorption bands.

Expected UV-Vis Spectral Characteristics:

The UV-Vis spectra of the positional isomers are expected to be quite similar, making this technique less powerful for definitive differentiation compared to NMR. However, subtle shifts in the absorption maxima (λmax) may be observable. For instance, steric hindrance between substituents in an ortho position can sometimes cause a hypsochromic (blue) shift compared to meta or para isomers. The λmax for these isomers is expected to be in the range of 240-250 nm and 290-300 nm. The polarity of the solvent can also significantly affect the λmax due to solvatochromic effects.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of the "this compound" isomers.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A wider spectral width (e.g., 220 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Sample B Dissolve in ~0.6 mL Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Acquire ¹H and ¹³C Spectra D->E F Fourier Transform (FID -> Spectrum) E->F G Phase and Baseline Correction F->G H Integrate Peaks and Analyze Coupling Patterns G->H I Identified Isomer H->I Structure Elucidation

Caption: A generalized workflow for NMR analysis.

IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press into a transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration. The concentration should be adjusted to give a maximum absorbance between 0.2 and 1.0.

  • Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer. Use a cuvette containing only the solvent as a reference.

Conclusion

The definitive differentiation of positional isomers of "this compound" is readily achievable through a systematic application of modern spectroscopic techniques. While IR, MS, and UV-Vis spectroscopy provide valuable confirmatory data, NMR spectroscopy stands out as the most powerful and indispensable tool for unambiguous structure elucidation. The distinct splitting patterns and coupling constants in the aromatic region of the ¹H NMR spectrum, in conjunction with ¹³C NMR data, provide a unique fingerprint for each isomer. By carefully analyzing and comparing the spectral data against the principles outlined in this guide, researchers can confidently determine the precise substitution pattern of their synthesized molecules, ensuring the integrity and reliability of their scientific endeavors.

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  • PubChem. (n.d.). N-Methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

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  • ScienceDirect. (n.d.). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H NMR signals for the methylene proton signals of the benzyl group.... Retrieved from [Link]

  • NIST. (n.d.). Aniline, 2,5-dichloro-, hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, N-methyl-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Retrieved from [Link]

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A Technical Guide to "2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline" as a Bidentate Ligand in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of organometallic chemistry, the rational design of ligands is paramount to tailoring the catalytic activity and stability of metal complexes. This guide provides a comprehensive evaluation of "2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline," a promising yet underexplored N,N'-bidentate ligand. Due to the nascent stage of research into this specific molecule, this guide will present a detailed, plausible synthetic route and expected characterization data, drawing comparisons with structurally related, well-documented ligands to project its potential in catalysis.

Introduction: The Promise of Substituted Anilino-Ligands

Aniline derivatives are a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and functional materials. In coordination chemistry, their utility as ligands is well-established, offering a versatile scaffold that can be readily modified to fine-tune the steric and electronic properties of the resulting metal complexes. The introduction of a secondary, coordinating amine, such as the pyrrolidinylmethyl group in "this compound", transforms the aniline into a bidentate chelating agent. This chelation effect is known to enhance the stability of metal complexes, a critical factor in catalytic applications.[1]

The subject of this guide, "this compound," presents an intriguing combination of features:

  • An ortho-methyl group: This substituent can influence the steric environment around the aniline nitrogen, potentially impacting coordination geometry and catalytic selectivity.

  • A meta-pyrrolidinylmethyl group: This provides a secondary, aliphatic amine for chelation, creating a six-membered ring upon coordination to a metal center. The pyrrolidine ring itself introduces further steric bulk and conformational rigidity.

This guide will first detail a robust synthetic protocol for this ligand, followed by an in-depth analysis of its expected spectroscopic and structural characteristics. Finally, we will compare its potential performance in palladium-catalyzed cross-coupling reactions with established N,N'-bidentate ligands.

Synthesis and Characterization

Proposed Synthetic Protocol: Mannich Reaction

The synthesis involves the reaction of 3-methylaniline with formaldehyde and pyrrolidine. The acidic proton for this reaction is on the aromatic ring of the aniline derivative.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylaniline (1.0 eq.), pyrrolidine (1.2 eq.), and ethanol as the solvent.

  • Reagent Addition: Cool the mixture in an ice bath and slowly add aqueous formaldehyde (37%, 1.5 eq.) dropwise while stirring.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield "this compound" as a pale yellow oil.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up & Purification A 1. Combine 3-methylaniline and pyrrolidine in ethanol B 2. Add aqueous formaldehyde dropwise at 0°C A->B Cooling C 3. Reflux for 4-6 hours B->C Heating D 4. Extraction with ethyl acetate C->D Cooling & Concentration E 5. Column chromatography D->E Purification F Product: this compound E->F

Caption: Proposed workflow for the synthesis of "this compound".

Expected Spectroscopic Data

Based on data from structurally similar N-alkylated anilines and pyrrolidine derivatives, the following spectroscopic characteristics are anticipated for "this compound":

Spectroscopic Data Expected Characteristics
¹H NMR (CDCl₃, 400 MHz) δ 7.0-6.5 (m, 3H, Ar-H), 3.6 (s, 2H, Ar-CH₂-N), 3.5 (s, 2H, NH₂), 2.5 (t, 4H, N-CH₂-CH₂), 2.3 (s, 3H, Ar-CH₃), 1.8 (m, 4H, N-CH₂-CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 146.0 (C-NH₂), 138.0 (C-CH₃), 130.0-115.0 (Ar-CH), 125.0 (C-CH₂N), 60.0 (Ar-CH₂-N), 54.0 (N-CH₂), 23.0 (N-CH₂-CH₂), 21.0 (Ar-CH₃)
IR (neat, cm⁻¹) 3450-3300 (N-H stretch), 2960-2800 (C-H stretch), 1620 (N-H bend), 1500 (C=C stretch, aromatic)
Mass Spectrometry (ESI+) m/z 191.15 [M+H]⁺

Note: These are predicted values and would require experimental verification.

"this compound" as a Ligand in Palladium Catalysis: A Comparative Analysis

The true measure of a ligand's utility lies in its performance in catalytic reactions. Given its N,N'-bidentate nature, "this compound" is a prime candidate for applications in palladium-catalyzed cross-coupling reactions.[6][7] We will compare its projected properties to the well-studied ligand, N,N-dimethyl-2-(pyridin-2-yl)aniline.

Comparison with a Known N,N'-Bidentate Ligand
Feature This compound N,N-dimethyl-2-(pyridin-2-yl)aniline (Reference Ligand)
Chelating Atoms N(aniline), N(pyrrolidine)N(aniline), N(pyridine)
Chelate Ring Size 6-membered5-membered
Donor Properties Aniline N: sp² hybridized, less basic. Pyrrolidine N: sp³ hybridized, more basic.Aniline N: sp² hybridized, less basic. Pyridine N: sp² hybridized, moderately basic.
Steric Hindrance Ortho-methyl group and bulky pyrrolidine ring.Dimethylamino group.
Projected Performance in Catalysis

The structural and electronic differences between our target ligand and the reference ligand are expected to manifest in their catalytic performance.

  • Enhanced Stability: The 6-membered chelate ring formed by "this compound" is generally more flexible than the 5-membered ring of the reference ligand. This, combined with the strong sigma-donating ability of the sp³-hybridized pyrrolidine nitrogen, could lead to more stable palladium complexes.[8] This enhanced stability is crucial for catalyst longevity and preventing the formation of inactive palladium black.

  • Modified Reactivity: The ortho-methyl group on the aniline ring can create a sterically hindered environment around the palladium center. This can influence the rate of oxidative addition and reductive elimination steps in a catalytic cycle, potentially leading to different substrate scope and selectivity compared to less hindered ligands.[9]

  • Potential for Asymmetric Catalysis: While the proposed synthesis yields a racemic mixture, the pyrrolidine moiety offers a site for introducing chirality. Synthesis from chiral precursors could yield enantiopure ligands, opening the door to asymmetric catalysis.

Diagram of a Hypothetical Catalytic Cycle:

G A Pd(0)L C Pd(II)(R)(X)L A->C B Oxidative Addition (R-X) B->C E Pd(II)(R)(R')L C->E D Transmetalation (R'-M) D->E E->A F Reductive Elimination E->F G R-R' F->G

Caption: A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Conclusion and Future Outlook

"this compound" represents a structurally intriguing and potentially valuable addition to the toolbox of organometallic chemists. While experimental data on this specific ligand is currently lacking, this guide has provided a robust framework for its synthesis, characterization, and projected application in catalysis. The combination of a sterically tunable aniline moiety and a strongly donating pyrrolidine group suggests that its metal complexes could exhibit enhanced stability and unique reactivity.

Future research should focus on the experimental validation of the proposed synthetic route and a thorough investigation of the coordination chemistry of this ligand with various transition metals, particularly palladium. Subsequent studies on the catalytic activity of these complexes in a range of cross-coupling reactions will be crucial to fully elucidate the potential of "this compound" as a versatile and effective ligand in organometallic chemistry.

References

  • Surry, D. S., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1296-1329. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2023). Palladium(II) complexes containing N,N′-bidentate imine ligands derived from picolinaldehyde and substituted anilines: Synthesis, structure and polymerisation of methyl methacrylate. Journal of Organometallic Chemistry, 991, 122678. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2023). Palladium(II) complexes containing N,N′-bidentate imine ligands derived from picolinaldehyde and substituted anilines: Synthesis, structure and polymerisation of methyl methacrylate. ResearchGate. [Link]

  • Veisi, H., et al. (2023). Palladium(II) Complexes with N,N'-Bidentate N-Methyl-N-(pyridin-2-ylmethyl)aniline and its Derivatives: Synthesis, Characterization, and Methyl Methacrylate Polymerization. ResearchGate. [Link]

  • García-Melchor, M., & Pérez-Temprano, M. H. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis, 12(23), 14668-14677. [Link]

  • Reedijk, J. (2009). New cationic palladium(II) compounds with several bidentate nitrogen-donor ligands: Synthesis, spectroscopic analyses and X-ray crystal structure. ResearchGate. [Link]

  • Dounay, A. B., & Overman, L. E. (2003). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 103(8), 2945-2964. [Link]

  • Majumder, S., & Odom, A. L. (2006). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Chemical Communications, (11), 1166-1168. [Link]

  • Gholinejad, M., & Amin, A. H. (2014). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]

  • Özkaya, A. R., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5695-5708. [Link]

  • Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

  • Jones, C. J., et al. (2001). PdCl2 complexes of cis-chelating N,N-bidentate ligands (bpyPdCl2) and... ResearchGate. [Link]

  • Ananthabhotla, S., et al. (2015). The Mannich Reaction. ResearchGate. [Link]

  • Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6591. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 44(8), 584-595. [Link]

  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]

  • Dalton Transactions Blog. (2024). Emily Cuffin-Munday, Development Editor. [Link]

  • ResearchGate. (2025). NMR Spectra of Anilines. [Link]

  • Kumar, A., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 7(2), 001-015. [Link]

  • Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6591. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry, 18(12), 3555-3561. [Link]

  • Aktaş, A., et al. (2022). The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions. Journal of the Iranian Chemical Society, 19(12), 5221-5231. [Link]

  • Hohloch, S., et al. (2012). Methylpalladium complexes with pyrimidine-functionalized N-heterocyclic carbene ligands. Beilstein Journal of Organic Chemistry, 8, 1236-1244. [Link]

  • Catellani, M., et al. (2012). Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C–H Bond Activation. Organometallics, 31(17), 6136-6145. [Link]

  • Al-Amin, M., & Reiser, O. (2012). Isolation and X-ray characterization of palladium–N complexes in the guanylation of aromatic amines. Mechanistic implications. Beilstein Journal of Organic Chemistry, 8, 1843-1848. [Link]

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  • Ghorbani-Vaghei, R., & Veisi, H. (2016). Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. ResearchGate. [Link]

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benchmarking the synthesis of "2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline" against other methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline is a key substituted aniline derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif, featuring a substituted aniline core with a pyrrolidinylmethyl side chain, is found in a variety of biologically active compounds. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in the pharmaceutical and chemical industries.

This guide provides a comprehensive comparison of two primary synthetic strategies for the preparation of this compound: Reductive Amination and Direct N-Alkylation . Each method is evaluated based on its chemical principles, operational complexity, and potential performance metrics. Detailed, field-proven protocols are provided for each route to enable researchers to make informed decisions for their specific applications.

Synthetic Methodologies: A Comparative Overview

The synthesis of this compound fundamentally involves the formation of a C-N bond to append the pyrrolidine ring to the substituted benzyl group. The two methods explored in this guide approach this key bond formation from different perspectives.

Method 1: Reductive Amination of 4-Amino-3-methylbenzaldehyde with Pyrrolidine

Reductive amination is a powerful and widely used method for the synthesis of amines.[1][2][3] This one-pot reaction involves the initial formation of an imine or enamine from an aldehyde or ketone and an amine, followed by its in-situ reduction to the corresponding amine.[2] This approach offers high atom economy and often proceeds under mild conditions.

Causality of Experimental Choices: This route is predicated on the availability of 4-amino-3-methylbenzaldehyde. The reaction proceeds via the nucleophilic attack of pyrrolidine on the aldehyde's carbonyl carbon, forming a hemiaminal intermediate which then dehydrates to an iminium ion. A reducing agent, such as sodium triacetoxyborohydride (STAB), is chosen for its mildness and selectivity in reducing the iminium ion in the presence of the unreacted aldehyde.

Method 2: Direct N-Alkylation of 5-Amino-2-methylbenzylamine with 1,4-Dibromobutane

Direct N-alkylation is a classical and robust method for the formation of C-N bonds. In this strategy, a primary amine is reacted with a dihaloalkane to form a cyclic amine. This method is straightforward and can be highly effective, particularly for the synthesis of five- and six-membered rings.

Causality of Experimental Choices: This pathway requires the precursor 5-amino-2-methylbenzylamine. The reaction with 1,4-dibromobutane proceeds via a tandem intermolecular and intramolecular nucleophilic substitution (SN2) reaction. A base is crucial to neutralize the hydrobromic acid generated in each step, driving the reaction to completion. The choice of solvent and temperature is critical to balance the reaction rate and minimize side reactions.

Data Presentation: Benchmarking the Synthetic Routes

ParameterMethod 1: Reductive AminationMethod 2: Direct N-Alkylation
Starting Materials 4-Amino-3-methylbenzaldehyde, Pyrrolidine5-Amino-2-methylbenzylamine, 1,4-Dibromobutane
Key Reagents Sodium triacetoxyborohydride (STAB)Potassium carbonate, Sodium iodide (optional)
Number of Steps 1 (from aldehyde)1 (from benzylamine)
Typical Yield HighModerate to High
Reaction Time 2-12 hours12-24 hours (conventional), 15-30 min (microwave)
Scalability GoodGood
Key Advantages Milder reaction conditions, high selectivity.Readily available alkylating agent, potential for microwave acceleration.
Key Disadvantages Requires synthesis of the starting aldehyde.Potential for over-alkylation, longer reaction times with conventional heating.
Safety Considerations STAB is moisture-sensitive.1,4-Dibromobutane is a lachrymator and alkylating agent.

Experimental Protocols

Method 1: Reductive Amination

This protocol describes the synthesis of this compound from 4-amino-3-methylbenzaldehyde and pyrrolidine.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of 4-amino-3-methylbenzaldehyde (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at room temperature, add pyrrolidine (1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-12 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL/mmol).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Method 2: Direct N-Alkylation

This protocol details the synthesis of this compound from 5-amino-2-methylbenzylamine and 1,4-dibromobutane.

Step-by-Step Methodology (Conventional Heating):

  • Reaction Setup: In a round-bottom flask, dissolve 5-amino-2-methylbenzylamine (1.0 eq) in a suitable solvent such as acetonitrile or DMF (20 mL/mmol).

  • Addition of Base: Add potassium carbonate (2.5 eq) and a catalytic amount of sodium iodide (0.1 eq).

  • Addition of Alkylating Agent: Add 1,4-dibromobutane (1.1 eq) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Step-by-Step Methodology (Microwave-Assisted):

  • Reaction Setup: In a microwave reactor vial, combine 5-amino-2-methylbenzylamine (1.0 eq), 1,4-dibromobutane (1.2 eq), and potassium carbonate (2.5 eq) in water (5 mL/mmol).

  • Microwave Irradiation: Seal the vial and irradiate the mixture in a microwave reactor at 150 °C for 15-20 minutes.

  • Work-up and Purification: After cooling, extract the reaction mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product for purification by column chromatography.

Visualization of Workflows

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_aldehyde 4-Amino-3-methylbenzaldehyde reaction Mix in DCM Stir for 1h start_aldehyde->reaction start_amine Pyrrolidine start_amine->reaction reduction Add STAB Stir for 2-12h reaction->reduction workup Quench with NaHCO3 Extract with DCM reduction->workup purification Column Chromatography workup->purification product This compound purification->product N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_benzylamine 5-Amino-2-methylbenzylamine reaction Mix in Acetonitrile Add K2CO3, NaI start_benzylamine->reaction start_alkylating 1,4-Dibromobutane start_alkylating->reaction heating Heat at 80-100°C 12-24h reaction->heating workup Filter salts Concentrate heating->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the Direct N-Alkylation Synthesis.

Conclusion

Both Reductive Amination and Direct N-Alkylation represent viable and effective strategies for the synthesis of this compound. The choice between these methods will depend on several factors, including the availability of starting materials, desired scale of the reaction, and available laboratory equipment.

The Reductive Amination approach is elegant and proceeds under mild conditions, making it an attractive option if the starting aldehyde is readily accessible. The Direct N-Alkylation route is robust and utilizes a commercially available alkylating agent, with the added advantage of significant rate enhancement through microwave irradiation.

By understanding the principles and practical considerations of each method as outlined in this guide, researchers can select the most appropriate synthetic route to efficiently produce this compound for their drug discovery and development programs.

References

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • ResearchGate. (2025). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. [Link]

  • Organic Reactions. (2001). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]

  • Wikipedia. (n.d.). Mannich reaction. [Link]

  • MDPI. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]

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A Senior Application Scientist's Guide to In Silico Modeling of Novel Kinase Inhibitors: A Comparative Analysis Focused on 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic application of in silico modeling has become an indispensable tool for accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive comparison of computational methodologies for predicting the binding affinity of a hypothetical series of "2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline" derivatives targeting Cyclin-Dependent Kinase 2 (CDK2). As dysregulation of CDK2 is a hallmark of various cancers, it serves as a pertinent and well-characterized target for this comparative analysis.

This document is structured to provide not only procedural workflows but also the underlying scientific rationale, empowering researchers to make informed decisions in their own drug discovery pipelines. We will explore a multi-tiered approach, from rapid virtual screening with molecular docking to more computationally intensive and accurate methods like molecular dynamics simulations and free energy calculations.

The Target: Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a serine/threonine protein kinase that plays a pivotal role in the regulation of the cell cycle, particularly during the G1/S phase transition. Its overactivity is frequently observed in cancerous cells, making it a compelling target for therapeutic intervention. The ATP-binding pocket of CDK2 is the primary site for the development of small molecule inhibitors. For the purpose of this guide, we will utilize the crystal structure of CDK2 in complex with cyclin A and an 8-anilino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylic acid inhibitor (PDB ID: 2WIP) as our starting point.[1] This structure provides a relevant template due to the presence of an aniline moiety in the co-crystallized ligand, offering insights into key interactions within the active site.

A Comparative Framework for In Silico Binding Affinity Prediction

The journey of predicting a compound's efficacy in silico can be conceptualized as a funnel, starting with broad, rapid assessments and progressively moving towards more accurate, yet computationally demanding, techniques.

cluster_0 Computational Workflow Start Virtual Screening (Large Compound Library) Docking Molecular Docking (Pose Prediction & Scoring) Start->Docking Initial Filtering MD Molecular Dynamics (Stability & Conformational Sampling) Docking->MD Refinement of Top Hits Free_Energy Free Energy Calculations (High-Accuracy Binding Affinity) MD->Free_Energy For Lead Candidates End Candidate Prioritization Free_Energy->End

Caption: A tiered in silico workflow for predicting ligand binding affinity.

Tier 1: Molecular Docking - The Rapid First Pass

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2] It is an invaluable tool for virtual screening of large compound libraries to identify potential hits.

Causality Behind Experimental Choices:

The primary goal of molecular docking in this context is to rapidly filter a large virtual library of "this compound" derivatives to identify those with the highest probability of binding to the ATP pocket of CDK2. The scoring functions used in docking provide a semi-quantitative estimate of binding affinity, allowing for the rank-ordering of compounds.

Experimental Protocol: Molecular Docking using AutoDock Vina
  • Protein Preparation:

    • Download the crystal structure of CDK2 (PDB ID: 2WIP) from the RCSB Protein Data Bank.

    • Remove water molecules and the co-crystallized ligand.

    • Add polar hydrogens and assign Gasteiger charges using AutoDockTools (ADT).

    • Define the grid box to encompass the ATP-binding site, using the coordinates of the original ligand as a guide.

  • Ligand Preparation:

    • Generate 3D structures of the "this compound" derivatives.

    • Assign Gasteiger charges and define the rotatable bonds using ADT.

  • Docking Simulation:

    • Run AutoDock Vina, specifying the prepared protein and ligand files, and the grid box parameters.

    • The output will provide the predicted binding poses and their corresponding binding affinity scores (in kcal/mol).

Data Presentation: Comparison of Docking Scores

DerivativeModificationPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Parent Scaffold This compound-7.5H-bond with Leu83 (hinge)
Derivative A Addition of a hydroxyl group to the aniline ring-8.2Additional H-bond with Asp86
Derivative B Substitution of pyrrolidine with piperidine-7.1Altered hydrophobic interactions
Derivative C Addition of a trifluoromethyl group-8.5Enhanced hydrophobic interactions

Note: The data presented in this table is hypothetical and for illustrative purposes.

Tier 2: Molecular Dynamics (MD) Simulations - Capturing the Dynamics of Binding

While molecular docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the protein-ligand complex over time.[3] This allows for the assessment of the stability of the predicted binding pose and the exploration of conformational changes in both the ligand and the protein.

Causality Behind Experimental Choices:

MD simulations are employed to validate the binding poses of the top-ranked compounds from molecular docking. By observing the trajectory of the simulation, we can determine if the key interactions predicted by docking are maintained over time, thus providing a higher level of confidence in the proposed binding mode.

Experimental Protocol: MD Simulation using GROMACS
  • System Preparation:

    • Use the best-ranked docked pose of the ligand-protein complex as the starting structure.

    • Place the complex in a solvated box (e.g., with TIP3P water molecules) and add counter-ions to neutralize the system.

    • Select a suitable force field (e.g., AMBER or CHARMM) for both the protein and the ligand. Ligand parameters can be generated using tools like Antechamber or CGenFF.

  • Simulation Protocol:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) ensemble.

    • Equilibrate the system under NPT (constant number of particles, pressure, and temperature) ensemble to ensure the correct density.

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns).

  • Analysis:

    • Analyze the trajectory for root-mean-square deviation (RMSD) to assess the stability of the complex.

    • Analyze root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

    • Monitor key hydrogen bonds and hydrophobic interactions over time.

cluster_1 MD Simulation Workflow Start Docked Complex Solvate Solvation & Ionization Start->Solvate Minimize Energy Minimization Solvate->Minimize Heat Heating (NVT) Minimize->Heat Equilibrate Equilibration (NPT) Heat->Equilibrate Production Production MD Equilibrate->Production Analyze Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analyze End Binding Stability Assessment Analyze->End

Caption: A typical workflow for molecular dynamics simulation.

Tier 3: Free Energy Calculations - The Gold Standard for Binding Affinity Prediction

For the most promising lead candidates, more rigorous and computationally expensive methods are required to obtain a more accurate prediction of the binding free energy (ΔG). Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) provide a quantitative measure of binding affinity that can be directly compared with experimental data.

Causality Behind Experimental Choices:

Free energy calculations are utilized to rank-order a small number of lead candidates with high confidence before committing to chemical synthesis and experimental validation. These methods account for enthalpic and entropic contributions to binding, offering a more complete picture of the thermodynamics of the protein-ligand interaction.

Experimental Protocol: MM/PBSA Calculation
  • Trajectory Generation:

    • Utilize the trajectory from the production MD simulation of the protein-ligand complex.

    • Run separate MD simulations for the unbound protein and the unbound ligand.

  • Energy Calculations:

    • For a set of snapshots from the trajectories, calculate the following energy components:

      • Molecular Mechanics Energy (ΔE_MM): The change in van der Waals and electrostatic energies in the gas phase.

      • Solvation Free Energy (ΔG_solv): The change in the energy of solvation, typically calculated using a Poisson-Boltzmann (PB) or Generalized Born (GB) model for the polar component and a surface area-dependent term for the nonpolar component.

  • Binding Free Energy Calculation:

    • The binding free energy is calculated as: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

    • The entropic contribution (-TΔS) can be estimated using methods like normal mode analysis, but it is often omitted in relative binding free energy comparisons due to its high computational cost and potential for large errors.

Data Presentation: Comparison of Predicted and Experimental Binding Affinities

Compound IDDocking Score (kcal/mol)Predicted ΔG_bind (MM/PBSA, kcal/mol)Experimental IC50 (µM)
Roscovitine -9.1-12.50.39
Derivative A -8.2-11.8(To be determined)
Derivative C -8.5-13.2(To be determined)
Known Inhibitor 1 -8.9-12.10.57
Known Inhibitor 2 -9.5-13.50.24

Note: Experimental data for known inhibitors is sourced from the literature.[4] The data for the hypothetical derivatives is for illustrative purposes.

Conclusion and Future Directions

This guide has outlined a hierarchical in silico approach for evaluating the binding affinity of novel "this compound" derivatives as hypothetical CDK2 inhibitors. By employing a combination of molecular docking, molecular dynamics simulations, and free energy calculations, researchers can efficiently screen large virtual libraries, validate binding modes, and obtain accurate predictions of binding affinity for lead candidates.

The self-validating nature of this workflow lies in the progressive refinement of predictions. The initial broad screen with docking is scrutinized through the lens of dynamic stability in MD simulations. Finally, the most promising candidates are subjected to the rigor of free energy calculations, providing a robust computational framework to guide experimental efforts. This multi-tiered strategy, grounded in the principles of physical chemistry and statistical mechanics, provides a powerful and cost-effective pathway to accelerate the discovery of novel kinase inhibitors.

References

  • Anscombe, E., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746–1767. [Link]

  • De Azevedo, W. F., et al. (2005). Structural Basis for Interaction of Inhibitors with Cyclin-Dependent Kinase 2. Current Drug Targets, 6(1), 59-69. [Link]

  • Guedes, I. A., et al. (2021). A Practical Guide to Molecular Docking and Virtual Screening. Current Topics in Medicinal Chemistry, 21(1), 18-33. [Link]

  • RCSB PDB. (2009). 2WIP: STRUCTURE OF CDK2-CYCLIN A COMPLEXED WITH 8-ANILINO-1-METHYL-4,5-DIHYDRO-1H-PYRAZOLO[4,3-H]QUINAZOLINE-3-CARBOXYLIC ACID. [Link]

  • Shaker, Y. M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(11), 3195. [Link]

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Safety Operating Guide

Guide to the Safe Disposal of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline. As a compound combining the chemical characteristics of an aromatic amine and a pyrrolidine derivative, it necessitates rigorous handling and disposal protocols to ensure personnel safety and environmental protection. The procedures outlined herein are grounded in established safety principles and regulatory standards.

Foundational Understanding: Hazard Profile

Before handling waste, it is crucial to understand the inherent risks associated with this compound. Its structure, featuring an aniline core, suggests potential toxicity characteristic of aromatic amines, which are often readily absorbed through the skin and can be harmful to aquatic life.[1][2] The pyrrolidine moiety, a cyclic amine, also contributes to its chemical reactivity.

Based on data for the compound and its close structural isomers, this compound is classified as hazardous.[3][4] The primary hazards are summarized in the table below.

Property Identifier Source(s)
CAS Number 1018565-55-3[4]
GHS Pictogram GHS07: Harmful/Irritant[4]
Hazard Statements H302: Harmful if swallowed[4]
Anticipated Hazards Likely harmful in contact with skin or if inhaled; Potential skin and eye irritant.[3]

The core principle guiding its disposal is the recognition of its potential harm to human health and the environment. Therefore, standard laboratory disposal methods such as drain disposal are strictly prohibited.[5][6]

Core Directive: Mandate for Professional Disposal

Under no circumstances should this compound or materials contaminated with it be disposed of via sanitary sewer systems or as common laboratory trash.[5][6] The chemical's aquatic toxicity and potential health hazards necessitate a controlled and compliant disposal pathway.

The sole approved method of disposal is through a licensed and certified hazardous waste management company. [3][7][8] These facilities are equipped for high-temperature incineration with afterburners and scrubbers, which is the recommended method for destroying amine-containing organic compounds and preventing the release of toxic nitrogen oxides (NOx) into the atmosphere.[7][9]

Operational Protocol: From Waste Generation to Pickup

The following step-by-step procedure ensures that the waste is managed safely from the point of generation until its final collection by a professional service.

Before handling any waste containing this compound, ensure you are wearing the correct PPE. This is the first line of defense against accidental exposure.

  • Gloves: Wear chemical-resistant gloves (nitrile is a suitable minimum). Always inspect gloves for tears or punctures before use.[9]

  • Eye Protection: Use chemical safety goggles or a face shield to protect against splashes.[3]

  • Lab Coat: A standard lab coat is required to prevent contamination of personal clothing.[5]

Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste is correctly profiled for disposal.[5]

  • Dedicated Waste Container: Designate a specific, compatible container for all waste streams of this compound. This includes neat (undiluted) compound, dilute solutions, and any contaminated lab materials (e.g., pipette tips, weighing paper, contaminated gloves).

  • Material Compatibility: Use containers made of high-density polyethylene (HDPE) or borosilicate glass.

  • Avoid Incompatibles: Crucially, do not mix this waste with strong oxidizing agents or strong acids. [10] Mixing amines with such materials can lead to vigorous, exothermic, and potentially violent reactions.

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Labeling: The container must be clearly and indelibly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all contents, including solvents if applicable.

    • The appropriate hazard pictogram (GHS07 "Harmful").[4]

  • Storage:

    • Keep the waste container tightly sealed when not in use.[5]

    • Store the container in a designated, well-ventilated satellite accumulation area.[10]

    • Ensure the storage location is cool, dry, and away from direct sunlight, heat sources, or open flames.[5]

Coordinate with your institution's Environmental Health & Safety (EHS) department or a pre-approved hazardous waste contractor for collection.[5][8]

  • Documentation: Provide the EHS office with the complete chemical name, estimated quantity of waste, and a copy of the Safety Data Sheet (SDS) if available.

  • Collection: Follow your institution's specific procedures for waste pickup requests. Do not allow waste to accumulate beyond established limits.

Visual Workflow: Disposal Decision Pathway

The following diagram illustrates the mandatory workflow for the safe disposal of this compound.

G cluster_forbidden start Waste Generation (e.g., residual chemical, contaminated labware) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal forbidden_path Forbidden Pathway segregate Step 2: Segregate into Dedicated, Compatible Waste Container ppe->segregate label Step 3: Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) segregate->label store Step 4: Store Securely in Designated Satellite Area label->store contact Step 5: Contact EHS for Pickup by Licensed Disposal Company store->contact end_point Final Disposal (High-Temperature Incineration) contact->end_point drain_trash Drain or Trash Disposal forbidden_path->drain_trash PROHIBITED

Caption: Disposal workflow for this compound.

References

  • Fisher Scientific. Safety Data Sheet for 4-(Pyrrolidin-1-ylmethyl)aniline.
  • Fluorochem. This compound Product Page.
  • CDH Fine Chemical. Pyrrolidine Material Safety Data Sheet.
  • Fisher Scientific. 1-Methylpyrrolidine Safety Data Sheet.
  • Collect and Recycle. Amine Disposal For Businesses.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • National Center for Biotechnology Information. PubChem Compound Summary for Pyrrolidine.
  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • CDH Fine Chemical. N-Methylaniline Material Safety Data Sheet.
  • Indiana University. In-Lab Disposal Methods: Waste Management Guide.
  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

Sources

Navigating the Safe Handling of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline, a substituted aromatic amine, represents a class of compounds pivotal in medicinal chemistry. However, its structural alerts—an aromatic amine core—necessitate a rigorous and informed approach to laboratory safety. This guide provides an in-depth operational plan, moving beyond mere procedural steps to explain the scientific rationale behind each safety recommendation, ensuring both personal and environmental protection.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any handling, a thorough understanding of the compound's intrinsic hazards is paramount. The Globally Harmonized System (GHS) classification for this compound provides the foundation for our safety protocols.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Aromatic amines as a class are known for their potential to be readily absorbed through the skin and can pose long-term health risks, including carcinogenicity and mutagenicity, even with low-level chronic exposure.[2][3] Therefore, our primary objective is to establish multiple barriers to prevent any direct contact or inhalation.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is a calculated decision based on the specific hazards of the material and the nature of the handling procedure. The following table outlines the minimum required PPE, with explanations grounded in established safety science.

PPE ComponentSpecificationRationale and Best Practices
Hand Protection Double-gloving with compatible materials (e.g., Nitrile rubber inner, Neoprene or Butyl rubber outer)Aromatic amines can permeate common glove materials.[4] Double-gloving provides an additional protective layer. Nitrile offers good splash resistance, while neoprene or butyl rubber provides superior protection against a broader range of chemicals.[5][6] Gloves must be inspected for defects before each use and changed frequently (every 30-60 minutes is a good practice) or immediately upon known or suspected contact.[7] Use powder-free gloves to prevent aerosolization of the chemical.[7]
Eye & Face Protection Chemical safety goggles and a full-face shieldThe compound is classified as a serious eye irritant (H319). Goggles provide a seal around the eyes to protect against splashes. A face shield offers a secondary layer of protection for the entire face from larger volume splashes.[6] Standard safety glasses with side shields are insufficient.[7]
Body Protection Chemical-resistant lab coat or disposable gown made of polyethylene-coated polypropylene or similar laminate materialA standard cotton lab coat is not sufficient as it can absorb chemical spills, holding the hazardous material against the skin.[7] A chemical-resistant, disposable gown prevents this penetration. Gowns should be changed immediately if contaminated and never worn outside the designated work area.[7]
Respiratory Protection NIOSH-approved respirator with an organic vapor (OV) cartridge and a P100 particulate filterGiven the H335 "May cause respiratory irritation" classification and the potential for aerosolization of the compound (especially if handled as a solid), respiratory protection is crucial.[5] An N95 respirator is not protective against chemical vapors. A full-facepiece respirator also offers the benefit of integrated eye and face protection.[7] All respirator use must be in accordance with a documented respiratory protection program, including fit-testing, as required by OSHA (29 CFR 1910.134).[8]

Operational Workflow: From Receipt to Disposal

A structured workflow is essential to minimize exposure risk at every stage of handling.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase a Verify Chemical Inventory & SDS b Designate Work Area in Fume Hood a->b c Assemble All Materials & PPE b->c d Prepare Waste Containers c->d e Don Full PPE f Weighing/Transfer inside Fume Hood e->f g Perform Chemical Reaction/Procedure f->g h Immediate Cleanup of Spills g->h i Decontaminate Work Surfaces j Doff PPE in Correct Order i->j k Segregate & Label Hazardous Waste j->k l Wash Hands Thoroughly k->l

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol:
  • Preparation (Pre-Operational):

    • Location: All handling of this compound must occur within a certified chemical fume hood to control vapor and particulate exposure.[8]

    • Spill Kit: Ensure a spill kit containing absorbent materials (e.g., vermiculite or spill pillows) is readily accessible.[3]

    • Waste: Prepare designated, clearly labeled, and sealed hazardous waste containers for solid and liquid waste.[9]

  • Execution (Operational):

    • Donning PPE: Put on all required PPE before entering the designated handling area.

    • Aliquotting: When weighing or transferring the compound, use the smallest quantities necessary for the experiment. Perform these tasks over a disposable absorbent bench liner to contain any minor spills.

    • Technique: Employ techniques that minimize aerosol generation. Avoid scraping or vigorous mixing that could create dust. If in solution, add reagents slowly to prevent splashing.

  • Decontamination and Disposal (Post-Operational):

    • Surface Cleaning: Thoroughly decontaminate all surfaces and equipment after use. A deactivating solution may be appropriate depending on institutional guidelines for aromatic amines.

    • PPE Removal: Remove PPE in a manner that avoids cross-contamination. The general principle is to remove the most contaminated items first (e.g., outer gloves), followed by the face shield, gown, and inner gloves.

    • Waste Management: All disposable PPE, contaminated labware, and chemical residues must be disposed of as hazardous waste.[7][9] Do not place any items in the regular trash. Amine waste should be segregated from other chemical wastes to prevent hazardous reactions.[9] Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Emergency Procedures: Planning for the Unexpected

Even with meticulous planning, accidental exposures can occur. Immediate and correct action is critical.

Exposure TypeImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[8] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.[8]
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, notify your supervisor and EHS immediately. For small spills, trained personnel wearing appropriate PPE should absorb the material with inert, non-combustible material and place it in a sealed container for hazardous waste disposal.[3][8]

This procedural guide is designed to build a culture of safety and trust in the laboratory. By understanding the rationale behind each step, researchers can not only protect themselves but also ensure the integrity of their work and the safety of their colleagues.

References

  • NIOSH Recommendations for Chemical Protective Clothing A-Z. (n.d.). CDC Archive.
  • NIOSH: Use proper PPE with chemo agents. (2009). Clinician.com.
  • Material Safety Data Sheet - N-Methyl-3-(3-methyl[2][7][10]triazolo[4,3-b]pyridazin-6-yl)aniline. (n.d.). Cole-Parmer. Retrieved from

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ResearchGate.
  • PPE for Hazardous Materials Incidents: A Selection Guide. (n.d.). NIOSH.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications.
  • NIOSH Pocket Guide to Chemical Hazards. (2005). NIOSH.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
  • OSHA Technical Manual (OTM) - Section III: Chapter 1. (n.d.). Occupational Safety and Health Administration.
  • Amine Disposal For Businesses. (n.d.). Collect and Recycle.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority.
  • This compound. (n.d.). Fluorochem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.